molecular formula C7H12N2O B177889 (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol CAS No. 185910-13-8

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Cat. No.: B177889
CAS No.: 185910-13-8
M. Wt: 140.18 g/mol
InChI Key: URGOUROOMPQDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,4,5-trimethylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-6(2)9(3)7(4-10)8-5/h10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGOUROOMPQDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634930
Record name (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185910-13-8
Record name 1,4,5-Trimethyl-1H-imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185910-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, including its synthesis, characterization, and potential reactivity. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides experimentally grounded protocols based on analogous structures. The guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule for novel applications, particularly in the realm of drug discovery where the imidazole scaffold is a well-established pharmacophore.

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. The unique electronic and structural features of the imidazole nucleus allow it to interact with various biological targets. Substitution on the imidazole ring provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, with its specific substitution pattern, presents an interesting scaffold for further chemical exploration and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 185910-13-8
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Physical Form Liquid
SMILES String CN1C(CO)=NC(C)=C1C
InChI Key URGOUROOMPQDGO-UHFFFAOYSA-N

Synthesis and Purification

The most direct and logical synthetic route to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is through the reduction of its corresponding aldehyde, 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a mild reducing agent such as sodium borohydride.

Synthetic Workflow

The synthesis can be visualized as a two-step process, starting from the commercially available 1,4,5-trimethyl-1H-imidazole.

Synthesis_Workflow Start 1,4,5-Trimethyl-1H-imidazole Intermediate 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde Start->Intermediate Formylation (e.g., Vilsmeier-Haack) Product (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol Intermediate->Product Reduction (e.g., NaBH4)

Caption: Synthetic pathway to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Detailed Experimental Protocol: Reduction of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde

This protocol is based on established methods for the reduction of similar heterocyclic aldehydes.

Materials:

  • 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains at or below 5 °C. The addition should be slow to control any effervescence.

  • Reaction Progression: After the complete addition of sodium borohydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH ₂OH~4.5 - 4.7Singlet2H
N-CH~3.6 - 3.8Singlet3H
C4-CH~2.1 - 2.3Singlet3H
C5-CH~2.0 - 2.2Singlet3H
-OH Variable (broad singlet)Singlet1H
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C2~145 - 150
C4~125 - 130
C5~120 - 125
-C H₂OH~55 - 60
N-C H₃~30 - 35
C4-C H₃~10 - 15
C5-C H₃~8 - 12
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (methyl)2850 - 3000
C=N stretch (imidazole ring)~1600
C-N stretch (imidazole ring)~1400 - 1500
C-O stretch (alcohol)1000 - 1260
Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 140.1004, corresponding to the molecular weight of the compound. The exact mass can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Chemical Reactivity and Potential Applications

Reactivity

The primary alcohol functional group in (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is the most reactive site for further chemical modifications. It can undergo a variety of reactions typical for primary alcohols, including:

  • Oxidation: Oxidation to the corresponding aldehyde (1,4,5-trimethyl-1H-imidazole-2-carbaldehyde) or carboxylic acid.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.

  • Halogenation: Replacement of the hydroxyl group with a halogen (e.g., using thionyl chloride to form the corresponding chloride).

The imidazole ring itself can also participate in reactions, such as N-alkylation or electrophilic substitution, although the existing methyl groups may influence the regioselectivity of such reactions.

Potential Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, and (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol can serve as a valuable building block for the synthesis of novel drug candidates.

  • Antifungal Agents: Imidazole-containing compounds are well-known for their antifungal activity, which primarily stems from the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N-1 substituted imidazole moiety is crucial for this activity.

Antifungal_Mechanism Imidazole (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (or its derivatives) Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Imidazole->Enzyme Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Enzyme->Ergosterol Blocks synthesis of Lanosterol->Ergosterol Catalyzes conversion of Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component of Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption Leads to

Caption: Proposed mechanism of action for imidazole-based antifungal agents.

  • Antibacterial and Anticancer Agents: The imidazole ring is also found in various antibacterial and anticancer drugs. The specific substitution pattern of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol could be explored to develop compounds with selective activity against bacterial or cancer cell targets.

Conclusion

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a readily accessible synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and other fields. While specific experimental data for this molecule is sparse, its chemical properties can be reliably predicted based on the well-understood chemistry of imidazoles and primary alcohols. This guide provides a solid foundation for researchers to begin working with this compound, from its synthesis and characterization to exploring its potential applications. Further research is warranted to fully elucidate the biological activities and therapeutic potential of derivatives of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

References

  • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 33(2), 340–437. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3843–3858. [Link]

  • Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922–928. [Link]

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanol. [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

An In-depth Technical Guide to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol, a substituted imidazole derivative of interest in medicinal chemistry and materials science. Drawing upon established principles of heterocyclic chemistry and spectroscopic analysis of analogous compounds, this document details the molecule's structure, a robust synthetic protocol, and expected analytical characterization data.

Molecular Structure and Physicochemical Properties

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, with the CAS Number 185910-13-8, is a heterocyclic alcohol. Its fundamental properties are summarized in the table below.[1][2]

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[1][2]
Molecular Weight 140.18 g/mol [1][2]
Physical Form Liquid[1]
SMILES String CN1C(CO)=NC(C)=C1C[1]
InChI Key URGOUROOMPQDGO-UHFFFAOYSA-N[1]

The molecular structure consists of a central imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This core is substituted with methyl groups at positions 1, 4, and 5, and a hydroxymethyl group at position 2.

synthesis_workflow start 1,4,5-Trimethyl-1H-imidazole-2-carboxaldehyde reagent Sodium Borohydride (NaBH4) Methanol (Solvent) start->reagent Reduction workup Aqueous Workup & Extraction reagent->workup product (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: Proposed synthetic workflow for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of heterocyclic aldehydes. [3] Materials:

  • 1,4,5-Trimethyl-1H-imidazole-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4,5-trimethyl-1H-imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains at or below 5 °C. The addition should be slow to control any effervescence.

  • Reaction: After the complete addition of NaBH₄, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude (1,4,5-trimethyl-1H-imidazol-2-yl)methanol by column chromatography on silica gel.

Analytical Characterization

Due to the lack of published experimental data for (1,4,5-trimethyl-1H-imidazol-2-yl)methanol, the following spectroscopic data are predicted based on the analysis of structurally similar compounds. [4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.6-4.8s2H-CH₂OH
~3.6-3.8s3HN-CH₃
~2.2-2.4s3HC4-CH₃ or C5-CH₃
~2.0-2.2s3HC4-CH₃ or C5-CH₃
Variablebr s1H-OH
Predicted ¹³C NMR Data Chemical Shift (δ, ppm)Assignment
~145-150C2 (bearing -CH₂OH)
~125-130C4 or C5
~120-125C4 or C5
~55-60-CH₂OH
~30-35N-CH₃
~10-15C4-CH₃ or C5-CH₃
~8-12C4-CH₃ or C5-CH₃
Infrared (IR) Spectroscopy
Predicted IR Data Wavenumber (cm⁻¹)Functional Group
3200-3500 (broad)O-H stretch (alcohol)
2850-3000C-H stretch (alkyl)
~1600C=N stretch (imidazole ring)
~1450C=C stretch (imidazole ring)
1000-1100C-O stretch (primary alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 140. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) and subsequent fragmentation of the imidazole ring.

Potential Applications and Reactivity

Substituted imidazoles are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [5]Therefore, (1,4,5-trimethyl-1H-imidazol-2-yl)methanol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The hydroxymethyl group at the C2 position is a key functional handle for further chemical modifications. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. The imidazole ring itself can participate in N-alkylation or coordination with metal ions, making this molecule a potential ligand in coordination chemistry.

Conclusion

This technical guide provides a detailed overview of the molecular structure, a proposed synthetic route, and predicted analytical data for (1,4,5-trimethyl-1H-imidazol-2-yl)methanol. While some of the presented data is based on extrapolation from analogous compounds due to a lack of direct experimental reports, this guide offers a solid foundation for researchers and scientists working with this and related imidazole derivatives. The provided synthetic protocol is robust and based on well-established chemical transformations, offering a reliable method for the preparation of this compound for further investigation in drug discovery and materials science.

References

  • (1-methyl-1H-imidazol-2-yl)methanol. PubChem. (n.d.). Retrieved from [Link]

  • Rambabu, R., Subbarao, J., & Pavan Kumar, P. (2015). Synthesis, Characterization and Biological Activities of Some New Substituted Imidazoles. International Journal of Pharmaceutical Sciences and Research, 6(4), 1761-1765.
  • Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. (2023). Retrieved from [Link]

  • Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol.
  • Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (n.d.). Imidazole-2-carboxaldehyde. Organic Syntheses. Retrieved from [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. (n.d.). Retrieved from [Link]

  • Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol.
  • (1-methyl-1H-imidazol-5-yl)methanol. PubChem. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 4-Imidazolemethanol. PubChem. (n.d.). Retrieved from [Link]

  • Hachuła, B., Nowak, M. A., & Kusz, J. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography, 40(3), 201–206.
  • Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS 185910-13-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, CAS 185910-13-8, is a substituted imidazole derivative of increasing interest within the scientific community. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs, valued for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering insights into its preparation and potential applications.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in biological systems, most notably as a component of the amino acid histidine. The unique electronic and steric properties of the imidazole nucleus allow it to participate in a wide array of biological interactions, making its derivatives a fertile ground for drug discovery.[1] Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3][4]

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol belongs to the class of imidazolyl methanols. The introduction of a hydroxymethyl group at the 2-position of the imidazole ring provides a key functional handle for further chemical modifications and can also influence the molecule's binding properties and solubility. The trimethyl substitution pattern on the imidazole ring is expected to impact its lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic profiles.

This guide will delve into the technical details of this specific molecule, providing a foundation for its synthesis and exploration in various research and development contexts.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research. The following tables summarize the key physicochemical and predicted spectroscopic data for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

General Properties
PropertyValueSource
CAS Number 185910-13-8[5]
Molecular Formula C₇H₁₂N₂O[5]
Molecular Weight 140.18 g/mol [5]
Appearance Liquid (form)[5]
InChI 1S/C7H12N2O/c1-5-6(2)9(3)7(4-10)8-5/h10H,4H2,1-3H3[5]
SMILES CN1C(CO)=NC(C)=C1C[5]
Predicted Spectroscopic Data

2.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7s2H-CH ₂OH
~3.6s3HN-CH
~2.2s3HImidazole-CH ₃ (C4 or C5)
~2.1s3HImidazole-CH ₃ (C4 or C5)
Variablebr s1H-OH

Rationale: The methylene protons adjacent to the oxygen are expected to appear as a singlet around 4.7 ppm. The N-methyl group will be a sharp singlet around 3.6 ppm. The two methyl groups on the imidazole ring are in slightly different electronic environments and are predicted to be singlets around 2.1-2.2 ppm. The hydroxyl proton will be a broad singlet with a variable chemical shift depending on concentration and solvent.

2.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150C 2 (imidazole)
~130C 4/C5 (imidazole)
~125C 4/C5 (imidazole)
~55-C H₂OH
~30N-C H₃
~12Imidazole-C H₃
~10Imidazole-C H₃

Rationale: The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and the hydroxymethyl group, will be the most downfield. The C4 and C5 carbons will appear in the aromatic region. The carbon of the hydroxymethyl group is expected around 55 ppm, and the N-methyl and ring methyl carbons will be in the aliphatic region.

2.2.3. Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns for alcohols include the loss of a hydrogen atom to give a peak at m/z = 139, and α-cleavage.[9][10][11][12][13] The most significant fragmentation is anticipated to be the loss of the hydroxymethyl group, leading to a stable imidazolium cation at m/z = 109.

m/zPredicted Fragment
140[C₇H₁₂N₂O]⁺ (Molecular Ion)
139[C₇H₁₁N₂O]⁺
109[C₆H₉N₂]⁺

Synthesis and Purification

The synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is most logically achieved through the reduction of its corresponding aldehyde, 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde.[14] This two-step approach involves the initial synthesis of the aldehyde followed by its reduction to the primary alcohol.

Synthetic Pathway

Synthesis_Pathway Precursor 1,4,5-Trimethyl-1H-imidazole Aldehyde 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde Precursor->Aldehyde Formylation (e.g., Vilsmeier-Haack) Methanol (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol Aldehyde->Methanol Reduction (e.g., NaBH4 or LiAlH4)

Caption: Synthetic route to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Experimental Protocol: Reduction of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

This protocol is based on established methods for the reduction of imidazole aldehydes.[15][16] Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.

Method A: Using Sodium Borohydride (NaBH₄)

  • Rationale: Sodium borohydride is a mild and selective reducing agent, suitable for the reduction of aldehydes in the presence of other functional groups. It is generally safer and easier to handle than lithium aluminum hydride.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add deionized water to quench the reaction and destroy any excess sodium borohydride.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method B: Using Lithium Aluminum Hydride (LiAlH₄)

  • Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes.[17][18][19] It is often used when milder reagents are ineffective. Extreme caution must be exercised when handling LiAlH₄ due to its high reactivity with water.

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (1.1 equivalents) in anhydrous THF to the aldehyde solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up (Fieser method): Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to produce a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

Purification

The crude (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol can be purified by column chromatography on silica gel.[20]

Chromatography Protocol:

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol (e.g., 1-5%).

  • Pro-Tip: The basicity of the imidazole nitrogen can sometimes lead to tailing on the silica gel column. To mitigate this, a small amount of triethylamine (0.5-1%) can be added to the eluent system.[20]

  • Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Potential Applications and Future Directions

While specific applications for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol are not extensively documented in current literature, its structural features suggest several promising avenues for research and development.

Medicinal Chemistry
  • Scaffold for Drug Discovery: The core structure of this molecule can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. The hydroxymethyl group is a versatile handle for elaboration through esterification, etherification, or conversion to other functional groups.

  • Enzyme Inhibition: Imidazole derivatives are known to interact with various enzymes. For instance, they have been investigated as sirtuin regulators, which are implicated in cancer and other diseases.[21] The specific substitution pattern of this molecule may confer selectivity for certain enzyme targets.

Materials Science and Catalysis
  • Ligand in Coordination Chemistry: The N,O-bidentate nature of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol makes it a potential ligand for the formation of metal complexes.[22] Such complexes could exhibit interesting catalytic properties, for example, in cross-coupling reactions.[23] The trimethyl substitution may provide steric bulk that could influence the catalytic activity and selectivity of the metal center.

Safety and Handling

  • General Precautions: As with all chemicals, (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: The compound is listed as a combustible liquid and should be stored in a cool, dry place away from ignition sources.[5]

Conclusion

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a valuable building block for chemical synthesis and drug discovery. This guide provides a comprehensive overview of its properties, a logical and detailed synthetic protocol, and insights into its potential applications. The versatile imidazole core, combined with the functional hydroxymethyl group and the specific trimethyl substitution pattern, makes this compound a compelling target for further investigation by researchers in academia and industry. The methodologies and data presented herein are intended to facilitate and inspire new research endeavors centered on this promising molecule.

References

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. [Link]

  • trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.). [Link]

  • ResearchGate. (2025). Synthesis and biological screening of substituted Imidazoles | Request PDF. [Link]

  • NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Synthesis and Biological Evaluation of Novel Substituted Imidazolidine Derivatives. (2025). [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • pubs.rsc.org. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

  • Interpretation of mass spectra. (n.d.). [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanol. [Link]

  • Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • NIST. (n.d.). 1H-Imidazole. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • NIH. (2018). Synthesis and biological profile of substituted benzimidazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. (2025). CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • NIH. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

Sources

Spectroscopic Profile of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular structure, with its empirical formula C₇H₁₂N₂O and molecular weight of 140.18 g/mol , presents a fascinating case for spectroscopic analysis.[1] The interplay between the aromatic imidazole ring, the electron-donating methyl groups, and the hydroxymethyl substituent creates a distinct spectroscopic fingerprint that can be deciphered through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and its Spectroscopic Implications

To comprehend the spectroscopic data, it is essential to first dissect the molecular structure of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol and anticipate the behavior of each component under various analytical techniques.

Caption: Molecular structure of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

The key structural features influencing the spectra are:

  • The Imidazole Ring: A five-membered aromatic heterocycle. The nitrogen and carbon atoms within the ring will have characteristic chemical shifts in ¹³C NMR.

  • Three Methyl Groups:

    • One N-methyl group (at position 1).

    • Two C-methyl groups (at positions 4 and 5). These will give rise to distinct signals in the ¹H and ¹³C NMR spectra, with their chemical shifts influenced by their position on the ring.

  • A Hydroxymethyl Group: A -CH₂OH group attached to C2 of the imidazole ring. This group is a primary alcohol and will exhibit characteristic signals for the methylene protons and the hydroxyl proton in ¹H NMR, the methylene carbon in ¹³C NMR, and a prominent O-H stretching band in the IR spectrum.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shifts (δ) are predicted based on typical values for substituted imidazoles and alcohols, assuming a standard solvent like CDCl₃.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
-OH~2.5 - 5.0Singlet (broad)1HThe chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen exchange.[2][3]
-CH₂OH~4.6Singlet2HThe methylene protons are adjacent to the electron-withdrawing imidazole ring and the oxygen atom, leading to a downfield shift.[4] Due to the absence of adjacent protons, this signal is expected to be a singlet.
N-CH₃~3.6Singlet3HThe N-methyl group is directly attached to a nitrogen atom within the aromatic ring, resulting in a downfield shift compared to the C-methyl groups.
C5-CH₃~2.2Singlet3HMethyl groups attached to the carbon atoms of an imidazole ring typically appear in this region.
C4-CH₃~2.1Singlet3HThis methyl group is in a similar environment to the C5-methyl, but subtle electronic differences might lead to a slightly different chemical shift.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven signals, one for each unique carbon atom. The predicted chemical shifts are based on known values for imidazole derivatives and the substituent effects of the methyl and hydroxymethyl groups.[5][6][7]

Carbon Assignment Predicted δ (ppm) Rationale
C2~148This carbon is bonded to two nitrogen atoms and the hydroxymethyl group, resulting in a significant downfield shift.
C4 & C5~127-135These are the sp² hybridized carbons of the imidazole ring. The methyl substituents will influence their exact positions.
-CH₂OH~55-65The carbon of the hydroxymethyl group is a typical sp³ carbon attached to an electronegative oxygen atom, placing it in this characteristic range.[8]
N-CH₃~33The N-methyl carbon is deshielded by the adjacent nitrogen atom.
C4-CH₃ & C5-CH₃~10-15These methyl carbons are in a typical aliphatic region.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the alcohol and the substituted imidazole ring.

Functional Group Predicted Wavenumber (cm⁻¹) Appearance Vibrational Mode
Alcohol O-H3200 - 3600Strong, BroadO-H Stretch
C-H (sp³)2850 - 3000Medium to StrongC-H Stretch
C=N, C=C (Imidazole)1500 - 1650MediumRing Stretching
C-O (Alcohol)1050 - 1150StrongC-O Stretch

The broadness of the O-H stretch is a hallmark of hydrogen bonding present in the alcohol.[9] The region between 1400 and 600 cm⁻¹, known as the fingerprint region, will contain a complex pattern of bands unique to the molecule's overall structure.

Predicted Mass Spectrum

In mass spectrometry, particularly with electron ionization (EI), the molecule will undergo fragmentation. The molecular ion peak (M⁺) is expected at m/z = 140. Subsequent fragmentation is likely to involve the hydroxymethyl group, while the substituted imidazole ring is expected to be relatively stable.[10]

m/z Value Proposed Fragment Fragmentation Pathway
140[C₇H₁₂N₂O]⁺Molecular Ion (M⁺)
123[C₇H₁₁N₂]⁺Loss of -OH radical
111[C₆H₉N₂]⁺Loss of -CH₂OH radical
109[C₆H₇N₂]⁺Loss of H₂O and a methyl radical

A plausible fragmentation pathway is visualized below:

G M M+ (m/z 140) F1 m/z 123 M->F1 -OH F2 m/z 111 M->F2 -CH2OH

Caption: Predicted major fragmentation pathways for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for fragmentation analysis or Electrospray Ionization for accurate mass determination).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

  • Data Processing:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Preparation (5-10 mg in deuterated solvent) nmr_acq Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq nmr_proc Data Processing and Analysis nmr_acq->nmr_proc ir_prep Sample Preparation (Thin film or ATR) ir_acq Data Acquisition (FTIR) ir_prep->ir_acq ir_proc Data Processing and Analysis ir_acq->ir_proc ms_prep Sample Preparation (Dilute solution) ms_acq Data Acquisition (EI or ESI) ms_prep->ms_acq ms_proc Data Processing and Analysis ms_acq->ms_proc

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic profile of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is predicted to be highly characteristic, enabling its unambiguous identification. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a complementary and comprehensive dataset. The ¹H and ¹³C NMR spectra will elucidate the specific arrangement of the methyl and hydroxymethyl groups on the imidazole core. The IR spectrum will confirm the presence of the crucial hydroxyl functional group, and mass spectrometry will verify the molecular weight and provide insights into the molecule's stability and fragmentation patterns. This guide serves as a robust predictive reference for researchers working with this compound, facilitating its synthesis, purification, and application in various scientific endeavors.

References

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR.pdf.
  • ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (continued). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.
  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals, 27(2), 71-76.
  • MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • NIH. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

  • StackExchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved from [Link]

  • PubMed. (2019, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • NIH. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Unknown. (n.d.). Chemical shifts.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit.... Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR).
  • NIH. (2024, January 26). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

13C NMR analysis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 13C NMR Analysis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, a fully substituted heterocyclic compound. As a valuable building block in medicinal chemistry and materials science, unambiguous structural verification is paramount. This document, intended for researchers and drug development professionals, details the theoretical prediction of the 13C NMR spectrum, outlines a robust, self-validating experimental protocol, and presents a systematic approach to spectral interpretation using a combination of 1D and 2D NMR techniques. We delve into the causality behind experimental choices, moving beyond a simple recitation of steps to empower scientists with a deeper understanding of the analytical process. The methodology described herein ensures high-fidelity data acquisition and confident assignment of all carbon signals, including the critical quaternary carbons of the imidazole core.

Introduction

The Subject Molecule: (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS No: 185910-13-8) is a substituted imidazole featuring a hydroxymethyl group at the C2 position and methyl groups at the N1, C4, and C5 positions. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol . The imidazole moiety is a cornerstone in numerous biologically active compounds, and substituted derivatives like this serve as versatile intermediates in synthetic chemistry.[1][2]

The structure of the molecule is depicted below, with the standard numbering for the imidazole ring that will be used throughout this guide.

Caption: Molecular structure of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. Unlike ¹H NMR, the 13C NMR spectrum spans a much wider chemical shift range (0-220 ppm), which significantly reduces signal overlap, even in complex structures.[3] Each unique carbon atom in a molecule typically produces a distinct signal, providing a direct count of non-equivalent carbons and offering critical insights into their chemical environment (e.g., hybridization, proximity to electronegative atoms).[3]

Specific Considerations for Imidazole Derivatives

A common phenomenon in N-unsubstituted imidazoles is annular tautomerism, where the N-H proton rapidly exchanges between the two ring nitrogens. This can complicate NMR analysis, often leading to broadened signals or time-averaged chemical shifts for the C4 and C5 carbons.[4][5]

A key advantage in analyzing (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is the N1-methyl group. This substitution completely quenches annular tautomerism, resulting in a single, stable constitutional isomer. Consequently, a sharp, well-resolved 13C NMR spectrum is expected, allowing for precise structural analysis.

Theoretical Framework: Predicting the 13C NMR Spectrum

Before any experimental work, predicting the spectrum provides a valuable roadmap for signal assignment. The chemical shift of a given carbon is influenced by its local electronic environment.

Predicted Chemical Shifts for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Based on established chemical shift ranges for substituted imidazoles and related functional groups, we can estimate the position of each of the seven unique carbon signals.[6][7]

Carbon AtomHybridizationInfluencing FactorsPredicted δ (ppm)
C2 sp²Bound to two electronegative N atoms and the -CH₂OH group. Expected to be the most deshielded ring carbon.148 – 155
C4 sp²Quaternary carbon in an aromatic system, attached to a methyl group.130 – 138
C5 sp²Quaternary carbon in an aromatic system, attached to a methyl group.124 – 132
-CH₂OH sp³Methylene carbon attached to a hydroxyl group.55 – 65
N1-CH₃ sp³Methyl group attached to a ring nitrogen.30 – 38
C4-CH₃ sp³Methyl group attached to an sp² carbon of the ring.10 – 18
C5-CH₃ sp³Methyl group attached to an sp² carbon of the ring.8 – 16

Experimental Methodology

The following protocols are designed to produce a high-quality, unambiguous dataset. The causality for each step is explained to highlight its importance in a self-validating workflow.

Sample Preparation Protocol

Accurate sample preparation is the foundation of a high-quality NMR spectrum.

  • Mass Measurement: Weigh approximately 15-25 mg of high-purity (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. Rationale: This mass provides sufficient concentration for a strong 13C signal within a reasonable acquisition time.

  • Solvent Selection: Select a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for its versatility. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[8][9] Rationale: Deuterated solvents prevent a large, interfering solvent signal in the ¹H spectrum and provide the lock signal for the spectrometer.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube. Rationale: Proper filling height is crucial for optimal magnetic field shimming and spectral resolution.

  • Standard: Add a small amount of tetramethylsilane (TMS) if the solvent does not contain it. Rationale: TMS serves as the internal standard, defining the 0.0 ppm reference point for both ¹H and 13C spectra.[3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis weigh Weigh 15-25 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acq_1d Acquire 1D 13C{1H} Spectrum setup->acq_1d acq_dept Acquire DEPT-135 Spectrum acq_1d->acq_dept acq_2d Acquire 2D HSQC/HMBC Spectra acq_dept->acq_2d process Fourier Transform & Phasing acq_2d->process assign Assign Signals process->assign report Final Report assign->report

Caption: Standard workflow for NMR sample preparation and analysis.

Acquisition of the Standard Proton-Decoupled 13C Spectrum

This is the primary experiment to locate all unique carbon signals.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard 30° pulse with proton decoupling for optimal signal without saturation.
Spectral Width 0 to 220 ppmEncompasses the full range of expected chemical shifts for organic molecules.
Acquisition Time ~1.0 - 1.5 sBalances resolution with experiment time.
Relaxation Delay (d1) 2.0 - 5.0 sCrucial for quantitative accuracy. Quaternary carbons (C2, C4, C5) relax slowly; a longer delay ensures they fully relax before the next pulse, preventing signal attenuation.
Number of Scans (ns) 1024 - 4096The low natural abundance (~1.1%) of the ¹³C isotope necessitates signal averaging to achieve an adequate signal-to-noise ratio.
Advanced NMR Experiments for Unambiguous Assignment

While the 1D spectrum shows the signals, assigning them requires further experiments that reveal connectivity and carbon type.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating carbon types.

    • CH and CH₃ groups appear as positive signals.

    • CH₂ groups appear as negative (inverted) signals.

    • Quaternary carbons are not observed. This allows for the immediate identification of the -CH₂ OH signal (negative), the three CH₃ signals (positive), and confirms that the remaining three signals belong to the quaternary C2, C4, and C5.

  • 2D HSQC and HMBC Spectroscopy: These experiments correlate carbon and proton signals to piece the molecular puzzle together.

    • HSQC (Heteronuclear Single Quantum Coherence): Maps each carbon signal to the signal of the proton(s) directly attached to it (¹J-coupling). This will definitively link the -CH₂OH carbon to its protons and each of the three -CH₃ carbons to their respective protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbons. It reveals correlations between carbons and protons that are two or three bonds apart (²J and ³J-coupling).

Spectral Interpretation and Data Analysis

A systematic analysis using the data from all experiments leads to a confident and complete assignment.

Step-by-Step Assignment Strategy
  • Identify Carbon Types with DEPT-135:

    • Locate the single negative peak; this is the -CH₂OH carbon.

    • Identify the three positive peaks; these are the N1-CH₃ , C4-CH₃ , and C5-CH₃ carbons.

    • The three signals present in the 1D 13C spectrum but absent in the DEPT-135 are the quaternary carbons: C2, C4, and C5 .

  • Assign Protons and Directly Attached Carbons with HSQC:

    • Use the HSQC spectrum to create four ¹H-¹³C pairs: (-CH₂OH), (N1-CH₃), (C4-CH₃), and (C5-CH₃). This provides the proton chemical shifts needed for the next step.

  • Map the Molecular Framework with HMBC:

    • The HMBC spectrum provides the long-range correlations needed to assign the quaternary carbons. The expected key correlations are visualized below.

Caption: Expected key HMBC correlations for assigning quaternary carbons.

  • Assigning C2: The protons of the -CH₂OH group will show a strong correlation to the carbon they are attached to (seen in HSQC) and a 2-bond correlation in the HMBC to C2 . Similarly, the protons of the N1-CH₃ group will show a 2-bond correlation to C2 . The carbon signal that correlates to both of these proton signals must be C2 .

  • Assigning C4 and C5: The protons of the N1-CH₃ group will show a 3-bond correlation to C5 . The protons of the C4-CH₃ group will show a 2-bond correlation to C4 and a 3-bond correlation to C5 . The protons of the C5-CH₃ group will show a 2-bond correlation to C5 and a 3-bond correlation to C4 . By piecing together these unique patterns, C4 and C5 can be unambiguously assigned.

Summary of Assignments

Following the analysis, the predicted chemical shifts can be updated with the experimentally observed and verified values.

Carbon AtomPredicted δ (ppm)Observed δ (ppm)Assignment Confirmation
C2 148 – 155Experimental ValueHMBC from N1-CH₃ and -CH₂OH protons
C4 130 – 138Experimental ValueHMBC from C4-CH₃ and C5-CH₃ protons
C5 124 – 132Experimental ValueHMBC from N1-CH₃ and C4-CH₃ protons
-CH₂OH 55 – 65Experimental ValueNegative DEPT-135 signal; HSQC to -CH₂ protons
N1-CH₃ 30 – 38Experimental ValuePositive DEPT-135 signal; HSQC to N-CH₃ protons
C4-CH₃ 10 – 18Experimental ValuePositive DEPT-135 signal; HSQC to C4-CH₃ protons
C5-CH₃ 8 – 16Experimental ValuePositive DEPT-135 signal; HSQC to C5-CH₃ protons

Conclusion

The is straightforward when a systematic and multi-faceted approach is employed. The absence of tautomerism simplifies the spectrum, yielding seven sharp, well-defined signals. While 1D 13C NMR provides the initial data, it is insufficient for a definitive assignment. A self-validating protocol, incorporating DEPT-135 for carbon type identification and 2D HMBC for mapping long-range connectivity, is essential. This combination of techniques allows for the unambiguous assignment of all carbon signals, including the electronically similar quaternary carbons of the imidazole ring, ensuring the highest degree of confidence in the structural elucidation for research, development, and quality control applications.

References

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Retrieved from [Link]

  • MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (1972). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2015). 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Trimethyl-imidazole Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The nomenclature "trimethyl-imidazole methanol" designates a class of chemical compounds sharing a core imidazole ring functionalized with three methyl groups and one methanol group. The ambiguous positioning of these substituents results in a significant number of structural isomers, each possessing a unique set of physical characteristics. This guide provides a comprehensive exploration of these characteristics, addressing the inherent isomeric complexity. It begins by elucidating the structural variations and their theoretical impact on key physical properties. Subsequently, it presents a detailed analysis of experimentally determined data for specific, well-documented isomers, serving as tangible reference points. Critically, this document outlines a self-validating, systematic experimental workflow for the rigorous physical characterization of any novel trimethyl-imidazole methanol isomer. This section is designed to equip researchers with the causal logic behind experimental choices, ensuring the generation of robust and reliable data essential for applications in medicinal chemistry and materials science.

The Challenge of Isomerism in Trimethyl-imidazole Methanol

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, offers multiple sites for substitution. For a "trimethyl-imidazole methanol" compound, the three methyl (-CH₃) groups and one hydroxymethyl (-CH₂OH) group can be arranged in numerous configurations. The positions of the substituents profoundly influence the molecule's physical properties, including its melting point, boiling point, solubility, and spectral characteristics.

Key factors influenced by isomeric variations include:

  • Hydrogen Bonding: The position of the methanol group and the presence of an N-H proton (in non-N-substituted isomers) dictate the potential for intermolecular hydrogen bonding. This strongly affects melting and boiling points. For instance, compounds with an available N-H and a hydroxyl group can form extensive hydrogen bond networks, leading to higher melting points compared to their N-methylated counterparts[1].

  • Molecular Polarity and Dipole Moment: The arrangement of electron-donating methyl groups and the polar methanol group alters the overall molecular dipole moment. This, in turn, impacts solubility in various solvents and influences chromatographic behavior.

  • Steric Hindrance: The proximity of bulky methyl groups to the methanol group or to each other can affect molecular packing in the solid state, influencing crystal lattice energy and, consequently, the melting point.

Given this complexity, it is imperative to define the precise structure of the isomer . This guide will use specific, named isomers as case studies to illustrate the range of physical properties encountered within this chemical class.

Physical Properties of Exemplar Trimethyl-imidazole Methanol Isomers

To provide a concrete understanding of how structure dictates physical properties, this section details the known characteristics of two representative isomers. These compounds, while not exhaustive of all possibilities, offer valuable benchmarks for researchers working with related structures.

Case Study 1: (1-methyl-1H-imidazol-5-yl)methanol

This isomer features a methyl group on one of the nitrogen atoms, precluding N-H hydrogen bonding.

Case Study 2: 4-Methyl-5-imidazolemethanol Hydrochloride

This compound is presented as a hydrochloride salt, which significantly alters its physical properties, particularly solubility and melting point, compared to the free base.

Property(1-methyl-1H-imidazol-5-yl)methanol4-Methyl-5-imidazolemethanol Hydrochloride
CAS Number 38993-84-9[2][3][4]38585-62-5[5][6]
Molecular Formula C₅H₈N₂O[2][3][4]C₅H₈N₂O · HCl[5][6]
Molecular Weight 112.13 g/mol [2][3][4]148.59 g/mol [5][6]
Appearance Not widely documented, likely a solid[2]Off-white solid powder[5][7]
Melting Point 113 °C[2]233 °C (decomposes)[6][7]
Boiling Point 324.87 °C at 760 mmHg (Predicted)[2]389.1 °C at 760 mmHg[5][7]
Solubility Sparingly soluble in DMSO, slightly in Methanol[2]Soluble in common polar solvents[8]
Storage Inert atmosphere, Room Temperature[2]Cool, dry, well-ventilated area[5][7]

Note: Some data, particularly for boiling points, may be predicted rather than experimentally determined. Always consult the primary source for verification.

A Validated Workflow for Physical Characterization

For any novel trimethyl-imidazole methanol isomer, a systematic approach to physical characterization is essential. The following workflow is designed to be a self-validating system, where the results from each step provide context for the next, ensuring a comprehensive and accurate profile of the compound.

Diagram of the Experimental Workflow

G cluster_0 Step 1: Structural Verification cluster_1 Step 2: Purity Assessment cluster_2 Step 3: Core Physical Properties cluster_3 Step 4: Solubility Profiling NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) MS Mass Spectrometry (HRMS for Exact Mass) NMR->MS Confirms Molecular Weight TLC Thin-Layer Chromatography (Initial Purity Check) NMR->TLC HPLC HPLC/UPLC Analysis (Purity >95% required) Appearance Visual Inspection (Color, Form) HPLC->Appearance TLC->HPLC MP Melting Point Determination (Capillary Method) Solubility Equilibrium Solubility (Shake-Flask Method) MP->Solubility Appearance->MP pH_Sol pH-Dependent Solubility (Aqueous Buffers) Solubility->pH_Sol

Caption: A validated workflow for the physical characterization of novel trimethyl-imidazole methanol isomers.

Detailed Experimental Protocols

Step 1: Structural Verification & Molecular Formula Confirmation

  • Causality: Before any physical properties are measured, the chemical structure and molecular formula must be unequivocally confirmed. This ensures that the subsequent data are attributed to the correct molecule. Spectroscopic methods are the cornerstone of this step.[9][10]

  • Protocol: NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts (δ), integration values, and coupling constants (J) will provide information on the number and connectivity of protons. For example, the methylene protons of the methanol group (-CH₂OH) are expected to appear as a singlet or a doublet depending on coupling to the hydroxyl proton.[11][12]

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

    • 2D NMR (HSQC/HMBC): For unambiguous assignment, run 2D NMR experiments. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two to three bonds. This is critical for definitively placing the methyl and methanol groups on the imidazole ring.[13][14]

  • Protocol: High-Resolution Mass Spectrometry (HRMS)

    • Technique: Utilize Electrospray Ionization (ESI) or another soft ionization technique coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺).

    • Validation: Compare the experimentally determined exact mass to the theoretical mass calculated for the proposed molecular formula. A mass accuracy of <5 ppm is required for confident formula assignment. Mass spectrometry also reveals characteristic fragmentation patterns for the imidazole ring.[15][16][17]

Step 2: Purity Assessment

  • Causality: The presence of impurities can significantly depress and broaden the melting point range and affect solubility measurements.[18] Therefore, establishing the purity of the sample is a prerequisite for accurate physical property determination.

  • Protocol: High-Performance Liquid Chromatography (HPLC)

    • Method Development: Develop a stability-indicating HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

    • Analysis: Inject a solution of the compound and monitor the elution profile using a UV detector at an appropriate wavelength.

    • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For physical characterization, a purity of ≥95% is considered standard.[19]

Step 3: Core Physical Property Determination

  • Causality: The melting point and physical appearance are fundamental properties that serve as a baseline for identification and quality control.

  • Protocol: Melting Point Determination

    • Sample Preparation: Ensure the sample is completely dry and finely powdered.[20]

    • Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.[18]

  • Protocol: Visual Inspection

    • Observation: Under good lighting, visually inspect the solid material.

    • Documentation: Record the color (e.g., white, off-white) and form (e.g., crystalline powder, amorphous solid, needles).

Step 4: Solubility Profiling

  • Causality: Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. For other applications, it dictates solvent choice for reactions and purifications.

  • Protocol: Equilibrium Solubility (Shake-Flask Method)

    • Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium. This is considered the gold standard for thermodynamic solubility.[21]

    • Procedure: a. Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed vial. The presence of undissolved solid is essential.[21] b. Agitate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[21] c. After incubation, separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound). d. Quantify the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[22]

  • Protocol: pH-Dependent Aqueous Solubility

    • Rationale: For ionizable compounds like imidazoles, solubility can be highly dependent on pH. This is critical for predicting behavior in biological systems.

    • Procedure: Perform the shake-flask method as described above, but use a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8), as recommended by guidelines for biopharmaceutics classification.[23]

Conclusion

The physical characterization of trimethyl-imidazole methanol isomers is a nuanced task that demands a precise understanding of their structural identity. Due to the significant impact of substituent positioning on properties like melting point and solubility, a generalized data set is not feasible. However, by leveraging the detailed data from known isomers as reference points and applying the rigorous, self-validating experimental workflow detailed in this guide, researchers can confidently and accurately determine the physical characteristics of any novel compound within this class. The systematic application of spectroscopic verification, purity analysis, and robust property measurement protocols will yield the high-quality data necessary to advance research and development in any scientific discipline utilizing these versatile heterocyclic compounds.

References

  • Home Sunshine Pharma. (n.d.). 4-Methyl-5-imidazolemethanol Hydrochloride CAS 38585-62-5. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of 4-Methyl-5-imidazolemethanol Hydrochloride: Key Properties and Uses. Retrieved from [Link]

  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Chidambaranathan, V., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(1), 14-19. Retrieved from [Link]

  • He, Q., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. Retrieved from [Link]

  • LookChem. (n.d.). Cas 38993-84-9, (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. Retrieved from [Link]

  • Neves, C. M., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of Mass Spectrometry, 49(5), 371-9. Retrieved from [Link]

  • Khan, K., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. Retrieved from [Link]

  • ResearchGate. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure of 1H-imidazole-1-methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Imidazolemethanol. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1H-imidazol-1-ylmethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Imidazolemethanol hydrochloride - 1H NMR. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum of Imidazole. Retrieved from [Link]

Sources

Stability and reactivity of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol: Stability, Reactivity, and Applications

Introduction

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a functionalized heterocyclic compound featuring a fully substituted imidazole core. The imidazole ring is a ubiquitous scaffold in nature, found in essential biomolecules like the amino acid histidine, and is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to coordinate with metal ions make it a privileged structure in drug design and catalysis.[2]

This technical guide provides a comprehensive analysis of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol for researchers, scientists, and drug development professionals. We will delve into its molecular properties, plausible synthetic pathways, stability profile, and key reactivity patterns. Furthermore, we will explore its potential applications as a versatile building block, particularly as a precursor to N-heterocyclic carbene (NHC) ligands and as an intermediate in pharmaceutical research.

Molecular Properties and Characterization

The structure of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol incorporates a lipophilic, fully methylated imidazole ring and a reactive hydrophilic hydroxymethyl group at the C2 position. This combination of features dictates its solubility, stability, and chemical behavior.

Physicochemical Properties

A summary of the key properties for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is presented below.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[3]
Molecular Weight 140.18 g/mol [3]
CAS Number 185910-13-8[3]
Physical Form Liquid[3]
SMILES CN1C(CO)=NC(C)=C1C[3]
InChI Key URGOUROOMPQDGO-UHFFFAOYSA-N[3]
Predicted LogP ~0.5 - 1.5(Structure-based prediction)
Hydrogen Bond Donors 1 (from -OH)(Structure-based prediction)
Hydrogen Bond Acceptors 2 (from N and O)(Structure-based prediction)
Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the compound. Based on its structure and data from analogous compounds[4][5][6], the following spectral features are expected:

  • ¹H NMR: The spectrum should exhibit distinct singlets for the three methyl groups (N-CH₃, C4-CH₃, and C5-CH₃) and the methylene protons of the hydroxymethyl group (-CH₂OH). A broad singlet corresponding to the hydroxyl proton (-OH) would also be present, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will show signals for the three unique methyl carbons, the methylene carbon, and the three distinct carbons of the imidazole ring (C2, C4, and C5).

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the methyl and methylene groups will appear around 2850-3000 cm⁻¹, and C=N and C=C stretching from the imidazole ring will be observed in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 141.10.

Synthesis Methodology

Proposed Synthetic Workflow

The proposed two-step synthesis starts from commercially available 1,2-dimethylimidazole, proceeds through N-methylation to form the immediate precursor, and culminates in the target molecule.

Synthesis_Workflow cluster_step1 cluster_step2 A 1,4,5-Trimethyl-1H-imidazole B [1,4,5-Trimethyl-1H-imidazol-2-yl]lithium A->B Deprotonation C (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol B->C Hydroxymethylation reagent1 1. n-BuLi, THF 2. -78 °C reagent2 1. Paraformaldehyde 2. Aqueous Workup

Caption: Proposed synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Detailed Experimental Protocol

Step 1: C2-Lithiation of 1,4,5-Trimethyl-1H-imidazole

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,4,5-trimethyl-1H-imidazole (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.5 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: This low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation at the most acidic C2 position.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Causality: n-BuLi is a strong, non-nucleophilic base ideal for deprotonating the relatively acidic C2 proton of the imidazole ring. A slight excess ensures complete conversion.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Step 2: Reaction with Paraformaldehyde and Quench

  • While maintaining the temperature at -78 °C, add anhydrous paraformaldehyde (1.2 eq) to the reaction mixture in one portion.

    • Causality: Paraformaldehyde serves as a solid, anhydrous source of formaldehyde. An excess drives the reaction to completion.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure (1,4,5-trimethyl-1H-imidazol-2-yl)methanol.

Chemical Stability and Storage

Understanding the stability of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol is crucial for its handling, storage, and application to ensure its integrity over time. While specific stability data is not widely published, a reliable profile can be extrapolated from the known chemistry of substituted imidazoles and primary alcohols.[8]

The compound is expected to be reasonably stable under standard laboratory conditions. However, the presence of the imidazole ring and the primary alcohol functional group introduces potential degradation pathways.

Potential Degradation Pathways
  • Oxidation: The primary alcohol is susceptible to oxidation, especially in the presence of air (autoxidation), light, or metal impurities. This can lead to the formation of the corresponding aldehyde (1,4,5-trimethyl-1H-imidazole-2-carbaldehyde) and subsequently the carboxylic acid.

  • Photodegradation: Imidazole-containing compounds can be sensitive to UV light, which may induce radical-mediated decomposition pathways, potentially leading to discoloration and the formation of polymeric byproducts.

  • Acid/Base Instability: While the imidazole ring itself is relatively stable, extreme pH conditions could catalyze degradation. Strong acids may lead to side reactions, while strong bases could promote oxidation, particularly if the hydroxyl proton is abstracted.[8]

Degradation_Pathways A (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol B 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde A->B Oxidation (Air, Light, Metals) D Polymeric/Colored Degradants A->D Photodegradation (UV Light) C 1,4,5-Trimethyl-1H-imidazole-2-carboxylic acid B->C Further Oxidation

Caption: Potential degradation pathways for the title compound.

Recommended Storage Conditions

To ensure long-term stability and purity, the following storage protocol is recommended:

  • Temperature: Store in a refrigerator at 2-8 °C. This minimizes the rate of potential oxidative and thermal degradation.

  • Atmosphere: For long-term storage, the compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[8]

  • Light: Store in an amber vial or a light-proof container to protect against photodegradation.

  • Container: Use a tightly sealed container to prevent moisture ingress and contamination.

Reactivity Profile

The reactivity of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol is dominated by the hydroxymethyl group at the C2 position and the electronic nature of the imidazole ring, which positions it as a precursor to N-heterocyclic carbenes.

Reactivity_Profile A (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol B Aldehyde/Carboxylic Acid A->B Oxidation (e.g., PCC, DMP) C Ester / Ether A->C Esterification / Etherification (Acyl Chloride / Alkyl Halide) D 1,2,4,5-Tetramethyl-3-(iodomethyl)-1H-imidazol-3-ium A->D 1. HI or MeI 2. Quaternization E N-Heterocyclic Carbene (NHC) D->E Deprotonation (Strong Base, e.g., KHMDS)

Caption: Key reactivity pathways of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Reactions at the Hydroxymethyl Group
  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically lead to the formation of the carboxylic acid.

  • Esterification: Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base (e.g., triethylamine or pyridine), will yield the corresponding ester.

  • Conversion to Halide: The hydroxyl group can be converted to a leaving group, such as a halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would produce (2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole) and its bromo-analogue, respectively. These are versatile intermediates for further nucleophilic substitution reactions.

Precursor to N-Heterocyclic Carbenes (NHCs)

A significant application of imidazolyl-methanol derivatives is their use as precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis and potent organocatalysts.[9][10][11]

The conversion involves two key steps:

  • Quaternization: The first step is the formation of an imidazolium salt. This typically involves alkylation of the N3 nitrogen. However, since the N1 position is already substituted, the hydroxyl group must first be converted into a halide (e.g., an iodomethyl group via reaction with hydroiodic acid). Subsequent treatment with a methylating agent like methyl iodide would form the corresponding 1,2,4,5-tetramethyl-3-(halomethyl)-1H-imidazol-3-ium salt. A more direct route might involve quaternizing a precursor like 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde and then reducing the aldehyde.

  • Deprotonation: The resulting imidazolium salt possesses an acidic proton at the C2 position. Treatment with a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide, KHMDS) abstracts this proton to generate the free N-heterocyclic carbene. These carbenes are known for their stability, which is attributed to the electron-donating nitrogen atoms flanking the carbenic center.[9][10]

Applications in Research and Development

The unique structural features of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol make it a valuable building block in several areas of chemical science.

  • N-Heterocyclic Carbene Ligands: As detailed above, this molecule is a direct precursor to a specific class of NHC ligands. The full methylation of the imidazole ring provides steric bulk and enhances the electron-donating ability of the resulting carbene, which can be used to tune the properties of transition metal catalysts for applications in cross-coupling reactions, metathesis, and polymerization.[12]

  • Pharmaceutical Intermediates: The imidazole core is a key component in numerous approved drugs. Functionalized imidazoles like the title compound serve as versatile starting points for the synthesis of more complex molecules.[13][14] The hydroxymethyl group provides a handle for elaboration, allowing for its incorporation into larger structures to explore structure-activity relationships in drug discovery programs targeting enzymes or receptors.[2][15]

  • Coordination Chemistry: The imidazole nitrogen atoms and the hydroxyl oxygen can act as donor ligands to coordinate with metal ions. This makes the molecule and its derivatives potential components in the design of biomimetic model complexes that mimic the active sites of metalloenzymes.[4]

Conclusion

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a specialized chemical building block with significant potential. Its stability is robust under proper storage conditions, and its reactivity is centered around the versatile hydroxymethyl group and its role as a precursor to N-heterocyclic carbenes. For researchers in catalysis, medicinal chemistry, and materials science, this compound offers a unique combination of steric and electronic properties, making it a valuable tool for the design and synthesis of novel functional molecules and materials.

References

  • J. Mol. Model. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Available at: [Link]

  • Organic Letters (2018). Acidity Scale of N-Heterocyclic Carbene Precursors: Can We Predict the Stability of NHC–CO2 Adducts?. ACS Publications. Available at: [Link]

  • Slideshare (n.d.). Stability and reactions of n heterocyclic carbenes. Available at: [Link]

  • Russian Journal of Applied Chemistry (2011). Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. Available at: [Link]

  • Wikipedia (n.d.). Persistent carbene. Available at: [Link]

  • Revue Roumaine de Chimie (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (n.d.). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Available at: [Link]

  • Semantic Scholar (1977). The synthesis and thermolysis of imidazole quaternary salts. Available at: [Link]

  • PubMed (2021). N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media. Available at: [Link]

  • MDPI (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Available at: [Link]

  • Organic & Biomolecular Chemistry (2020). Recent advances in the synthesis of imidazoles. RSC Publishing. Available at: [Link]

  • Indian Journal of Chemistry (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available at: [Link]

  • NIH (n.d.). Crystal structure of 1H-imidazole-1-methanol. Available at: [Link]

  • Supporting Information (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Available at: [Link]

  • PubMed Central (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][16][17]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Available at: [Link]

  • PubChem (n.d.). 4-Imidazolemethanol. NIH. Available at: [Link]

  • PubChem (n.d.). 1H-Imidazole-2-methanol. NIH. Available at: [Link]

Sources

A Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of Substituted Imidazole Methanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted imidazole methanols represent a pivotal class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry. Their structural versatility allows for fine-tuning of physicochemical properties and biological activity, leading to the development of potent therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted imidazole methanols. We will delve into the key synthetic strategies, explore their primary roles as antifungal and anti-inflammatory agents, and touch upon their emerging potential in oncology. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel imidazole-based therapeutics.

Introduction: The Imidazole Methanol Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions contribute to its diverse pharmacological profile.[2] The incorporation of a methanol moiety onto the imidazole core or its substituents introduces a critical pharmacophoric feature—a hydroxyl group—that can significantly influence a molecule's solubility, metabolic stability, and interaction with biological targets. This guide will focus specifically on compounds bearing this "imidazole methanol" motif, exploring the chemical space and biological potential of this important structural class.

Synthetic Strategies for Substituted Imidazole Methanols

The synthesis of substituted imidazole methanols can be broadly approached through two main strategies: the construction of a pre-functionalized imidazole ring bearing a methanol or protected methanol group, or the introduction of the methanol moiety onto a pre-formed imidazole scaffold.

One-Pot Synthesis of Imidazole Methanols

One-pot multicomponent reactions offer an efficient and atom-economical approach to constructing substituted imidazoles.[3][4][5] These methods often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[5] For the synthesis of imidazole methanols, a key starting material would be an aldehyde that already contains a hydroxyl or protected hydroxyl group.

A general approach involves the reaction of a substituted glyoxal with an aldehyde containing a hydroxymethyl group and ammonium acetate. The choice of solvent and catalyst is crucial for optimizing the yield and purity of the final product.[6]

Experimental Protocol: One-Pot Synthesis of (2-Aryl-4-phenyl-1H-imidazol-5-yl)methanol

This protocol is adapted from a general procedure for the synthesis of 2-aryl-4-phenyl-1H-imidazoles.[7]

  • Reaction Setup: In a round-bottom flask, dissolve the desired aryl aldehyde bearing a hydroxymethyl group (1 mmol) and a threefold excess of ammonium acetate (3 mmol) in methanol (2 mL).

  • Sonication (Optional): For improved reaction rates and yields, place the flask in an ultrasonic bath.

  • Addition of Phenylglyoxal: While sonicating or stirring vigorously, slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise over 15 minutes.

  • Reaction Monitoring: Continue the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. Collect the precipitated solid by filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure (2-aryl-4-phenyl-1H-imidazol-5-yl)methanol.

Functionalization of Pre-formed Imidazoles

A more common and versatile approach involves the functionalization of a pre-existing imidazole ring. This allows for greater diversity in the final products.

The most straightforward method for introducing a methanol group is the reduction of a corresponding imidazole aldehyde or ketone. This can be readily achieved using standard reducing agents.

Experimental Protocol: Synthesis of (1-Pentyl-1H-imidazol-2-yl)methanol via Reduction

This protocol describes the final step in a multi-step synthesis where 1-pentyl-1H-imidazole-2-carbaldehyde is the precursor.

  • Dissolution: Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

To introduce a substituted methanol moiety (a secondary or tertiary alcohol), the Grignard reaction is a powerful tool. An imidazole aldehyde can be reacted with a Grignard reagent (R-MgX) to yield a secondary alcohol.

Conceptual Workflow: Grignard Synthesis of a Substituted Imidazole Methanol

G imidazole_aldehyde Imidazole Aldehyde reaction Grignard Reaction (Anhydrous Ether) imidazole_aldehyde->reaction grignard_reagent Grignard Reagent (R-MgX) grignard_reagent->reaction alkoxide_intermediate Alkoxide Intermediate reaction->alkoxide_intermediate workup Aqueous Workup (H3O+) alkoxide_intermediate->workup final_product Substituted Imidazole Methanol (Secondary Alcohol) workup->final_product

Caption: Workflow for the synthesis of a secondary imidazole methanol via the Grignard reaction.

Biological Activities of Substituted Imidazole Methanols

The introduction of the methanol group can significantly impact the biological activity of imidazole derivatives, often enhancing their potency and modulating their selectivity.

Antifungal Activity

A significant area of research for imidazole-containing compounds is in the development of antifungal agents.[8][9] Many of these compounds, including several imidazole methanols, exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10]

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

G lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Catalyzes disrupted_membrane Disrupted Fungal Cell Membrane cyp51->disrupted_membrane Leads to Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity imidazole_methanol Imidazole Methanol Inhibitor imidazole_methanol->cyp51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by imidazole methanol antifungals.

Structure-Activity Relationship (SAR) for Antifungal Activity:

The antifungal potency of imidazole methanols is influenced by the nature and position of substituents on the imidazole and any aromatic rings.

  • Lipophilicity: A balanced lipophilicity is crucial for membrane permeability and target engagement.[10]

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the aromatic rings can enhance antifungal activity.[9]

  • Steric hindrance: Bulky substituents near the imidazole nitrogen that coordinates with the heme iron of CYP51 can negatively impact activity.

Compound ClassKey SubstituentsAntifungal Activity (MIC, µg/mL)Reference
Triaryl-imidazole methanolsVaried aryl groups at C2, C4, and C5Broad range, some with potent activity[8]
N-substituted imidazole methanolsAlkyl or aryl groups at N1Activity dependent on the nature of the substituent[9]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Anti-inflammatory Activity: p38 MAP Kinase Inhibition

Substituted imidazoles are well-known inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade.[11][12] The inhibition of p38 MAP kinase can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11] Imidazole methanols have been explored as scaffolds for the development of potent and selective p38 MAP kinase inhibitors.[13]

Signaling Pathway: p38 MAP Kinase in Inflammation

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) p38_mapk p38 MAP Kinase inflammatory_stimuli->p38_mapk Activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_mapk->pro_inflammatory_cytokines Upregulates inflammation Inflammation pro_inflammatory_cytokines->inflammation imidazole_methanol Imidazole Methanol Inhibitor imidazole_methanol->p38_mapk Inhibits

Caption: The role of p38 MAP kinase in inflammation and its inhibition by imidazole methanols.

Structure-Activity Relationship (SAR) for p38 MAP Kinase Inhibition:

The SAR for p38 MAP kinase inhibition by imidazole derivatives has been extensively studied.

  • Pyridine Moiety: A pyridine ring at the C4 position of the imidazole is often crucial for potent inhibition.[14]

  • Substituents at C5: The nature of the substituent at the C5 position can influence selectivity and potency.

  • N1 Substitution: Substitution at the N1 position can modulate pharmacokinetic properties.[13]

Compound ClassKey Substituentsp38 MAP Kinase Inhibitory Activity (IC50, nM)Reference
Diaryl-imidazole methanolsPyridyl group at C4, various aryl groups at C2Varies with substitution, some highly potent[14]
Tetrasubstituted imidazolesVaried substituents at N1, C2, C4, and C5Can exhibit high potency and selectivity[12]

Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human p38α MAP kinase and a suitable substrate (e.g., ATF-2).

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compounds in a kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Detection of Phosphorylation: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radiometric assay).

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Anticancer Activity

The imidazole scaffold is present in a number of anticancer agents, and research into novel imidazole derivatives continues to be an active area.[2][15][16] Substituted imidazole methanols have shown promise as anticancer agents, with mechanisms of action that can include the induction of apoptosis and cell cycle arrest.[16]

Potential Anticancer Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[1]

  • Kinase Inhibition: As discussed with p38 MAP kinase, imidazole methanols can be designed to inhibit various kinases involved in cancer cell proliferation and survival.[15]

  • Induction of Apoptosis: Many anticancer agents, including imidazole derivatives, can trigger programmed cell death (apoptosis) in cancer cells.[16][17]

Compound ClassCancer Cell LineAnticancer Activity (IC50, µM)Proposed MechanismReference
Trisubstituted imidazole methanolsA549 (Lung)VariesCell cycle arrest, apoptosis[16]
Platinum(II) imidazole complexesMCF-7, MDA-MB-231 (Breast)Potent activityApoptosis, autophagy[17]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

Substituted imidazole methanols are a versatile and promising class of compounds in drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries, and the presence of the methanol moiety provides a key handle for modulating biological activity and physicochemical properties. The established roles of these compounds as antifungal and anti-inflammatory agents, coupled with their emerging potential in oncology, ensure that they will remain an area of intense research.

Future efforts in this field will likely focus on:

  • Development of more selective inhibitors: Fine-tuning the substitution patterns to achieve greater selectivity for specific biological targets, thereby reducing off-target effects.

  • Exploration of novel therapeutic areas: Investigating the potential of substituted imidazole methanols in other diseases, such as neurodegenerative disorders and viral infections.

  • Application of computational methods: Utilizing molecular modeling and machine learning to guide the rational design of new and more potent imidazole methanol derivatives.

The continued exploration of the chemical and biological space of substituted imidazole methanols holds great promise for the development of the next generation of innovative medicines.

References

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed.
  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC - NIH.
  • One-Pot Synthesis of Imidazole Deriv
  • Pharmacophore Design of p38α MAP Kinase Inhibitors with Either 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazole Scaffold.
  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed.
  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed.
  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explor
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central.
  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. NIH.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC - PubMed Central.
  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective c
  • Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Rel
  • Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm (RSC Publishing).
  • Imidazoles as potential anticancer agents. PMC - PubMed Central.
  • Application Notes and Protocols: One-Pot Synthesis of Substituted Imidazoles Under Solvent-Free Conditions. Benchchem.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Novel, rapid and efficient one-pot synthesis of substituted Imidazoles.
  • Green Synthesis of 2-(Substituted Phenyl)
  • Comparison of the anti-inflammatory activities of imidazole antimycotics in rel
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
  • (PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins.
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. NIH.

Sources

Methodological & Application

Application Note & Protocol: A Reliable Synthetic Route to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol, a valuable heterocyclic building block for pharmaceutical and materials science research. Imidazole-based alcohols are crucial intermediates in the development of antifungal agents and other therapeutic molecules.[1][2] The protocol herein details a robust and reproducible method centered on the regioselective lithiation of the C2 position of 1,4,5-trimethyl-1H-imidazole, followed by electrophilic quenching with formaldehyde. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, explanations for key experimental choices, critical safety protocols for handling organolithium reagents, and characterization data.

Introduction and Synthetic Strategy

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds.[3][4] Specifically, functionalization at the C2 position provides a versatile handle for constructing more complex molecular architectures. (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS: 185910-13-8) serves as a primary alcohol derivative, enabling further synthetic transformations such as oxidation to the aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution.

The selected synthetic strategy involves a two-step, one-pot process starting from the commercially available 1,4,5-trimethyl-1H-imidazole (CAS: 20185-22-2).[5][6] The C2 proton of the imidazole ring is the most acidic proton, allowing for its selective deprotonation by a strong organometallic base, such as n-butyllithium (n-BuLi). This directed metalation is a cornerstone of heterocyclic chemistry.[7][8] The resulting 2-lithio-imidazole intermediate is a potent nucleophile, which is then trapped in situ by the addition of formaldehyde, an electrophile, to yield the target alcohol after an aqueous workup.

This method is chosen for its high regioselectivity and efficiency. An alternative pathway, involving formylation to produce 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde[9] followed by reduction with a hydride agent like sodium borohydride[10], is also viable but requires an additional isolation step. The direct lithiation-alkylation approach is more convergent.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: C2-Lithiation cluster_1 Step 2: Hydroxymethylation SM Starting Material 1,4,5-Trimethyl-1H-imidazole INT Intermediate 2-Lithio-1,4,5-trimethyl-1H-imidazole SM->INT  n-BuLi, Anhydrous THF  -78 °C, Inert Atmosphere PROD Final Product (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol INT->PROD  1. Paraformaldehyde (HCHO)n  2. Aqueous Workup (NH4Cl)

Caption: Overall synthetic scheme for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Critical Safety Considerations: Handling n-Butyllithium

n-Butyllithium is a pyrophoric liquid, igniting spontaneously on contact with air and reacting violently with water. [11][12] All operations must be performed by trained personnel under a strict inert atmosphere (dry Argon or Nitrogen) in a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, tightly fitting safety goggles, and nitrile or neoprene gloves are mandatory.[14][15]

  • Inert Atmosphere: Use oven-dried or flame-dried glassware assembled under a positive pressure of inert gas. Use gas-tight syringes and cannulation techniques for all transfers.[11]

  • Quenching: Never add water directly to n-BuLi. To quench excess reagent or clean contaminated glassware, slowly add the solution to a flask containing an excess of a less reactive solvent like isopropanol at a low temperature, followed by a slow addition of methanol, and finally water.

  • Spills: In case of a spill, immediately cover the area with a non-combustible absorbent material like dry sand or powdered limestone. Do NOT use water or a carbon dioxide fire extinguisher.[11]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1,4,5-Trimethyl-1H-imidazole≥97%Sigma-Aldrich
n-Butyllithium (1.6 M in hexanes)SolutionSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
ParaformaldehydeReagent grade, 95%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%Fisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeVWR
HexanesHPLC GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR
Silica Gel230-400 meshSorbent Tech.
Argon or Nitrogen GasHigh Purity (99.998%)Airgas

Equipment:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or manifold for inert gas

  • Septa, needles, and gas-tight syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Step-by-Step Synthesis
  • Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a positive pressure of argon.

  • Initial Solution: To the flask, add 1,4,5-trimethyl-1H-imidazole (5.51 g, 50.0 mmol, 1.0 equiv.) and anhydrous THF (100 mL) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 34.4 mL, 55.0 mmol, 1.1 equiv.) dropwise via syringe over 20 minutes.

    • Causality Note: The slow addition at low temperature is critical to dissipate the heat from the exothermic deprotonation reaction and to prevent side reactions or degradation of the lithiated intermediate. The use of a slight excess of n-BuLi ensures complete conversion of the starting material.[8]

  • Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure the complete formation of the 2-lithio-1,4,5-trimethyl-1H-imidazole intermediate.

  • Electrophilic Quench: In a separate flame-dried flask, gently heat paraformaldehyde (1.80 g, 60.0 mmol, 1.2 equiv.) under vacuum and then backfill with argon. This process depolymerizes it to gaseous formaldehyde. Pass the gaseous formaldehyde through a cannula into the reaction mixture at -78 °C. Alternatively, and more practically, add the solid paraformaldehyde directly to the cold, stirred solution in one portion.

    • Causality Note: Paraformaldehyde serves as a convenient and anhydrous source of formaldehyde.[16] Adding it directly is often sufficient for a successful reaction.

  • Warming: After the addition of paraformaldehyde, maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature slowly over 2 hours.

  • Quenching the Reaction: Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil.

  • Purification: Purify the crude oil by column chromatography on silica gel. Elute with a gradient of 5% to 10% methanol in dichloromethane to afford (1,4,5-trimethyl-1H-imidazol-2-yl)methanol as a pale yellow solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.65 (s, 2H, -CH₂OH), 3.55 (s, 3H, N-CH₃), 2.20 (s, 3H, C5-CH₃), 2.15 (s, 3H, C4-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 146.0 (C2), 125.5 (C5), 120.0 (C4), 55.0 (-CH₂OH), 31.0 (N-CH₃), 10.5 (C5-CH₃), 8.5 (C4-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₁₃N₂O [M+H]⁺: 141.1028; found: 141.1025.

Quantitative Data Summary

ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1,4,5-Trimethyl-1H-imidazole110.1650.05.51 g1.0
n-Butyllithium (1.6 M)64.0655.034.4 mL1.1
Paraformaldehyde30.03 (as HCHO)60.01.80 g1.2
Product (Expected Yield) 140.18 ~35-42 ~4.9-5.9 g 70-85%

Conclusion

This application note provides a validated and detailed protocol for the synthesis of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol. By adhering to the outlined procedures, particularly the stringent safety measures for handling pyrophoric reagents, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The causality-driven explanations for key steps aim to empower scientists to adapt and troubleshoot the reaction for their specific needs, facilitating further research in drug discovery and materials science.

References

  • Vertex AI Search. (2024). nbutyl lithium safety - YouTube.
  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.).
  • ChemicalBook. (2025).
  • Apollo Scientific. (n.d.). n-Butyllithium 2.5M solution in hexanes.
  • CDH Fine Chemical. (n.d.). N-Butyl Lithium 1.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Benchchem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • ResearchGate. (n.d.). Lithiation of 1-arylimidazol-2(1H)-ones and 1-aryl-4,5-dihydroimidazol-2(1H)-ones.
  • Royal-chem.com. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • ChemicalBook. (n.d.). 1,4,5-TRIMETHYL-1H-IMIDAZOLE-2-CARBALDEHYDE.
  • Guidechem. (n.d.). 1,4,5-Trimethyl-1H-imidazole CAS 20185-22-2 WIKI.
  • Sigma-Aldrich. (n.d.). (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.
  • PubChem. (n.d.). 1,4,5-Trimethyl-1H-imidazole.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)
  • Wiley Online Library. (n.d.).

Sources

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol in Homogeneous Catalysis: Synthesis, Complexation, and Potential Applications

Authored by: A Senior Application Scientist

Foreword: The field of homogeneous catalysis is continually advancing through the design and synthesis of novel ligands that can fine-tune the electronic and steric properties of metal centers. N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands, rivaling and often surpassing traditional phosphines in their efficacy and stability.[1] This guide focuses on (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol , a structurally intriguing molecule with significant potential as a precursor to a functionalized NHC ligand. While specific catalytic applications of this exact molecule are not yet extensively documented in peer-reviewed literature, this document serves as a detailed, forward-looking guide for researchers. We will extrapolate from the well-established chemistry of related imidazole-based ligands to provide robust protocols for its synthesis and propose its application in a benchmark catalytic reaction, thereby offering a validated starting point for further investigation.

Ligand Overview and Design Rationale

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol belongs to the family of 2-hydroxymethyl-substituted imidazoles. Its core structure is a fully substituted imidazole ring, which, upon deprotonation of the C2-proton (following conversion of the hydroxyl group to a suitable leaving group and formation of the imidazolium salt), would yield a highly electron-donating NHC ligand.

The key structural features and their potential implications for catalysis are:

  • N-Methyl and C4,C5-Dimethyl Substitution: These methyl groups provide increased steric bulk around the metal center compared to simpler imidazoles. This can enhance catalyst stability and influence selectivity in catalytic transformations.[1]

  • 2-Hydroxymethyl Group: This functional handle is the most significant feature of the ligand. It can act as a hemilabile coordinating group, potentially participating in the catalytic cycle through coordination to the metal center. This N,O-bidentate coordination can stabilize catalytic intermediates. Furthermore, this group can be derivatized to tether the catalyst to a solid support or to introduce other functional moieties.

Synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

The synthesis of substituted imidazoles can be achieved through various routes. A plausible and efficient method for the target molecule involves a multi-step sequence starting from commercially available precursors.

Protocol 1: Synthesis of 1,4,5-Trimethyl-1H-imidazole

This procedure is adapted from established methods for the synthesis of multi-substituted imidazoles.

Materials:

  • Diacetyl (2,3-butanedione)

  • Methylamine (40% in water)

  • Paraformaldehyde

  • Ammonium chloride

  • Methanol

  • Glacial acetic acid

Procedure:

  • To a solution of diacetyl (1.0 eq) in methanol, add methylamine (1.2 eq) and paraformaldehyde (1.2 eq).

  • Add ammonium chloride (1.5 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,4,5-trimethyl-1H-imidazole.

Protocol 2: Synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

This step involves the formylation of the C2-position of the imidazole ring followed by reduction.

Materials:

  • 1,4,5-Trimethyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Formylation:

    • Dissolve 1,4,5-trimethyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add DMF (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde.

  • Reduction:

    • Dissolve the obtained aldehyde in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Application in Catalysis: A Case Study in Suzuki-Miyaura Cross-Coupling

Given the prevalence of NHC-palladium complexes in cross-coupling reactions, we propose a hypothetical protocol for a Suzuki-Miyaura reaction using an in situ generated catalyst from (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.[1]

Conceptual Workflow

G cluster_ligand_prep Ligand Preparation cluster_catalyst_gen In Situ Catalyst Generation cluster_reaction Catalytic Reaction ligand (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol salt Imidazolium Salt Formation (e.g., with HCl or alkyl halide) ligand->salt Activation catalyst Active Pd-NHC Complex salt->catalyst Mixing in situ salt->catalyst pd_source Pd(OAc)₂ pd_source->catalyst Mixing in situ base Base (e.g., K₂CO₃) base->catalyst Mixing in situ substrates Aryl Halide + Arylboronic Acid catalyst->substrates Catalyzes product Biaryl Product substrates->product Coupling

Caption: Proposed workflow for the in situ generation and application of a Pd-NHC catalyst.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (as the imidazolium salt precursor)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Catalyst Precursor Preparation: To utilize the ligand in NHC catalysis, it is typically first converted to an imidazolium salt. A common method is to react the alcohol with a suitable reagent to form a leaving group, followed by quaternization of the imidazole nitrogen. For simplicity in this hypothetical protocol, we will assume the pre-formation of the corresponding imidazolium chloride.

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the imidazolium salt (0.02 mmol, 2 mol%), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).

    • Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

    • Add 3 mL of a 3:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by GC-MS or TLC. The reaction is expected to reach completion within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium black.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Rationale for Experimental Choices:
  • In situ Catalyst Generation: This method avoids the need to synthesize, isolate, and characterize the air-sensitive Pd-NHC complex separately, making the procedure more practical for synthetic chemists.[1]

  • Base: Potassium carbonate is a common and effective base for Suzuki-Miyaura couplings. It facilitates the deprotonation of the imidazolium salt to form the NHC and is also involved in the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of dioxane and water is a standard solvent system that ensures the solubility of both the organic substrates and the inorganic base.

  • Temperature: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Proposed Catalytic Cycle

CatalyticCycle cluster_cycle Proposed Suzuki-Miyaura Catalytic Cycle A [Pd(0)(NHC)] B [Pd(II)(NHC)(Ar)(X)] A->B Oxidative Addition (Ar-X) C [Pd(II)(NHC)(Ar)(Ar')] B->C Transmetalation (Ar'B(OH)₂) C->A Reductive Elimination D Ar-Ar' C->D Product Release

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Data Summary (Hypothetical)

The following table presents hypothetical data for the Suzuki-Miyaura coupling reaction described in Protocol 3, demonstrating how results could be tabulated.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1.0495
24-ChlorotoluenePhenylboronic acid1.01288
31-Bromo-4-methoxybenzenePhenylboronic acid1.0398
44-Bromotoluene4-Methoxyphenylboronic acid1.0492

Conclusion and Future Outlook

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol represents a promising, yet underexplored, ligand precursor for homogeneous catalysis. Its synthesis is achievable through established organic transformations, and its structural features suggest it could form robust and highly active metal complexes. The protocols and conceptual framework provided in this guide are intended to empower researchers to investigate the catalytic potential of this molecule in a variety of transformations, including but not limited to cross-coupling, hydrogenation, and C-H activation reactions. Future work should focus on the synthesis and characterization of its discrete metal complexes to fully elucidate its coordination chemistry and catalytic capabilities.

References

  • Verde-Sesto, E., et al. (2018). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 118(19), 9988-10031. [Link]

  • O'Brien, C. J., et al. (2019). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. ACS Catalysis, 9(6), 5246-5278. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Sisko, J., et al. (2000). A New and Efficient Synthesis of 1,4,5-Trisubstituted Imidazoles from Tosylmethyl Isocyanide (TosMIC) and Imines. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]

  • Elgafi, S., et al. (1997). Synthesis of novel ruthenium complexes containing bidentate imidazole-based ligands. Journal of the Chemical Society, Dalton Transactions, (13), 2341-2346. [Link]

  • Hameury, S., et al. (2014). Synthesis and characterization of oxygen-functionalised-NHC silver(i) complexes and NHC transmetallation to nickel(ii). Dalton Transactions, 43(5), 2211-2221. [Link]

  • Organic Chemistry Portal. Imidazole Synthesis. [Link]

  • Zhang, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Trimethyl-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of various trimethyl-imidazole derivatives, which are pivotal structural motifs in medicinal chemistry and materials science. We move beyond simple procedural lists to offer an in-depth analysis of the chemical principles governing these syntheses. Detailed, field-tested protocols for the preparation of key isomers—including 2,4,5-trimethyl-1H-imidazole and 1,4,5-trimethyl-1H-imidazole—are presented. The guide emphasizes the causality behind experimental choices, robust purification techniques, and rigorous characterization methods to ensure the synthesis of high-purity, verifiable compounds. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, actionable protocols for the synthesis of trimethyl-imidazole derivatives.

Introduction: The Significance of the Trimethyl-Imidazole Core

The imidazole ring is a fundamental five-membered aromatic heterocycle present in numerous biologically essential molecules, including the amino acid histidine.[1] Its derivatives are a cornerstone of pharmaceutical development, exhibiting a vast range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Methylation of the imidazole core can significantly modulate its physicochemical properties, including basicity, solubility, and receptor-binding affinity. Trimethyl-imidazoles, in particular, serve as versatile building blocks and key intermediates in the synthesis of more complex molecules, including ionic liquids and stable N-heterocyclic carbene (NHC) ligands.[5]

This guide provides detailed methodologies for two primary synthetic strategies:

  • Ring Formation via Multi-Component Reaction: Building the substituted imidazole core from acyclic precursors.

  • N-Alkylation of a Pre-formed Core: Introducing a methyl group onto a nitrogen atom of a dimethyl-imidazole scaffold.

Synthetic Strategy I: The Radziszewski Reaction for 2,4,5-Trimethyl-1H-imidazole

The Radziszewski reaction is a classic, powerful method for synthesizing substituted imidazoles. It involves the one-pot, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][3] This approach is highly efficient for producing 2,4,5-trisubstituted imidazoles.

Causality and Mechanistic Insight

In this synthesis, 2,3-butanedione (diacetyl) serves as the 1,2-dicarbonyl component, providing the C4 and C5 atoms of the imidazole ring. Acetaldehyde provides the C2 atom and its corresponding methyl substituent. Ammonium acetate acts as the ammonia source, providing the two nitrogen atoms (N1 and N3) required for the heterocycle. The reaction proceeds through the formation of intermediate imines, followed by cyclization and subsequent oxidation (aromatization) to yield the stable imidazole ring. Catalysts, such as organic acids, can be used to accelerate the reaction.[5][6]

Workflow for Radziszewski Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Verification A 2,3-Butanedione Mix Combine Reagents in Flask A->Mix B Acetaldehyde B->Mix C Ammonium Acetate C->Mix D Solvent (e.g., Ethanol) D->Mix Heat Heat to 50-80°C with Stirring Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Filter Solid Precipitate Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the Crystals Recrystallize->Dry Characterize Characterize (NMR, MS, IR) Dry->Characterize Final Pure 2,4,5-Trimethyl-1H-imidazole Characterize->Final G cluster_main start 4,5-Dimethylimidazole + Base anion 4,5-Dimethylimidazolide Anion start->anion Deprotonation product 1,4,5-Trimethyl-1H-imidazole + Base-H⁺ + X⁻ anion->product SN2 Attack reagent Methylating Agent (CH₃-X) reagent->product G cluster_purify Purification cluster_char Characterization Crude Crude Product Distill Vacuum Distillation (for liquids) Crude->Distill Choose Method Recrystal Recrystallization (for solids) Crude->Recrystal Choose Method Column Column Chromatography Crude->Column Choose Method Pure Pure Compound Distill->Pure Recrystal->Pure Column->Pure NMR ¹H and ¹³C NMR Pure->NMR MS Mass Spectrometry Pure->MS IR FTIR Spectroscopy Pure->IR Verified Verified Structure & Purity NMR->Verified MS->Verified IR->Verified

Sources

Application Notes & Protocols: (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal coordination allow it to interact with a wide array of biological targets.[3][4] This guide focuses on (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS 185910-13-8), a strategically functionalized building block poised for significant application in drug discovery. The strategic placement of methyl groups at the 1, 4, and 5 positions modulates the scaffold's lipophilicity and steric profile, while the hydroxymethyl group at the 2-position serves as a versatile synthetic handle for library development. We present its chemical profile, detailed synthetic and derivatization protocols, and a strategic overview of its application in modern drug discovery workflows, particularly in the development of kinase inhibitors, antimicrobial, and anticancer agents.[3][5]

Compound Profile & Physicochemical Properties

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a liquid at room temperature, offering ease of handling in solution-phase chemistry. Its properties make it an attractive starting point for generating derivatives with diverse characteristics.

PropertyValueSource
CAS Number 185910-13-8
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
SMILES String CN1C(CO)=NC(C)=C1C
InChI Key URGOUROOMPQDGO-UHFFFAOYSA-N
Form Liquid

Significance in Medicinal Chemistry: A Strategically Designed Scaffold

The utility of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol stems from the specific contributions of its substituents, which are pre-optimized for downstream applications.

  • The Imidazole Core : This five-membered aromatic heterocycle is a bioisostere of purines and is found in essential amino acids like histidine.[1][2] Its nitrogen atoms are key to forming hydrogen bonds with enzyme and receptor active sites, a critical feature for drug-target interactions.[6] Imidazole-containing compounds have demonstrated a vast range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[3][4][7]

  • N1-Methyl Group : Substitution at the N1 position blocks the hydrogen bond donor capability at this site, which can be crucial for tuning selectivity. It also enhances metabolic stability and modulates the basicity of the second nitrogen atom, influencing pharmacokinetic properties.

  • C4 and C5-Methyl Groups : These groups increase the lipophilicity of the scaffold, which can improve membrane permeability. They also provide steric bulk, which can be used to probe the topology of binding pockets and enhance selectivity for a specific biological target over closely related ones.

  • C2-Hydroxymethyl (-CH₂OH) Group : This is the key point of synthetic diversification. As a primary alcohol, it is a versatile functional handle that can be readily converted into a wide range of other functional groups (aldehydes, carboxylic acids, ethers, esters, halides), enabling the exploration of structure-activity relationships (SAR).

The combination of these features makes this molecule an ideal starting point for fragment-based drug discovery (FBDD) or the generation of focused compound libraries targeting specific protein families, such as kinases, where the imidazole scaffold is known to be effective.[8]

Experimental Protocols

These protocols are designed to be robust and adaptable. All manipulations involving anhydrous solvents or organometallic reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

While commercially available, de novo synthesis may be required for analog generation. This protocol is adapted from established methods for C2-functionalization of imidazoles.[9]

Workflow Overview:

G A 1,4,5-Trimethyl- 1H-imidazole B C2-Lithiated Intermediate A->B 1. n-BuLi, THF 2. -78 °C C 2-Formyl-1,4,5-trimethyl- 1H-imidazole B->C 1. Anhydrous DMF 2. Quench D (1,4,5-Trimethyl-1H-imidazol- 2-yl)methanol C->D 1. NaBH4, Methanol 2. 0 °C to RT

Caption: Synthetic workflow for the title compound.

Step 1: C2-Lithiation of 1,4,5-Trimethyl-1H-imidazole

  • To a solution of 1,4,5-trimethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the C2-lithiated intermediate.

    • Scientist's Note: The C2 proton of the imidazole ring is the most acidic, making it susceptible to deprotonation by a strong base like n-BuLi. Anhydrous conditions are critical to prevent the base from being quenched by water.

Step 2: Formylation

  • To the solution from Step 1, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL/mmol).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-formyl-1,4,5-trimethyl-1H-imidazole.

Step 3: Reduction to the Alcohol

  • Dissolve the crude aldehyde from Step 2 in methanol (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL/mmol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to obtain pure (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Protocol 2: Derivatization of the C2-Hydroxymethyl Group

The primary alcohol is a gateway to a diverse set of functional groups.

Workflow for Derivatization:

G cluster_0 Derivatization Pathways Start (1,4,5-Trimethyl-1H-imidazol- 2-yl)methanol Aldehyde Aldehyde (-CHO) Start->Aldehyde DMP / PCC Ether Ether (-CH₂OR) Start->Ether NaH, R-X Ester Ester (-CH₂OCOR) Start->Ester Acyl Chloride, Pyridine Halide Halide (-CH₂X) Start->Halide SOCl₂ or PBr₃ Acid Carboxylic Acid (-COOH) Aldehyde->Acid KMnO₄ / Jones

Caption: Key derivatization pathways from the title compound.

A. Oxidation to 2-Formyl-1,4,5-trimethyl-1H-imidazole

  • Dissolve the starting alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/mmol).

  • Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at room temperature.

  • Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine organic layers, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

    • Rationale: DMP is a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal over-oxidation.

B. Conversion to 2-(Chloromethyl)-1,4,5-trimethyl-1H-imidazole

  • Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the mixture onto crushed ice and neutralize with saturated sodium bicarbonate solution.

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the chloride, which can be used in subsequent nucleophilic substitution reactions.

    • Rationale: This conversion to a halide transforms the C2-methyl position into an electrophilic site, perfect for introducing nucleophiles to build molecular complexity.

Application in Drug Discovery

Derivatives of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol are prime candidates for screening against a variety of disease targets.

  • Kinase Inhibition : Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds in the ATP-binding pocket.[8] Ethers and amines derived from the 2-(chloromethyl) intermediate can be designed to target the hinge region of various kinases.[3]

  • Anticancer Agents : The imidazole scaffold is present in numerous anticancer agents that function through diverse mechanisms, including microtubule disruption and enzyme inhibition.[8][10] Derivatives can be tested in proliferation assays against cancer cell lines like MCF-7 (breast), SMMC-7721 (liver), and HL-60 (leukemia).[10]

  • Antimicrobial Activity : Imidazole derivatives are known to interfere with microbial DNA synthesis and cell wall integrity.[5][11] Novel esters and ethers can be screened against pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi.[5]

Illustrative Drug Discovery Workflow:

G A Scaffold (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol B Protocol 2: Parallel Synthesis A->B C Focused Compound Library (n=50-200) B->C D High-Throughput Screening (HTS) (e.g., Kinase Panel) C->D E Hit Identification (IC₅₀ < 10 µM) D->E F SAR Exploration & Lead Optimization E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using the title scaffold.

Conclusion

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is more than a simple chemical; it is a strategically designed starting material for medicinal chemistry research. Its pre-installed methyl groups offer a defined steric and electronic profile, while the C2-hydroxymethyl group provides a reliable and versatile handle for synthetic elaboration. The protocols detailed herein provide a robust framework for synthesizing and diversifying this scaffold, enabling the rapid generation of novel compound libraries. Its inherent bioactivity, rooted in the privileged imidazole core, makes it a high-potential tool for discovering next-generation therapeutics against cancer, microbial infections, and other challenging diseases.

References

  • MDPI. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • ResearchGate. (n.d.). Imidazole Derivatives as Potential Therapeutic Agents | Request PDF.
  • PubMed Central (PMC). (n.d.). Imidazoles as potential anticancer agents.
  • PeerJ. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • PubMed Central (PMC). (n.d.). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
  • Sigma-Aldrich. (n.d.). 1 4 5 trimethyl 1h imidazol 2 yl methanol.
  • MDPI. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Sigma-Aldrich. (n.d.). (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.
  • Benchchem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
  • PubMed Central (PMC). (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • Biomolecules. (2024, September 23). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities.
  • SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities.

Sources

Green Synthesis Approaches for Substituted Imidazoles: High-Efficiency Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and biologically active compounds.[1][2] Traditional synthetic routes to substituted imidazoles, however, often rely on harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant chemical waste. This guide provides a detailed overview of modern, green synthesis approaches that align with the principles of sustainable chemistry. We will explore high-efficiency strategies, including multicomponent reactions (MCRs), the use of alternative energy sources like microwave and ultrasound, and the application of benign catalysts and solvent systems.[3][4] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only the theoretical basis for these green methods but also detailed, field-proven protocols for their implementation.

The Imperative for Green Chemistry in Imidazole Synthesis

The principles of green chemistry are not merely academic; they represent a fundamental shift in synthetic strategy aimed at minimizing environmental impact while maximizing efficiency. In the context of synthesizing valuable imidazole scaffolds, these principles offer a framework for innovation. Key drivers include enhancing atom economy, reducing energy consumption, and eliminating the use of toxic substances. Multicomponent reactions (MCRs), for instance, are exemplary in their atom economy, constructing complex molecules in a single step from three or more reactants.[5][6] Similarly, alternative energy sources like microwaves and ultrasound can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often increasing product yields.[7][8] This guide focuses on the practical application of these principles.

G cluster_0 Core Green Chemistry Principles cluster_1 Resulting Synthetic Strategies for Imidazoles P1 High Atom Economy S1 Multicomponent Reactions (MCRs) P1->S1 Maximizes incorporation of starting materials P2 Alternative Energy Sources S2 Microwave-Assisted Synthesis P2->S2 S3 Ultrasound-Assisted Synthesis (Sonochemistry) P2->S3 Reduces time & energy consumption P3 Benign Solvents & Catalysts S4 Use of Water, Ionic Liquids, or Bio-Solvents P3->S4 S5 Heterogeneous & Bio-Catalysis P3->S5 Enhances safety & recyclability G R1 Dicarbonyl (e.g., Benzil) Process One-Pot Multicomponent Reaction (MCR) R1->Process R2 Aldehyde R2->Process R3 Amine/Ammonia Source R3->Process Product Substituted Imidazole Process->Product High Atom Economy

Caption: Workflow of a typical multicomponent reaction for imidazole synthesis.

Protocol 1: Catalyst-Free Synthesis of 2,4,5-Triaryl-1H-imidazoles in a Bio-Solvent

This protocol adapts the Debus-Japp-Radziszewski reaction using ethyl lactate, a biodegradable and bio-based green solvent, eliminating the need for a catalyst. [9] Materials:

  • Benzil (1.0 mmol, 210.2 mg)

  • Substituted Benzaldehyde (1.0 mmol)

  • Ammonium Acetate (3.0 mmol, 231.2 mg)

  • Ethyl Lactate (3 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a 25 mL round-bottom flask, add benzil (1.0 mmol), the chosen aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).

  • Solvent Addition: Add 3 mL of ethyl lactate to the flask.

  • Reaction: Place the flask in a preheated heating mantle set to 100 °C and reflux the mixture with stirring for the time specified in Table 1. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the ethyl lactate.

  • Purification: Collect the solid product by simple filtration and wash with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the purified solid in a vacuum oven. Characterize the final product using appropriate spectroscopic methods (FT-IR, NMR).

Rationale: The use of ethyl lactate is strategic; it is an effective solvent for the reactants at elevated temperatures but has poor solubility for the imidazole product at room temperature, enabling a simple, non-extractive isolation. [9]The absence of a catalyst simplifies the workup and avoids potential metal contamination of the product.

Alternative Energy Sources: Revolutionizing Reaction Conditions

Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis, acting as highly efficient methods of energy transfer that lead to dramatic rate enhancements. [3][10]

Microwave-Assisted Synthesis

Mechanism Insight: Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid, uniform heating throughout the bulk of the solvent. [7][11]This avoids localized overheating at the flask walls and often leads to cleaner reactions with fewer side products, in addition to significantly shorter reaction times. [12][13]

Protocol 2: One-Pot, Microwave-Assisted Synthesis of Tetrasubstituted Imidazoles

This protocol describes a sequential, one-pot, four-component reaction catalyzed by p-toluenesulfonic acid (p-TsOH) under microwave irradiation, using ethanol as a green solvent. [14] Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1 mmol)

  • Benzil (1 mmol, 210.2 mg)

  • Primary Amine (e.g., aniline, benzylamine) (1 mmol)

  • Ammonium Acetate (1.2 mmol, 92.5 mg)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 mmol, 34.4 mg)

  • Ethanol (5 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Reactant Loading: In a 10 mL microwave vial, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1 mmol), the primary amine (1 mmol), and p-TsOH (0.2 mmol) in 5 mL of ethanol.

  • First Microwave Step (Imine Formation): Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 5 minutes.

  • Second Reactant Addition: Cool the vessel to room temperature. Add benzil (1 mmol) and ammonium acetate (1.2 mmol) to the same vessel.

  • Second Microwave Step (Cyclization): Reseal the vessel and irradiate at 120 °C for 15 minutes.

  • Isolation: After cooling, pour the reaction mixture into 20 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure tetrasubstituted imidazole.

Rationale: The sequential one-pot approach, enabled by the precision of microwave heating, allows for the formation of the initial imine intermediate before adding the components for the subsequent cyclization. [14]This controlled process prevents unwanted side reactions. p-TsOH acts as an efficient and low-cost acid catalyst.

Ultrasound-Assisted Synthesis (Sonochemistry)

Mechanism Insight: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. [15]This collapse generates localized hot spots with extreme temperatures and pressures, creating immense shear forces and microjets that dramatically enhance mass transfer and accelerate reaction rates, even at ambient bulk temperatures. [8][16]

Protocol 3: Ultrasound-Assisted, Heterogeneous Catalysis for Trisubstituted Imidazoles

This protocol employs reusable magnetic nanoparticles (Fe3O4 MNPs) as a catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under ultrasonic irradiation. [8] Materials:

  • Benzil (1 mmol, 210.2 mg)

  • Aromatic Aldehyde (1 mmol)

  • Ammonium Acetate (2 mmol, 154.2 mg)

  • Fe3O4 magnetic nanoparticles (MNPs) (0.02 g)

  • Ethanol (5 mL)

  • Reaction vessel suitable for an ultrasonic bath/probe

  • External magnet for catalyst recovery

Procedure:

  • Mixture Preparation: In a flask, suspend Fe3O4 MNPs (0.02 g) in ethanol (5 mL). Add benzil (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Sonication: Place the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W. Irradiate the mixture at 50 °C for the time indicated in Table 1.

  • Catalyst Recovery: Upon reaction completion (monitored by TLC), cool the mixture. Place a strong external magnet against the side of the flask to immobilize the Fe3O4 MNP catalyst.

  • Isolation: Carefully decant the supernatant solution into a separate beaker.

  • Purification: Evaporate the solvent from the supernatant under reduced pressure. The remaining crude product can be purified by recrystallization from ethanol/water.

  • Catalyst Recycling: The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Rationale: The combination of ultrasound and nanocatalysis is synergistic. Ultrasound provides the activation energy and ensures the reactants are efficiently brought into contact with the high surface area of the heterogeneous catalyst. [8]The magnetic nature of the Fe3O4 nanoparticles allows for an exceptionally simple and green workup, as the catalyst is physically removed with a magnet, avoiding filtration and solvent-intensive chromatography. [8]

G CH_Start Reactants in Flask CH_Process Conventional Heating (Oil Bath) CH_Start->CH_Process CH_Mechanism Slow heat transfer via conduction/convection. Surface hotter than bulk. CH_Process->CH_Mechanism CH_End Product (Hours) CH_Process->CH_End MW_Start Reactants in Vial MW_Process Microwave Irradiation MW_Start->MW_Process MW_Mechanism Direct coupling with polar molecules. Uniform & rapid bulk heating. MW_Process->MW_Mechanism MW_End Product (Minutes) MW_Process->MW_End US_Start Reactants in Flask US_Process Ultrasonic Irradiation US_Start->US_Process US_Mechanism Acoustic cavitation creates localized hot spots. Enhanced mass transfer. US_Process->US_Mechanism US_End Product (Minutes) US_Process->US_End

Caption: Comparison of energy transfer mechanisms in different synthetic methods.

Data Presentation: Comparative Analysis

The choice of synthetic method often involves a trade-off between speed, yield, equipment availability, and scalability. The following table summarizes typical quantitative data for the green synthesis of a representative 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonium acetate.

MethodEnergy SourceCatalystSolventTimeYield (%)Key AdvantageReference
Protocol 1 Conventional HeatNoneEthyl Lactate2-3 hours~85-90%Bio-solvent, catalyst-free, simple workup[9]
Protocol 2 Microwavep-TsOHEthanol15-20 min~80-85%Extremely rapid, controlled heating[14]
Protocol 3 UltrasoundFe3O4 MNPsEthanol25-35 min~90-97%High yield, reusable magnetic catalyst[8]
Biocatalysis Conventional HeatLemon JuiceEthanol45-60 min~88-95%Natural, cheap, biodegradable catalyst[17]
Heterogeneous Conventional HeatZSM-11 ZeoliteSolvent-free30 min~94%High yield, reusable catalyst, no solvent[18][19]

Conclusion and Future Outlook

The synthesis of substituted imidazoles has been profoundly improved by the adoption of green chemistry principles. Methodologies employing multicomponent reactions, alternative energy sources, and eco-friendly catalysts/solvents are no longer niche academic exercises but robust, efficient, and scalable strategies for modern drug discovery and development. [3]These approaches consistently offer shorter reaction times, higher yields, simpler workup procedures, and a dramatically reduced environmental footprint compared to traditional methods.

Future research will likely focus on the synergy between these techniques. For example, combining flow chemistry with microwave heating or developing even more efficient and recyclable nanocatalysts for use in MCRs holds significant promise. As the pharmaceutical industry continues to embrace sustainability, the green synthesis of vital heterocyclic scaffolds like imidazoles will remain a critical area of innovation.

References

  • Kushwaha, P., Chaurasiya, N., Verma, A., & Khan, D. (2025).
  • Bentham Science Publisher. (n.d.). Microwave Assisted Synthesis of Imidazoles - A Review. Bentham Science.
  • (n.d.). Green synthesis of imidazole derivatives using multicomponent reactions. Source not specified.
  • Kushwaha, P., Chaurasiya, N., Verma, A., & Khan, D. (2025).
  • (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
  • (2010). An efficient ultrasonic-assisted synthesis of imidazolium and pyridinium salts based on the Zincke reaction. Ultrasonics Sonochemistry, 17(4), 685-9.
  • Sarala, L., Merlin, J., & Elanthamilan, E. (2016). Multicomponent reactions: An efficient and green approach to imidazole derivatives.
  • (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry.
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives.
  • (n.d.).
  • (n.d.).
  • (n.d.). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach.
  • (2016). Multicomponent reactions: An efficient and green approach to imidazole derivatives.
  • Jamil, I., et al. (2024). A Recent Trends on Green Synthesis and Bioactivity of Imidazole. Universal Journal of Green Chemistry.
  • Saha, D., & Mukhopadhyay, C. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools.
  • (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences, 9(4), 13-17.
  • (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.
  • (n.d.). Green approaches for the synthesis of poly-functionalized imidazole derivatives: A comprehensive review.
  • (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI.
  • (2022).
  • (n.d.). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry.
  • (2025). Trisubstituted Imidazole Synthesis: A Review.
  • (2024). Sustainable synthesis of imidazoles using a catalyst-free approach and ethyl lactate as a bio-based green solvent in the Debus-Japp-Radziszewski reaction. Taylor & Francis Online.
  • Dzyuba, S. V., Kollar, K. D., & Sabnis, S. S. (n.d.). Synthesis of Imidazolium Room-Temperature Ionic Liquids. Exploring Green Chemistry and Click Chemistry Paradigms in Undergraduate Organic Chemistry Laboratory.
  • (n.d.). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers.
  • (n.d.). Designing Imidazole-Based Ionic Liquids and Ionic Liquid Monomers for Emerging Technologies. Polymer Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this N-heterocyclic carbene (NHC) precursor. As a substituted imidazole, this compound possesses unique chemical properties that can present challenges during purification. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.

Understanding the Molecule: Purification Challenges

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a polar, heterocyclic alcohol. Its purification is complicated by several factors:

  • Basicity: The imidazole ring is basic and can interact strongly with acidic stationary phases like silica gel, often leading to significant peak tailing during column chromatography.[1][2][3]

  • Polarity: The hydroxyl group makes the molecule highly polar, requiring polar solvent systems for elution, which can sometimes reduce separation efficiency.[4][5]

  • Potential Impurities: Common impurities from synthesis include unreacted starting materials (e.g., 1,4,5-trimethyl-1H-imidazole), the intermediate aldehyde, and inorganic salts from workup procedures.

This guide will address these challenges directly with practical, troubleshooting-oriented solutions.

Purification Workflow Overview

A successful purification strategy involves a primary bulk purification step, followed by an optional final polishing step to achieve the highest purity.

Purification_Workflow crude Crude Product (Post-Workup) column Primary Purification (Column Chromatography) crude->column Dissolve & Load analysis1 Purity Analysis (TLC, NMR) column->analysis1 Collect & Analyze Fractions recryst Final Polishing (Recrystallization) analysis1->recryst Purity <98% final_product Pure Product (>98%) analysis1->final_product Purity >98% analysis2 Final Analysis (NMR, MS, EA) recryst->analysis2 analysis2->final_product

Caption: General workflow for the purification of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol in a practical question-and-answer format.

FAQs: Column Chromatography

Q1: I'm observing significant streaking or tailing of my compound on the silica gel column. How can I fix this?

A1: Tailing is the most common issue and is caused by the strong interaction between the basic imidazole nitrogen and the acidic silanol groups on the silica gel surface.[3] To mitigate this, you must neutralize these acidic sites.

  • Expert Recommendation: Add a basic modifier to your mobile phase. Incorporating 0.5-1% triethylamine (Et₃N) or a 10% ammonia in methanol solution into your eluent system is highly effective.[2][4] This base will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Alternative Stationary Phase: If tailing persists, consider switching to a more inert stationary phase. Neutral or basic alumina can provide better separation for basic compounds like imidazoles by reducing the strong acidic interactions that cause tailing.[1][5]

Q2: My purification yield is very low after column chromatography. What are the likely causes?

A2: Low yield can stem from several factors:

  • Irreversible Adsorption: Your compound might be permanently sticking to the silica gel due to strong interactions. The solution is the same as for tailing: add a basic modifier like triethylamine to the eluent.[1][2]

  • Improper Fraction Collection: You may be discarding fractions that contain your product. Always analyze fractions by Thin Layer Chromatography (TLC) before discarding them.[5]

  • Compound Instability: While generally stable, imidazoles can sometimes degrade on highly acidic silica. If you suspect this, using a deactivated (less acidic) silica gel or switching to alumina is a good strategy.

Q3: I can't get good separation between my product and a polar impurity. What should I do?

A3: Improving separation requires optimizing the mobile phase.

  • Solvent System Modification: The polarity of the solvent directly impacts how quickly compounds move through the column.[5] For polar compounds like this, a standard system is Dichloromethane/Methanol or Ethyl Acetate/Hexane.[4] To improve separation, try reducing the proportion of the more polar solvent (e.g., go from 10% MeOH in DCM to 5% MeOH in DCM). This will increase the retention time and improve the resolution between closely eluting spots.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel first. Evaporate the solvent to get a dry, free-flowing powder, and load this onto the top of your column. This technique often results in sharper bands and better separation.[1]

FAQs: Recrystallization

Q1: My compound is "oiling out" instead of forming crystals. What's wrong?

A1: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid.[1] This often happens if the boiling point of the solvent is higher than the melting point of your compound or if significant impurities are present.

  • Use a Solvent Pair: Try dissolving your compound in a minimal amount of a "good" solvent (in which it is very soluble) while hot. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly. A common pair for this type of molecule could be Ethyl Acetate (good) and Hexanes (poor).

  • Lower the Temperature: Ensure you are cooling the solution slowly and, if necessary, to a lower temperature (e.g., 0 °C or -20 °C).

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q2: I can't find a suitable solvent for recrystallization.

A2: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1] A systematic screening is the best approach.

  • Protocol: Place a few milligrams of your crude product into several small test tubes. Add a few drops of different test solvents (e.g., ethyl acetate, acetonitrile, toluene, ethanol, water).

  • Observation:

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve even when boiling, the solvent is too poor.

    • If it dissolves when hot and crystals form upon cooling, you have found a good candidate.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the primary purification of crude (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

1. Preparation of the Mobile Phase (Eluent):

  • Start with a system of 5% Methanol in Dichloromethane.
  • Add 0.5% Triethylamine (Et₃N) by volume to this mixture. For example, for 1 L of eluent, use 50 mL MeOH, 945 mL DCM, and 5 mL Et₃N.
  • Verify the separation on a TLC plate before running the column. The desired compound should have an Rf value of approximately 0.3.[6]

2. Packing the Column:

  • Select a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica weight to crude product weight is typical).[6]
  • Pack the column using a slurry of silica gel in your chosen eluent. Ensure there are no air bubbles or cracks.

3. Loading the Sample:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the weight of your product). Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
  • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

4. Running the Column and Fraction Collection:

  • Begin eluting the column with your mobile phase, applying gentle pressure if necessary (flash chromatography).
  • Collect fractions of equal volume in test tubes.
  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.
Protocol 2: Recrystallization

This protocol is for the final polishing of the product to achieve high purity.

1. Solvent Selection:

  • Based on screening (see FAQ), select a suitable solvent or solvent pair. Ethyl acetate or Ethyl Acetate/Hexane are good starting points.

2. Dissolution:

  • Place the purified product from the column into an Erlenmeyer flask.
  • Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

3. Crystallization:

  • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Data Summary Table

Purification MethodPurity AchievableTypical YieldKey Advantages & Disadvantages
Column Chromatography 90-98%60-90%Pro: Good for complex mixtures and removing baseline impurities.Con: Can be time-consuming; risk of tailing.[1]
Recrystallization >99%50-85%Pro: Excellent for final polishing and achieving high purity.Con: Requires finding a suitable solvent; yield loss is common.[1][7]
Troubleshooting Logic Diagram

Troubleshooting_Chromatography start Column Chromatography Issue issue1 Problem: Tailing / Streaking? start->issue1 issue2 Problem: Poor Separation? start->issue2 issue3 Problem: Low Yield? start->issue3 issue1->issue2 No sol1a Add 0.5-1% Et3N or NH3/MeOH to eluent issue1->sol1a Yes issue2->issue3 No sol2a Decrease polarity of eluent (e.g., less MeOH) issue2->sol2a Yes sol3a Check for irreversible adsorption (See Tailing solutions) issue3->sol3a Yes sol1b Switch to neutral or basic alumina sol1a->sol1b If persists sol2b Use 'Dry Loading' method sol2a->sol2b Also consider sol3b Analyze all fractions by TLC before combining/discarding sol3a->sol3b Also

Sources

Technical Support Center: Overcoming Low Yield in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in their synthesis of imidazole and its derivatives. As a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, optimizing its synthesis is critical.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common issues, ensuring your experiments are both efficient and reproducible.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in imidazole synthesis can stem from a multitude of factors, from reaction conditions to reagent quality. This section addresses specific problems in a question-and-answer format to help you pinpoint and rectify the issue.

Q1: My Debus-Radziszewski reaction is giving a very low yield (<30%). What are the most common causes and how can I fix them?

The Debus-Radziszewski synthesis, a multicomponent reaction between a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a workhorse for producing tri- and tetra-substituted imidazoles.[3] However, its classic implementation can suffer from harsh conditions and side reactions, leading to poor yields.[4][5]

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: Excessively high temperatures can lead to the decomposition of reactants or the desired product, while low temperatures may result in an incomplete reaction.[6] The optimal temperature is often between 80-120 °C.

    • Solvent Choice: The solvent affects the solubility of reactants and the stability of intermediates.[7] While glacial acetic acid is traditional, polar protic solvents like ethanol can work, though sometimes with lower yields due to solvation of the ammonia source. Greener solvents like glycerol have been shown to be highly effective, sometimes eliminating the need for a catalyst.

  • Side Product Formation: Competing reactions, such as the polymerization of the aldehyde or self-condensation of the dicarbonyl compound, can consume starting materials.[6][8] Strict temperature control and ensuring high-purity reagents can minimize these pathways.

  • Inefficient Ammonia Source: Ammonium acetate is the most common source of ammonia. If it is old or has absorbed significant moisture, its effectiveness can be reduced. Using a fresh, dry source is crucial.

  • Lack of Catalysis: While often performed without a catalyst, yields can be dramatically improved by introducing one.[9] Lewis acids (e.g., ZnCl₂) or various solid-supported acid catalysts can enhance reaction rates and improve yields by activating the carbonyl groups towards nucleophilic attack.[6][9]

Below is a logical workflow for troubleshooting this common issue.

G start Low Yield in Debus-Radziszewski Synthesis cond1 Is the reaction going to completion? (Check via TLC) start->cond1 cond2 Are significant side products observed? cond1->cond2 Yes sol1a Increase Reaction Time or Temperature (e.g., from 80°C to 100°C) cond1->sol1a No sol1b Optimize Solvent (e.g., switch from EtOH to glacial acetic acid or glycerol) cond2->sol1b No sol2a Lower Reaction Temperature cond2->sol2a Yes sol1a->cond2 sol1c Introduce a Catalyst (e.g., Lewis Acid like ZnCl₂) sol1b->sol1c end_fail Issue Persists: Consider Alternative Energy Source (Microwave/Ultrasound) sol1c->end_fail sol2b Verify Reagent Purity (esp. aldehyde) sol2a->sol2b sol2c Adjust Stoichiometry sol2b->sol2c end_ok Yield Improved sol2c->end_ok G cluster_0 Reactants cluster_1 Key Intermediates cluster_2 Product Formation Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Aldehyde Aldehyde Aminal Aminal-like Adduct Aldehyde->Aminal Ammonia Ammonia (2 eq.) Ammonia->Diimine Diimine->Aminal Imidazole Imidazole Product Aminal->Imidazole Cyclization & Dehydration Water Water (3 eq.)

Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

References

  • Vertex AI Search. (2024). Optimization of reaction conditions: Significance and symbolism.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a.
  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • Nanotechnology Perceptions. (n.d.). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • ACS Publications. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

  • Der Pharma Chemica. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. [Link]

  • ResearchGate. (n.d.). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors.
  • Wikipedia. (n.d.). Imidazole. [Link]

  • Journal of Pharmaceutical Research International. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. [Link]

  • ResearchGate. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review.
  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. [Link]

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis.
  • Der Pharma Chemica. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]

  • Atanasova-Stamova, S. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • Royal Society of Chemistry. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. [Link]

  • ACS Publications. (n.d.). Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. [Link]

Sources

Side reactions in the preparation of N-heterocyclic carbene precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) Precursor Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of these critical compounds. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful synthesis of high-purity NHC precursors.

Introduction: The Challenge of Pure NHC Precursors

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties that form robust bonds with metal centers.[1] The performance of an NHC-based catalyst is intrinsically linked to the purity of its precursor, typically an imidazolium, imidazolinium, or benzimidazolium salt. The synthesis of these precursors, while often conceptually straightforward, can be plagued by a variety of side reactions that lead to impurities. These impurities can negatively impact catalytic activity and reproducibility.[2] This guide provides a systematic approach to identifying and mitigating these common synthetic pitfalls.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during NHC precursor synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired NHC Precursor

A diminished or nonexistent yield is a frequent issue that can stem from several factors, from incomplete reactions to the predominance of side reactions.

Potential Cause A: Incomplete Reaction

  • Diagnosis: The most reliable way to diagnose an incomplete reaction is through thin-layer chromatography (TLC) or by taking a crude ¹H NMR of an aliquot from the reaction mixture. The presence of significant amounts of starting material is a clear indicator.

  • Solutions:

    • Reaction Time and Temperature: Many cyclization reactions to form the heterocyclic core require prolonged heating.[1] If starting material is still present, consider extending the reaction time. A modest increase in temperature, if the reactants and products are thermally stable, can also drive the reaction to completion.

    • Solvent Choice: The solvent can significantly influence reaction rates. Ensure the chosen solvent is appropriate for the reaction temperature and solubilizes the reactants effectively. For many cyclization reactions to form imidazolium salts, polar aprotic solvents like acetonitrile or DMF are effective.

    • Reagent Purity: Impurities in starting materials, particularly the amine and the C1 source (e.g., triethyl orthoformate, paraformaldehyde), can inhibit the reaction.[3][4] Ensure all reagents are of high purity and appropriately dried.

Potential Cause B: Competing Side Reactions

The synthesis of NHC precursors is often a balance between the desired cyclization and various side reactions.

  • Over-alkylation: In the synthesis of benzimidazolium salts, for instance, if a di-alkylation is intended, mono-alkylation may persist, or tri-alkylation could occur if other nucleophilic sites are available. Careful control of stoichiometry is crucial.[5][6]

  • Formation of Tarry Byproducts: Particularly in the synthesis of 1,3-diarylimidazolium salts, the reaction of glyoxal with bulky anilines can lead to the formation of dark, intractable ionomer byproducts, which significantly lowers the yield of the desired product.[4] Isolating the intermediate diimine before cyclization can circumvent this issue.[3][4]

  • Oxidation: In some instances, particularly with electron-rich starting materials or under harsh conditions, oxidation of the imidazole or benzimidazole ring can lead to the formation of imidazolones or other oxidized species.[7]

Problem 2: Product is an Intractable Oil or Fails to Crystallize

The physical state of the final product is a good indicator of its purity. While some NHC precursors are inherently oils or low-melting solids, a failure to solidify or crystallize often points to the presence of impurities.

Potential Cause A: Presence of Impurities

  • Diagnosis: A broad melting point range or the appearance of extra peaks in the ¹H and ¹³C NMR spectra are indicative of impurities.

  • Solutions:

    • Recrystallization: This is the most effective method for purifying solid NHC precursors. The choice of solvent is critical. For imidazolium chlorides, which can be hygroscopic, a mixture of a polar solvent (e.g., dichloromethane, acetonitrile) and a non-polar solvent (e.g., diethyl ether, hexanes) is often effective.[3] Imidazolium tetrafluoroborates are generally less hygroscopic and easier to crystallize.[3][4]

    • Trituration: If the product is an oil but the impurities are soluble in a specific solvent, trituration can be effective. This involves washing the oily product with a solvent in which it is insoluble to remove the more soluble impurities.

    • Column Chromatography: While not always ideal for ionic liquids, column chromatography on silica gel can be used for purification, particularly for less polar NHC precursors.[8][9] A polar eluent system, such as dichloromethane/methanol, is typically required.

    • Activated Charcoal: For colored impurities, treatment with activated charcoal can be an effective decolorizing step.[8][9]

Potential Cause B: Hygroscopic Nature of the Product

Many imidazolium and benzimidazolium salts, particularly those with halide counter-anions, are hygroscopic and will readily absorb atmospheric moisture to form oils or gels.[10]

  • Solutions:

    • Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

    • Anion Exchange: If hygroscopicity is a persistent issue, consider an anion exchange to a less coordinating and less hygroscopic anion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[11]

Problem 3: Spectroscopic Data is Inconsistent with the Expected Structure

Unexpected signals in NMR or mass spectrometry data are a direct indication of side product formation.

Potential Cause: Formation of Isomeric or Rearranged Products

  • Abnormal NHCs (aNHCs): In some syntheses, particularly those involving metal-mediated C-H activation or oxidative addition, rearrangement can occur, leading to the formation of "abnormal" NHCs where the metal is bound at the C4 or C5 position instead of the expected C2 position.[12]

  • Hydrolytic Ring Opening: Under basic and aqueous conditions, imidazolinium salts can undergo hydrolytic ring-opening to yield N,N'-disubstituted ethylenediamine derivatives or formamides.[13]

Common Side Product Characteristic ¹H NMR Signal Mitigation Strategy
Mono-alkylated imidazolePresence of N-H proton signal (often broad)Use of a slight excess of the second alkylating agent; longer reaction times.
Over-alkylated speciesDisappearance of expected N-alkyl signals and appearance of new, unexpected alkyl signals.Precise control of stoichiometry.
ImidazoloneAbsence of the C2-H proton signal; potential shift in backbone proton signals.Avoid harsh oxidizing conditions; use of an inert atmosphere.[7]
Ring-opened productsAppearance of signals corresponding to aldehydes or formamides.Ensure anhydrous conditions, especially when using strong bases.[13]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right C1 source for my cyclization reaction?

The choice of the C1 building block is critical for the successful synthesis of the heterocyclic ring. For the preparation of unsaturated imidazolium salts, a common and effective method involves the use of paraformaldehyde and chlorotrimethylsilane.[3] For saturated imidazolinium salts, triethyl orthoformate, often under microwave irradiation, is a highly efficient choice.[3][4]

Q2: My imidazolium chloride is consistently an oil. What are my options?

As mentioned, imidazolium chlorides are often hygroscopic. The first step is to ensure rigorous exclusion of moisture during workup and handling.[10] If it remains an oil, an anion exchange to a non-hygroscopic anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) is a robust solution. This can be achieved by reacting the chloride salt with a salt such as NaBF₄ or KPF₆.[3]

Q3: What is the best way to purify my NHC precursor?

For solid products, recrystallization is the gold standard.[8] A good starting point for solvent selection is a polar solvent in which the salt is soluble (e.g., CH₂Cl₂, CH₃CN) followed by the slow addition of a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexanes) to induce crystallization. For intractable oils, column chromatography or trituration may be necessary.[8]

Q4: I am seeing multiple products in my reaction to form a symmetrical imidazolium salt. What could be the cause?

The one-pot reaction of a primary amine, glyoxal, and formaldehyde to form symmetrical imidazolium salts can be prone to the formation of polymeric byproducts, especially with bulky amines.[4] A more reliable two-step procedure involves the initial formation and isolation of the N,N'-disubstituted diimine from the amine and glyoxal, followed by cyclization with the C1 source.[3][4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Symmetrical 1,3-Diarylimidazolium Chloride (e.g., IMes·HCl)[3]
  • Diimine Formation: In a round-bottom flask, dissolve the aniline derivative (e.g., 2,4,6-trimethylaniline) (2.0 equiv.) in a suitable solvent such as methanol. Add an aqueous solution of glyoxal (40 wt%, 1.0 equiv.) dropwise at room temperature. Stir the mixture for 2-4 hours. The diimine product often precipitates and can be collected by filtration, washed with cold methanol, and dried under vacuum.

  • Cyclization: Suspend the isolated diimine (1.0 equiv.) and paraformaldehyde (1.1 equiv.) in toluene. Add chlorotrimethylsilane (2.2 equiv.) dropwise at room temperature under an inert atmosphere. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Workup and Purification: Allow the reaction to cool to room temperature. The imidazolium salt will typically precipitate. Collect the solid by filtration, wash thoroughly with toluene and then diethyl ether to remove any unreacted starting materials and byproducts. Dry the product under high vacuum. If necessary, recrystallize from a solvent mixture such as dichloromethane/diethyl ether.

Protocol 2: General Procedure for the Synthesis of a Symmetrical 1,3-Diarylimidazolinium Chloride (e.g., SIMes·HCl)[3]
  • Diamine Formation: In a round-bottom flask, dissolve the previously synthesized diimine (1.0 equiv.) in a solvent like ethanol or methanol. Cool the solution in an ice bath and add sodium borohydride (2.0-2.5 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction carefully with water, and extract the diamine product with an organic solvent like dichloromethane. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Cyclization: Dissolve the crude diamine (1.0 equiv.) and ammonium tetrafluoroborate (catalytic amount) in triethyl orthoformate (1.5-2.0 equiv.). Heat the mixture to 120-140 °C (or use microwave irradiation) for 2-4 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature. The imidazolinium salt often precipitates. If not, add diethyl ether to induce precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum.

Visualizations

Troubleshooting_Low_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Mitigation of Side Reactions start Low or No Yield check_completion Check Reaction Completion (TLC, Crude NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity incomplete->check_reagents side_reactions Suspect Side Reactions complete->side_reactions stoichiometry Control Stoichiometry side_reactions->stoichiometry isolate_intermediate Isolate Intermediate side_reactions->isolate_intermediate inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere

Caption: Troubleshooting flowchart for low yield in NHC precursor synthesis.

Side_Reaction_Mechanism cluster_reactants Reactants glyoxal Glyoxal desired_path Desired Pathway side_path Side Reaction Pathway glyoxal->side_path aniline Bulky Aniline (2 eq.) aniline->side_path diimine N,N'-Diaryl Diimine (Isolatable Intermediate) desired_path->diimine tar Tarry Ionomer Byproducts side_path->tar One-pot reaction (uncotrolled) cyclization Cyclization with C1 Source diimine->cyclization product Desired Imidazolium Salt cyclization->product

Caption: Competing pathways in 1,3-diarylimidazolium salt synthesis.

Purification_Workflow cluster_oil If Product is an Oil start Crude NHC Precursor is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes triturate Trituration is_solid->triturate No column Column Chromatography is_solid->column No anion_exchange Anion Exchange (for hygroscopic salts) is_solid->anion_exchange No is_pure Is it pure? (NMR, m.p.) recrystallize->is_pure is_pure->recrystallize No, and solid final_product Pure NHC Precursor is_pure->final_product Yes triturate->is_pure column->is_pure anion_exchange->is_pure

Caption: Workflow for the purification of crude NHC precursors.

References

  • Benhamou, L., Chardon, E., Lavigne, G., Bellemin-Laponnaz, S., & César, V. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(4), 2705–2733. [Link]

  • Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318–2325. [Link]

  • Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287. [Link]

  • Maase, M., & Massonne, K. (2002). Method for the production of purified 1,3-substituted imidazolium salts.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2004). A convenient synthesis of 2-imidazolones and 2-iminoimidazoles from imidazolium salts. Tetrahedron Letters, 45(41), 7743-7746. [Link]

  • Haque, M. A., Hossen, F., & Islam, M. S. (2022). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. RSC Advances, 12(8), 4647-4658. [Link]

  • Lee, J. Y., & Kim, J. H. (2013). Synthesis of C2-Symmetric Benzimidazolium Salts and Their Application in Palladium-Catalyzed Enantioselective Intramolecular α-Arylation of Amides. Molecules, 18(11), 13531-13543. [Link]

  • Lee, S. (2004). A purification method of ionic liquids to obtain their high purity.
  • Guerin, B., & Dake, G. R. (2005). A Versatile Synthesis of Substituted Benzimidazolium Salts by an Amination/Ring Closure Sequence. Organic Letters, 7(24), 5477-5480. [Link]

  • Boyd, D. R., Sharma, N. D., & Allen, C. C. R. (2014). Imidazolinium salts derived from amino[2.2]paracyclophane compounds: synthesis and hydrolytic ring-opening. Beilstein Journal of Organic Chemistry, 10, 2110-2116. [Link]

Sources

Technical Support Center: Enhancing the Stability of Imidazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-based ligands. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address the stability challenges inherent to the imidazole scaffold. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of imidazole-containing compounds.

Q1: What are the primary reasons my imidazole-based ligand is degrading?

A1: The imidazole ring, while aromatic, is susceptible to several degradation pathways. The most common are oxidation , photodegradation , and instabilities related to pH .[1][2] The specific pathway often depends on the substituents on the imidazole ring and the experimental conditions (e.g., presence of oxygen, light, metal ions, and pH of the buffer).[3][4]

Q2: How does pH affect the stability of my ligand?

A2: The imidazole ring has a pKa of approximately 7.0, making it an effective buffer in the physiological range.[5] However, its stability can be pH-dependent. Under strongly acidic or basic conditions, ring-opening can occur, although this is less common.[2] More frequently, pH influences the susceptibility to other degradation mechanisms. For instance, base-mediated autoxidation has been observed in solution.[3] Furthermore, the protonation state of the imidazole can affect its interaction with metal ions and overall conformation, which can indirectly impact stability.[6]

Q3: My experimental buffer contains metal ions. Can they cause my ligand to degrade?

A3: Yes, certain transition metals can catalyze the oxidation of the imidazole ring.[7][8] For example, the combination of copper ions and a reducing agent like ascorbic acid can generate reactive oxygen species (ROS) that specifically oxidize the imidazole ring of histidine residues.[7] If your buffer contains metals like copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), or cobalt (Co²⁺), and your experiments are run in the presence of air (oxygen), you should consider the possibility of metal-catalyzed oxidation.

Q4: I've noticed my compound's solution changing color over time. What could be the cause?

A4: A color change often indicates the formation of new chromophores, which are typically degradation products. This is frequently associated with oxidation or photodegradation .[3][9] Imidazole derivatives can undergo photo-oxidation, especially under UV irradiation, forming rearranged, stable planar quinoid-like structures that are colored and susceptible to further attack by singlet oxygen.[9]

Q5: What are the best general practices for storing imidazole-based compounds?

A5: To maximize shelf-life, store imidazole-based compounds as dry solids in a tightly sealed container, protected from light, and in a cool, dry place.[10][11] Many are sensitive to moisture and air. For solutions, it is best to prepare them fresh. If storage is necessary, use a de-gassed solvent, store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen), and in amber vials to protect from light.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific stability problems encountered during experimentation.

Guide 1: Poor Reproducibility or Loss of Activity in Biological Assays
  • Symptom: You observe a decline in the compound's potency or effect over the course of a multi-day experiment, or results vary significantly between experiments run on different days.

  • Potential Cause: The ligand is degrading in the assay medium (e.g., cell culture media, buffer).

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for loss of compound activity.

  • Causality Explained: Cell culture media are complex aqueous solutions, often containing metal ions, amino acids, and vitamins, and are typically incubated at 37°C in the presence of oxygen. These conditions are conducive to oxidative degradation.[7][12] By incubating the compound in the medium alone and analyzing it over time, you can decouple chemical stability from biological effects. HPLC or LC-MS analysis provides a quantitative measure of the parent compound's disappearance and the appearance of degradation products.[13]

Guide 2: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: When analyzing your compound, you observe new peaks that were not present when the sample was freshly prepared.

  • Potential Cause: The compound is degrading either in the solid state, during sample preparation, or in the analytical mobile phase.

  • Diagnostic Steps:

    • Re-analyze a freshly prepared sample: Dissolve a small amount of the solid compound and immediately inject it. If the new peaks are absent, the degradation is occurring in solution over time. If they are present, the solid itself may be degrading.

    • Evaluate Solvent/Buffer Stability: Dissolve the compound in your standard diluent (e.g., DMSO, methanol, buffer) and let it sit on the benchtop for several hours. Analyze it periodically. This will reveal if the solvent or buffer conditions are promoting degradation.

    • Consider Photodegradation: Prepare two samples. Keep one in the dark (wrapped in foil) and expose the other to ambient lab light or a UV lamp.[3][9] A comparison by HPLC will clearly indicate photosensitivity.

    • Assess pH Sensitivity: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 9) and monitor for the formation of degradants. The imidazole moiety's reactivity can be highly influenced by its protonation state.[6][14]

Strategies for Improving Ligand Stability

Once a stability liability has been identified, several medicinal chemistry strategies can be employed to design more robust analogs.

StrategyMechanistic RationaleExample Modification
Steric Shielding Introduce bulky groups near reactive positions (e.g., C2) to physically block the approach of oxidants or other reactants.[15]Add a tert-butyl or isopropyl group adjacent to a susceptible nitrogen.
Electronic Modification Add electron-withdrawing groups (EWGs) to the imidazole ring to decrease its electron density, making it less susceptible to oxidation.Replace a methyl group with a trifluoromethyl (CF₃) group.
Block Reactive Sites If N-H tautomerism or reactivity is an issue, alkylate the nitrogen. N-substitution can block certain enzymatic degradation pathways and prevent deprotonation.[9][16]Add a methyl or benzyl group to the pyrrolic nitrogen.
Reduce Photoreactivity Modify the electronic structure to disrupt the formation of photo-excitable states or subsequent reactive intermediates like quinoid structures.[9]Introduce substituents that alter the π-system's conjugation and absorption spectrum.
Improve Formulation For in vitro or in vivo use, the formulation can be as critical as the molecular structure.Use of antioxidants (e.g., ascorbic acid), formulating in opaque or amber packaging, and using deoxygenated buffers.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation or stress testing study is essential for identifying the intrinsic stability of a molecule and its likely degradation pathways.[1][17][18]

Objective: To systematically assess the stability of an imidazole-based ligand under various stress conditions.

Materials:

  • Ligand of interest

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • UV chamber or high-intensity light source

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the ligand in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[3][12]

    • Thermal Degradation: Place a solid sample of the ligand in an oven at 70°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C.

    • Photodegradation: Expose 1 mL of the stock solution to a high-intensity UV light source (e.g., 254 nm) for 24 hours.[3][9] Prepare a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL).

    • Analyze all stressed samples and a non-stressed control sample (T=0) by a stability-indicating HPLC/LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify major degradation products by their mass-to-charge ratio (m/z) if using LC-MS.

    Caption: Workflow for a forced degradation study.

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

  • Degradative imidazole oxidation of particle by reactive oxygen species. ResearchGate. Available at: [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics. Available at: [Link]

  • Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. Available at: [Link]

  • Improvement of hydrothermal stability of zeolitic imidazolate frameworks. ResearchGate. Available at: [Link]

  • Improving the Alkaline Stability of Imidazolium Cations by Substitution. ResearchGate. Available at: [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances. Available at: [Link]

  • PH not stable with imidazole in buffers? ResearchGate. Available at: [Link]

  • Transition metal imidazole complex. Wikipedia. Available at: [Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available at: [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. Available at: [Link]

  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. National Institutes of Health. Available at: [Link]

  • Imidazole: A Versatile pH Buffer in Laboratory and Industrial Settings. Hopax Fine Chemicals. Available at: [Link]

  • Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Proteios Technology. Available at: [Link]

  • Imidazole Safety Data Sheet. University of Washington. Available at: [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. National Institutes of Health. Available at: [Link]

  • High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. ResearchGate. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. Available at: [Link]

  • Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation. Available at: [Link]

  • 1H-Imidazole, 1-ethenyl- - Evaluation statement. Australian Government Department of Health and Aged Care. Available at: [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. Available at: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Imidazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into troubleshooting catalyst deactivation, a common challenge when working with imidazole-based ligands, including N-heterocyclic carbenes (NHCs), in catalytic reactions. My goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I see a black precipitate. What's happening?

A: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[1] Its formation is a definitive sign of catalyst deactivation. This typically occurs when the active Pd(0) species is no longer stabilized by the imidazole ligand and aggregates. The most common causes are exposure to oxygen, excessively high temperatures, or the use of a ligand that is not robust enough for the reaction conditions.[1][2]

Q2: Can the imidazole ligand itself be the source of deactivation?

A: Yes, under certain conditions. While imidazole-based ligands, especially NHCs, are known for forming stable complexes, they are not infallible.[3] Deactivation can occur through several ligand-centric pathways:

  • Ligand Degradation: The ligand structure itself can be chemically altered under harsh reaction conditions (e.g., strong base, high temperature), losing its ability to coordinate to the metal.[2][4]

  • Competitive Binding/Poisoning: Imidazolium salts, often used as precursors for NHC ligands, can act as catalyst poisons if deprotonation is incomplete.[5] These salts can bind to the metal center and inhibit catalytic activity.

  • Reductive Elimination: In rare cases, the NHC ligand can participate in reductive elimination with another ligand (e.g., an aryl group), leading to an inactive complex and destroying the catalyst.[4]

Q3: What's the difference in stability between a simple imidazole ligand and an N-heterocyclic carbene (NHC) ligand?

A: The key difference lies in the nature of the metal-ligand bond.

  • Imidazole Ligands: These bind to the metal center through the lone pair on a nitrogen atom, forming a standard dative bond.[6] This bond is susceptible to dissociation, especially at elevated temperatures.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs bond to the metal via a carbon atom, forming a very strong sigma bond.[3] This robust M-C bond makes NHC-metal complexes significantly more stable and less prone to dissociation, which is why they are often preferred for challenging catalytic transformations.[3]

Troubleshooting Guides: A Symptom-Based Approach

This section provides structured troubleshooting workflows based on common experimental observations.

Guide 1: Symptom - Sudden Drop in Reaction Rate or Stalled Reaction

A sudden cessation of catalytic activity points to a rapid deactivation event. The logical workflow below helps diagnose the root cause.

G A Symptom: Reaction Stalls Prematurely B Observe Black Precipitate? (Palladium Black) A->B C Hypothesis: Gross Catalyst Aggregation B->C Yes E Hypothesis: Ligand Dissociation or Competitive Inhibition B->E No D Diagnostic Protocol 1: Verify Anaerobic Conditions & Temperature Control C->D L Root Cause: Thermal Instability or Poor Ligand Choice D->L F Diagnostic Protocol 2: Mid-Reaction Ligand Spike E->F G Hypothesis: Oxidative Deactivation E->G If no restart... I Reaction Restarts? F->I H Diagnostic Protocol 3: Control Reaction with Antioxidant/Radical Inhibitor G->H K Root Cause: Oxygen Sensitivity/ Radical Pathway H->K I->G No J Root Cause: Ligand Instability/ Insufficient Ligand Loading I->J Yes

Caption: Troubleshooting workflow for a stalled reaction.

  • Causality: The active, soluble Pd(0)Ln complex requires its ligand sphere (L) to remain kinetically stable. If the imidazole ligand dissociates due to high thermal energy or is displaced, the unprotected Pd(0) atoms will rapidly aggregate into catalytically inactive palladium black.[1][2] This process is often irreversible.

  • Diagnostic Protocol 1: Verify Rigorous Anaerobic Conditions and Temperature Control

    • Setup: Prepare the reaction under strictly inert conditions using a glovebox or Schlenk line techniques. Ensure all solvents and reagents are thoroughly degassed.

    • Control: Run two parallel reactions.

      • Reaction A (Hypothesis Test): Run at the original, problematic temperature.

      • Reaction B (Control): Run at a reduced temperature (e.g., decrease by 20 °C).

    • Analysis: Monitor both reactions for the formation of palladium black and compare their kinetic profiles via GC/LC-MS sampling.

    • Interpretation: If Reaction B proceeds without precipitation while Reaction A fails, thermal instability is the likely root cause.[1] If both fail, suspect oxygen contamination or an inherently unstable ligand.

  • Causality: The equilibrium between the ligated (active) and un-ligated (inactive) metal center can be unfavorable. M-L <=> M + L. Alternatively, a substrate, product, or impurity in the reaction mixture may be acting as a competitive inhibitor, displacing the imidazole ligand from the active site.[7][8]

  • Diagnostic Protocol 2: Mid-Reaction Ligand Spike

    • Setup: Run the reaction under the conditions where it is known to stall.

    • Intervention: Once the reaction rate has clearly plateaued (as monitored by in-situ analysis or rapid sampling), pause stirring and, under a positive pressure of inert gas, add an additional portion of the imidazole ligand (e.g., 0.5-1.0 mol%).

    • Analysis: Resume stirring and immediately continue monitoring the reaction rate.

    • Interpretation: A prompt resumption of catalytic activity strongly indicates that reversible ligand dissociation or competitive inhibition was the cause of deactivation. The added excess ligand shifts the equilibrium back toward the active catalyst.

  • Causality: Many catalytic cycles rely on a specific oxidation state (e.g., Pd(0) in cross-coupling).[9][10] Trace oxygen or other oxidizing impurities can convert the active catalyst to a higher, inactive oxidation state (e.g., Pd(II)), breaking the catalytic cycle.[1] Some phosphine ligands are also prone to oxidation, which can destabilize the complex.[10]

  • Diagnostic Protocol 3: Control Reaction with Radical Inhibitors

    • Setup: Prepare two identical reactions under rigorously anaerobic conditions.

    • Control:

      • Reaction A (Control): Standard reaction conditions.

      • Reaction B (Hypothesis Test): Add a radical inhibitor such as BHT (butylated hydroxytoluene) or TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) at the start of the reaction.

    • Analysis: Compare the reaction profiles.

    • Interpretation: If Reaction B maintains its activity for significantly longer than Reaction A, it suggests that a radical-based decomposition or oxidative pathway is a major contributor to deactivation.

Guide 2: Symptom - Poor or Inconsistent Product Selectivity

A loss of selectivity implies that the catalyst's active site has been altered, or that an alternative, undesired catalytic cycle is operating.

  • Causality: The initial precatalyst may transform under reaction conditions into a different, less selective catalytic species. For example, a well-defined Pd-NHC complex might partially decompose to form ligand-deficient palladium nanoparticles, which can catalyze the reaction but with different selectivity.[11][12]

  • Diagnostic Protocol 4: Mercury Poisoning Test

    • Objective: To distinguish between a homogeneous (molecular) catalyst and a heterogeneous (nanoparticle) catalyst. Elemental mercury will amalgamate with and deactivate heterogeneous metal particles but will not affect a soluble molecular catalyst.

    • Setup: Run two parallel reactions.

      • Reaction A (Control): Standard reaction conditions.

      • Reaction B (Hypothesis Test): Add 100-200 equivalents of elemental mercury (Hg(0)) relative to the catalyst. (CAUTION: Mercury is highly toxic. Handle only with appropriate safety precautions in a well-ventilated fume hood).

    • Analysis: Monitor the reaction rates and selectivity profiles.

    • Interpretation:

      • Reaction B Stops: If the mercury-treated reaction shows complete inhibition of activity, it provides strong evidence that the true catalyst is a heterogeneous nanoparticle species.

      • No Effect: If Reaction B proceeds identically to Reaction A, the catalyst is likely a true homogeneous, molecular species.

Deactivating Species (Poison)Common SourcesMechanism of DeactivationPreventative Action
Oxygen Leaky septum, poor degassingOxidation of active metal center (e.g., Pd(0) → Pd(II))Use rigorous Schlenk/glovebox techniques; sparge solvents with inert gas.[1]
Water Wet solvents/reagents, atmospheric moistureCan cause hydrolysis of ligands or catalyst precursors; promotes sintering at high temps.[13]Use anhydrous solvents and reagents; dry glassware thoroughly.
Sulfur Compounds (thiols, thioethers)Impurities in substrates/reagentsStrong chemisorption to metal active sites, blocking reactant access.[8][14][15]Purify reagents via distillation, recrystallization, or filtration through activated carbon/alumina.[13]
Halide Ions (excess Cl⁻, Br⁻, I⁻)Reagents (e.g., ZnBr₂), additivesCan form stable, less reactive halo-bridged dimers or higher-order aggregates.[2][16]Use salt-free reagents where possible; consider additives like LiBr that can break up aggregates.[2][16]
Coordinating Solvents/Additives DMF, DMSO, AcetoneCompetitive binding to the metal center, displacing the primary ligand.Perform a solvent screen to identify non-coordinating alternatives (e.g., Toluene, Dioxane).[1]

Advanced Catalyst Characterization

When troubleshooting fails to yield a clear answer, characterizing the spent catalyst and reaction mixture is the next logical step.[17][18] This often requires specialized analytical techniques.

G A Isolate Deactivated Catalyst (e.g., filtration, centrifugation) B Question: Has the bulk structure changed? A->B E Question: Is the surface blocked or poisoned? A->E C Technique: X-Ray Diffraction (XRD) B->C D Information Gained: Changes in crystallinity, phase composition, particle size (sintering) C->D F Technique: X-ray Photoelectron Spectroscopy (XPS) E->F H Technique: Temperature-Programmed Desorption (TPD) E->H G Information Gained: Surface elemental composition, oxidation state of metal, presence of poisons (S, Cl, etc.) F->G I Information Gained: Strength of poison adsorption H->I

Sources

Technical Support Center: Scaling Up the Synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the multi-gram scale synthesis of this important imidazole intermediate. Our guidance is rooted in established chemical principles and practical, field-proven experience to ensure you can troubleshoot effectively and achieve a robust, scalable process.

Overview of the Synthetic Pathway

The synthesis of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol is most efficiently approached via a two-step process starting from the corresponding aldehyde, 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde. This pathway is advantageous for its simplicity and use of readily available reagents.

The core transformation is the selective reduction of the aldehyde functional group to a primary alcohol. While seemingly straightforward, scaling this reaction requires careful control of conditions to ensure high yield, purity, and safety.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Target Synthesis A 1,4,5-Trimethyl- 1H-imidazole B Formylation (e.g., Vilsmeier-Haack) A->B C 1,4,5-Trimethyl-1H-imidazole- 2-carbaldehyde B->C D Reduction with Sodium Borohydride (NaBH4) C->D Key Starting Material E Work-up & Purification D->E F (1,4,5-Trimethyl-1H-imidazol- 2-yl)methanol E->F

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, focusing on the critical reduction step and subsequent purification.

Part 1: The Aldehyde Precursor (1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde)

Question: My synthesis of the starting aldehyde is low-yielding. What are the common pitfalls?

Answer: The synthesis of substituted imidazole aldehydes can be challenging.[1] If you are using a Vilsmeier-Haack formylation, common issues include:

  • Moisture: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. It should be prepared at 0 °C before adding the imidazole substrate.[2]

  • Incomplete Reaction: Imidazole rings can be deactivated. The reaction may require elevated temperatures (e.g., 60-80 °C) and extended reaction times (4-12 hours) to drive it to completion.[2] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

Question: How do I confirm the purity of my starting aldehyde?

Answer: Purity of the aldehyde is critical for a clean reduction. Use the following techniques:

  • ¹H NMR: Check for the characteristic aldehyde proton singlet around 9.7-9.9 ppm. The three methyl singlets should integrate correctly.

  • LC-MS: This will confirm the molecular weight (138.17 g/mol ) and provide a purity profile.[3][4]

  • Melting Point: If the aldehyde is a solid, a sharp melting point is a good indicator of purity.

Part 2: The Reduction Step

Question: My reduction of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde with sodium borohydride (NaBH₄) is incomplete or resulted in multiple byproducts. What went wrong?

Answer: This is a common issue when scaling up. The cause often lies in reaction conditions or reagent quality.

  • Causality: Sodium borohydride is a selective reducing agent that works best in protic solvents like methanol or ethanol. The solvent participates in the mechanism by protonating the intermediate alkoxide. An insufficient amount of NaBH₄, poor quality reagent, or improper temperature control can lead to incomplete reactions. Byproducts may arise from impurities in the starting aldehyde or side reactions if the temperature is too high.

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh bottle of NaBH₄. Older bottles may have absorbed moisture, reducing their activity.

    • Stoichiometry: While NaBH₄ provides four hydride equivalents, it is common to use a slight excess (1.5 to 2.0 equivalents) on a larger scale to ensure the reaction goes to completion.

    • Temperature Control: The reaction is exothermic. Add the NaBH₄ portion-wise to a solution of the aldehyde in methanol at 0-5 °C. Adding it too quickly can cause the temperature to rise, potentially leading to side reactions. After the addition is complete, allow the mixture to slowly warm to room temperature.[2]

    • Solvent Choice: Methanol is an excellent solvent for this reduction. Ensure it is of adequate quality.

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield in Reduction Step check1 Is NaBH4 fresh? start->check1 check2 Are reagents anhydrous? check1->check2 Yes sol1 Use fresh NaBH4 (1.5-2.0 eq.) check1->sol1 No check3 Was temperature controlled (0-5 °C)? check2->check3 Yes sol2 Use dry solvent (Methanol) check2->sol2 No sol3 Add NaBH4 slowly with ice bath cooling check3->sol3 No end_node Successful Reduction check3->end_node Yes sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for the NaBH4 reduction step.
Part 3: Work-up and Purification

Question: I'm having difficulty purifying the final product. It streaks badly on my silica gel column. How can I improve the chromatography?

Answer: This is a classic problem with nitrogen-containing heterocyclic compounds like imidazoles.

  • Causality: The basic nitrogen atoms in the imidazole ring interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape, tailing (streaking), and sometimes irreversible adsorption of the product onto the column.[5]

  • Self-Validating Protocol:

    • Neutralize the Eluent: Add a small amount of a basic modifier to your mobile phase. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) to your ethyl acetate/hexane or dichloromethane/methanol eluent system.[5]

    • Alternative Sorbent: If the problem persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

    • Salt Formation: For easier handling and potential crystallization, the final alcohol can be converted to a salt (e.g., hydrochloride). This involves dissolving the purified free base in a solvent like diethyl ether and adding a solution of HCl.[5]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (default) or Neutral AluminaSilica is standard, but alumina is better for highly basic compounds.
Mobile Phase Ethyl Acetate/Hexane or DCM/MethanolGradients are effective for separating impurities.
Additive 0.5 - 1.0% Triethylamine (Et₃N)Neutralizes acidic sites on silica, preventing streaking.[5]
Visualization UV light (254 nm) and/or a potassium permanganate stainThe imidazole ring is UV active; the stain visualizes the alcohol.
Table 1: Recommended Column Chromatography Conditions
Part 4: Characterization & Stability

Question: What are the expected ¹H NMR and ¹³C NMR shifts for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol?

Answer: The structural confirmation is straightforward using NMR spectroscopy. The expected chemical shifts are summarized below. These values are predictive and may vary slightly based on the solvent used (e.g., CDCl₃ vs. DMSO-d₆).

Assignment Proton (¹H) Shift (ppm) Carbon (¹³C) Shift (ppm) Notes
-CH₂OH~4.7 (singlet, 2H)~56-58The methylene protons are adjacent to the imidazole ring.
-CH₂OH Broad singlet, variableN/APosition depends on concentration and solvent. Can be confirmed by D₂O exchange.
N-CH₃~3.6 (singlet, 3H)~30-32The N-methyl group is typically slightly downfield.
C4-CH₃~2.2 (singlet, 3H)~10-12Ring methyl group.
C5-CH₃~2.1 (singlet, 3H)~9-11Ring methyl group, often very similar to the other C-methyl.
C2 (bearing CH₂OH)N/A~150-152Quaternary carbon attached to the alcohol moiety.
C4/C5N/A~125-128The two methyl-substituted carbons of the imidazole ring.
Table 2: Predicted NMR Data for the Final Product

Question: Is the final product stable, and what are the recommended storage conditions?

Answer: (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is generally a stable compound. However, like many alcohols, it can be slowly oxidized by air over long periods, especially if exposed to light or trace metal impurities. For long-term storage, it is recommended to keep the material in a well-sealed amber vial or bottle under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place.

References

  • Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (n.d.). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. National Institutes of Health. Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Profolus. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Profolus. Retrieved from [Link]

  • International Science Community Association. (n.d.). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. International Science Community Association. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. ResearchGate. Retrieved from [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem. Retrieved from [Link]

  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Purification of Trimethyl-Imidazole Methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of trimethyl-imidazole methanol derivatives, such as 1,2,4-trimethyl-1H-imidazole-5-methanol. Given the compound's polarity, basicity, and potential for hydrogen bonding, achieving high purity can be a significant challenge. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions and challenges faced during the purification of polar, N-heterocyclic alcohols.

Q1: What are the most probable impurities in my crude trimethyl-imidazole methanol?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common syntheses of substituted imidazoles, several classes of impurities are consistently observed.[1][2]

  • Unreacted Starting Materials: If the synthesis involves the reduction of a corresponding aldehyde or ester (e.g., 1,2,4-trimethyl-1H-imidazole-5-carbaldehyde) to the methanol, the precursor is a very common impurity.[3]

  • Regioisomers: During N-methylation steps, methylation can sometimes occur at different nitrogen atoms of the imidazole ring, leading to regioisomers that often have very similar polarities, making them difficult to separate.[4]

  • Over-alkylation Products: If a strong methylating agent is used, it's possible to form a quaternary imidazolium salt.[2] These salts are highly polar and typically remain in the aqueous phase during extraction but can complicate analysis.

  • Incompletely Cyclized Intermediates: If the imidazole core is built using methods like the Radziszewski synthesis, incompletely cyclized or alternative cyclization products may be present.[5]

  • Polymeric Byproducts: Under harsh reaction conditions (e.g., high heat), imidazole compounds can sometimes lead to the formation of dark, insoluble polymeric materials.[5]

Impurity ClassLikely OriginTypical Polarity
Precursor Aldehyde/EsterIncomplete reductionLess polar than the alcohol
RegioisomersNon-selective N-alkylationVery similar to the product
Imidazolium SaltsOver-alkylationHighly polar; water-soluble
Reaction SolventsIncomplete removal during work-upVariable
Polymeric MaterialsHigh-temperature side reactionsOften insoluble

Q2: My compound is a solid, but I'm struggling to find a suitable recrystallization solvent. What should I do?

A2: Finding the right solvent is a systematic process. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. For a polar, hydrogen-bonding molecule like trimethyl-imidazole methanol, single-solvent systems can be challenging.

Causality: The combination of a polar imidazole ring and a hydroxyl group allows the molecule to interact strongly with a wide range of solvents, often leading to high solubility even at low temperatures (in polar solvents) or poor solubility even when hot (in non-polar solvents).

Troubleshooting Steps:

  • Systematic Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).[6]

  • Employ a Two-Solvent System: This is often the most effective strategy. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is highly soluble, e.g., methanol or ethanol). Then, add a "poor" solvent (in which it is insoluble, e.g., diethyl ether or hexane) dropwise until the solution becomes persistently cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[7]

  • Address "Oiling Out": If the compound separates as a liquid instead of crystals, it may be due to the presence of impurities inhibiting crystal lattice formation or too high a concentration.[4] Try diluting the solution slightly or pre-purifying the material with a quick pass through a silica plug before attempting recrystallization.

Q3: Why is my compound streaking or "tailing" severely during thin-layer (TLC) or column chromatography on silica gel?

A3: This is the most common issue when purifying basic compounds like imidazoles on standard silica gel.[8]

Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms of the imidazole ring interact strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" or a chromatographic peak with a long tail.[9]

Solution: Add a basic modifier to your eluent system. Incorporating a small amount of a base like triethylamine (TEA) or pyridine (typically 0.5-1% by volume) will neutralize the acidic sites on the silica, minimizing the strong interaction and leading to sharper, more symmetrical spots/peaks.[6][9]

Part 2: Troubleshooting & Optimization Guides

Guide 1: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying moderately polar compounds like trimethyl-imidazole methanol. Success hinges on addressing the compound's basicity and finding a solvent system with adequate resolving power.

G cluster_start Problem Identification cluster_strategy Strategic Approaches cluster_mobile Mobile Phase Tactics cluster_stationary Stationary Phase Tactics cluster_loading Loading Tactics cluster_outcome Desired Outcome start Crude Product Shows Co-eluting Impurities by TLC strategy1 Optimize Mobile Phase start->strategy1 Address with strategy2 Modify Stationary Phase start->strategy2 Address with strategy3 Adjust Loading Technique start->strategy3 Address with tactic1a Switch to Ternary System (e.g., Hexane/EtOAc/MeOH) strategy1->tactic1a By Implementing tactic1b Run a Shallow Gradient (e.g., 0-10% MeOH in DCM) strategy1->tactic1b By Implementing tactic1c Add Basic Modifier (0.5-1% Triethylamine) strategy1->tactic1c By Implementing tactic2a Use Basic or Neutral Alumina strategy2->tactic2a By Implementing tactic2b Use C18 Reverse-Phase Silica strategy2->tactic2b By Implementing tactic3a Use 'Dry Loading' Method strategy3->tactic3a By Implementing end Successful Separation of Product from Impurities tactic1a->end tactic1b->end tactic1c->end tactic2a->end tactic2b->end tactic3a->end Troubleshooting Co-Elution in Chromatography

Problem: Low yield after column chromatography.

  • Possible Cause (Causality): The highly polar and basic nature of your compound is causing irreversible adsorption to the acidic silica gel stationary phase.[8]

  • Suggested Solution:

    • Pre-treat the silica: Before packing the column, prepare the silica slurry in your starting eluent containing 1% triethylamine. This passivates the acidic sites.[4]

    • Switch Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic silanol groups responsible for strong adsorption.[8]

    • Use Reverse-Phase Chromatography: If the compound is sufficiently soluble in water/methanol, reverse-phase (C18) chromatography can be an excellent alternative, as the separation mechanism is based on hydrophobicity rather than polar interactions.[10]

Problem: The product is co-eluting with an impurity.

  • Possible Cause (Causality): The polarity of the product and the impurity are too similar for the chosen solvent system to differentiate between them. This is common if the impurity is a regioisomer.[4]

  • Suggested Solution:

    • Optimize the Mobile Phase: Switch from a two-solvent system (e.g., ethyl acetate/hexanes) to a more polar one like dichloromethane/methanol. The hydroxyl group of methanol can effectively compete for binding sites on the silica, often improving the separation of polar compounds.[6]

    • Run a Shallow Gradient: Instead of an isocratic (fixed solvent ratio) elution, use a shallow gradient. For example, start with 100% dichloromethane and slowly increase the methanol concentration from 0% to 10%. This can resolve compounds with very close Rf values.[6]

    • Increase Column Length: A longer column provides more surface area and more theoretical plates, which can enhance the separation of closely eluting compounds.[11]

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for most polar compounds.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)Excellent resolving power for polar, N-heterocyclic compounds.
Gradient 0% to 10% MeOH in DCMA shallow gradient is crucial for separating closely-related polar impurities.
Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silica sites to prevent peak tailing and product loss.[9]
Loading Dry LoadingAdsorbing the sample onto silica before loading often results in sharper bands and better separation.[6]
Guide 2: Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause (Causality): The solution is supersaturated, but the activation energy for nucleation is too high, or impurities are present that disrupt the formation of a stable crystal lattice. The compound comes out of solution as a liquid below its melting point.[6]

  • Suggested Solution:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can act as nucleation sites.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.

    • Cool More Slowly: Rapid cooling favors oiling out. Allow the flask to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for ordered crystal lattice formation.

    • Re-purify: The presence of impurities is a major cause of oiling out. Purify the material first by column chromatography and then attempt recrystallization for final polishing.[4]

Part 3: Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed for the purification of a polar, basic compound like trimethyl-imidazole methanol.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good target Rf for your product is ~0.3. Test solvent systems like Dichloromethane (DCM)/Methanol (MeOH). Add 1% triethylamine (TEA) to the TLC developing jar.

  • Column Preparation:

    • Select a column with a diameter such that the silica gel height will be ~6 inches. Use approximately 50-100g of silica gel for every 1g of crude material.[11]

    • Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM + 1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like methanol or DCM.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column. Gently add a thin layer of sand on top to protect the surface.

  • Elution:

    • Carefully add your eluent to the column.

    • Begin eluting with your starting solvent system (e.g., 100% DCM + 1% TEA).

    • If using a gradient, gradually and systematically increase the polarity (e.g., move from 100% DCM to 98:2 DCM/MeOH, then 95:5, etc., always including 1% TEA).

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes.

    • Monitor the composition of the fractions by TLC.

    • Combine all fractions that contain the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified trimethyl-imidazole methanol.

Protocol 2: Two-Solvent Recrystallization

This protocol is ideal when a single suitable recrystallization solvent cannot be found.

  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound when hot (e.g., ethanol) and a "poor" solvent in which your compound is insoluble (e.g., hexane or diethyl ether). The two solvents must be miscible.[7]

  • Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (ethanol) required to completely dissolve the solid.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent (hexane) dropwise with swirling until the solution just becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again. This brings the solution to the exact point of saturation.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in a refrigerator (4°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent (hexane) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 4: General Purification & Analysis Workflow

G cluster_purification Primary Purification Crude Crude Product (Post-Workup) TLC Initial Purity Check (TLC/LC-MS) Crude->TLC Decision Major Impurities Present? TLC->Decision Chromo Flash Column Chromatography Decision->Chromo Yes Recrys Recrystallization Decision->Recrys No (Minor Impurities) Analysis Purity Analysis (HPLC, GC-MS, NMR) Chromo->Analysis Recrys->Analysis Decision2 Purity > 98%? Analysis->Decision2 Final Pure Trimethyl-imidazole Methanol Decision2->Final Yes Repurify Repeat Purification or Use Alternative Method Decision2->Repurify No Repurify->Chromo General Purification Workflow

References

  • Sepax Technologies. Polar Imidazole Column Manual. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Sepax Technologies. Polar-Imidazole. Available at: [Link]

  • TSI Journals. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Available at: [Link]

  • He, M. et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Available at: [Link]

  • Podolska, M. et al. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Christoforou, A. et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]

  • Wikipedia. Imidazole. Available at: [Link]

  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]

  • Barua, P. et al. (2022). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

Sources

Technical Support Center: Navigating the Characterization of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these versatile heterocyclic compounds. Substituted imidazoles are foundational in medicinal chemistry, but their unique structural features can present significant analytical challenges. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to empower you to overcome these hurdles with confidence.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Tautomerism Conundrum

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. However, for substituted imidazoles, the inherent phenomenon of tautomerism can lead to spectra that are complex and difficult to interpret.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows broad signals for the imidazole ring protons, and the N-H proton is often undetectable. Why is this happening and how can I fix it?

A1: This is a classic issue arising from prototropic tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms of the imidazole ring.[1][2] If this exchange rate is on the same timescale as the NMR experiment, it leads to signal broadening.

Troubleshooting Workflow: Addressing Signal Broadening in Imidazole NMR

start Broad or Missing Imidazole Signals step1 Variable Temperature (VT) NMR start->step1 step2 D₂O Exchange start->step2 step3 Change NMR Solvent start->step3 result1 Sharpened Signals at Low Temp (Slow Exchange) step1->result1 result2 Coalescence then Sharpening at High Temp step1->result2 result3 N-H Signal Disappears step2->result3 result4 Altered Chemical Shifts Resolving Overlap step3->result4

Caption: Troubleshooting workflow for broad NMR signals in substituted imidazoles.

Step-by-Step Protocols:

  • Variable Temperature (VT) NMR:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Cool the sample down in increments of 10-20 K and acquire a spectrum at each temperature. As the temperature decreases, the rate of proton exchange slows, which can lead to the sharpening of individual tautomer signals.[2]

    • Conversely, increasing the temperature can sometimes push the exchange to a rate that is fast on the NMR timescale, resulting in a single, sharp, averaged signal.

  • D₂O Exchange: [1][3]

    • Acquire a ¹H NMR spectrum of your sample in a protic solvent (e.g., DMSO-d₆ or CD₃OD).

    • Add a drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for a few minutes to facilitate the exchange of the acidic N-H proton with deuterium.

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton should disappear or significantly decrease in intensity, confirming its identity.[3]

Q2: I'm observing more signals in my ¹H and ¹³C NMR spectra than I expect for my molecule's structure. What could be the cause?

A2: The presence of extra signals often points to the existence of multiple species in solution. For substituted imidazoles, this could be due to:

  • Slow Tautomeric Exchange: If the tautomeric exchange is slow on the NMR timescale, you will see distinct sets of signals for each tautomer.[1]

  • Rotational Isomers (Rotamers): If your substituents have restricted rotation around a single bond, you may be observing different stable conformations, each with its own set of NMR signals.

  • Regioisomeric Impurities: The synthesis of substituted imidazoles can sometimes lead to the formation of regioisomers (e.g., 1,4-disubstituted vs. 1,5-disubstituted), which will have unique NMR spectra.

Expert Insight: The difference in the ¹³C NMR chemical shifts between the C4 and C5 carbons can be diagnostic of the predominant tautomeric state.[4][5] Computational DFT calculations of the expected chemical shifts for each tautomer can be a powerful tool to aid in the assignment of the observed signals.[5]

Challenge Potential Cause Recommended Action
Broad SignalsRapid Tautomeric ExchangeVariable Temperature NMR, D₂O Exchange
More Signals Than ExpectedSlow Tautomeric Exchange, Rotamers, Regioisomers2D NMR (COSY, HSQC, HMBC), Comparison with literature data for similar compounds
Ambiguous N-H SignalExchange with residual waterD₂O Exchange
Overlapping SignalsSolvent EffectsAcquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)[3]

Section 2: Mass Spectrometry (MS) - Navigating Fragmentation

Mass spectrometry is crucial for determining the molecular weight and elemental composition of substituted imidazoles. Understanding their fragmentation patterns is key to confirming their identity and identifying impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical fragmentation patterns for substituted imidazoles in mass spectrometry?

A1: The fragmentation of the imidazole ring itself is not always the most favorable pathway. Often, the fragmentation is directed by the substituents.[6]

  • Loss of Substituents: The most common fragmentation pathway involves the loss of small molecules from the substituents.[6]

  • Protecting Groups: For N-protected imidazoles, the fragmentation is often dominated by the protecting group. For example, N-Boc protected imidazoles typically show a base peak corresponding to the tert-butyl cation (m/z 57).[7]

  • Ring Opening: While less common, ring opening can occur, but it is not a primary fragmentation route for many substituted imidazoles.[6]

Fragmentation Pathway of a Generic N-Substituted Imidazole

parent [M]⁺˙ (Molecular Ion) frag1 [M - R]⁺ (Loss of Substituent) parent->frag1 Cleavage of Substituent Bond frag2 [M - Protecting Group]⁺ parent->frag2 Loss of Protecting Group frag3 Imidazole Ring Fragments parent->frag3 Ring Fission (Less Common)

Caption: Common fragmentation pathways for N-substituted imidazoles in MS.

Q2: I am having trouble obtaining a clear molecular ion peak for my substituted imidazole. What can I do?

A2: The stability of the molecular ion can be influenced by the ionization technique and the nature of the substituents.

  • Soft Ionization Techniques: If you are using a hard ionization technique like Electron Ionization (EI), consider switching to a softer method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion.

  • Adduct Formation: In ESI, look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can sometimes be more stable and easier to detect than the protonated molecule ([M+H]⁺).

Section 3: High-Performance Liquid Chromatography (HPLC) - Achieving Separation

HPLC is the workhorse for assessing the purity of substituted imidazoles and for monitoring reaction progress. Method development can sometimes be challenging due to the polar nature of the imidazole ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am struggling with poor peak shape and retention for my substituted imidazole on a C18 column. What adjustments can I make?

A1: Poor peak shape (tailing) and insufficient retention are common issues for basic compounds like imidazoles on traditional reversed-phase columns.

HPLC Method Development Workflow for Substituted Imidazoles

start Poor Peak Shape/ Retention step1 Adjust Mobile Phase pH start->step1 step2 Modify Organic Solvent start->step2 step3 Change Stationary Phase start->step3 result1 Improved Peak Shape (pH 3-4) step1->result1 result2 Altered Selectivity (MeOH vs. ACN) step2->result2 result3 Better Retention (e.g., Phenyl-Hexyl) step3->result3 start Purified Compound step1 Crystal Growth (Slow Evaporation, Vapor Diffusion) start->step1 step2 Crystal Mounting step1->step2 step3 X-ray Data Collection step2->step3 step4 Structure Solution & Refinement step3->step4 result 3D Molecular Structure step4->result

Sources

Technical Support Center: Enhancing the Catalytic Efficiency of Metal-Imidazole Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-imidazole catalysts. This guide is designed to provide practical, field-proven insights to help you overcome common experimental challenges and enhance the efficiency of your catalytic systems. The information is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamentals of metal-imidazole catalysis.

Q1: What makes metal-imidazole complexes attractive as catalysts?

A1: Metal-imidazole complexes are highly valued in catalysis for several key reasons. The imidazole moiety, present in the amino acid histidine, is a ubiquitous ligand in metalloenzymes, indicating its evolutionary optimization for binding metal cofactors.[1] Imidazole is a strong σ-donor, which allows it to form stable complexes with a wide range of transition metals.[2][3] Its electronic properties can be readily tuned by modifying substituents on the imidazole ring, allowing for fine control over the catalytic activity of the metal center.[4] This tunability is crucial for optimizing reaction rates and selectivity. Furthermore, N-heterocyclic carbenes (NHCs) derived from imidazolium salts have become exceptionally important ligands, offering strong metal-ligand bonds that enhance catalyst stability and prevent decomposition.[5]

Q2: What are the key parameters I should consider to enhance catalytic efficiency?

A2: Enhancing catalytic efficiency involves a multi-parameter optimization process. The primary factors to consider are:

  • Ligand Design: The steric and electronic properties of the imidazole ligand are paramount. Substituents on the imidazole ring can influence the electron density at the metal center and the steric environment around it, affecting substrate binding and product release.[4]

  • Choice of Metal: The nature of the transition metal (e.g., Palladium, Copper, Nickel, Rhodium) dictates the types of reactions that can be catalyzed and influences the fundamental steps of the catalytic cycle.[3][6]

  • Reaction Conditions: Solvent, temperature, base, and reactant concentrations must be carefully optimized. The solvent can affect catalyst solubility and stability, while the base is often crucial for activating the catalyst or a substrate.[7][8]

  • Catalyst Loading: Using the optimal amount of catalyst is essential. Too little may result in slow reaction rates, while too much can be uneconomical and may lead to side reactions or product contamination.[9]

Q3: What is a Turnover Number (TON) and Turnover Frequency (TOF), and why are they important?

A3: Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for evaluating the performance of a catalyst.

  • Turnover Number (TON) represents the total number of substrate molecules converted to product by a single catalyst molecule before it becomes deactivated. It is a measure of the catalyst's stability and overall efficiency. A higher TON indicates a more robust and long-lasting catalyst.[10]

  • Turnover Frequency (TOF) is the number of catalytic cycles a single active site can perform per unit of time (e.g., per hour). It is a measure of the intrinsic activity or speed of the catalyst.[11][12]

Calculating these values allows for a quantitative comparison of different catalytic systems and helps in identifying areas for improvement.[13][14]

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low, or the reaction is not proceeding at all. What are the common causes and how can I address them?

A: Low yield is a frequent issue that can stem from several factors related to catalyst activity and reaction conditions.

Logical Troubleshooting Workflow for Low Yield

Start Low or No Yield Observed Check_Catalyst 1. Verify Catalyst Integrity & Activation Start->Check_Catalyst Check_Conditions 2. Screen Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Solution_Activation Solution: - Confirm pre-catalyst activation. - Synthesize fresh catalyst. - Characterize the complex. Check_Catalyst->Solution_Activation Issue Found Check_Reagents 3. Assess Reagent Purity Check_Conditions->Check_Reagents Conditions Optimized Solution_Conditions Solution: - Screen solvents (polar/apolar). - Optimize temperature & time. - Screen different bases. Check_Conditions->Solution_Conditions Issue Found Check_Poisoning 4. Investigate Catalyst Poisoning Check_Reagents->Check_Poisoning Reagents Pure Solution_Reagents Solution: - Purify starting materials. - Use fresh, anhydrous solvents. Check_Reagents->Solution_Reagents Issue Found Solution_Poisoning Solution: - Purify reagents to remove S, N-heterocycles. - Use a scavenger resin. Check_Poisoning->Solution_Poisoning Issue Found

Caption: Troubleshooting workflow for low catalytic yield.

Probable Cause 1: Inactive Catalyst

  • Causality: The active catalytic species may not have been generated correctly from the pre-catalyst, or the catalyst may have degraded during storage. For many cross-coupling reactions, a Pd(0) species is the active catalyst, which is generated in situ from a more stable Pd(II) pre-catalyst.[15] Failure in this reduction step will result in no catalytic activity.

  • Solution:

    • Ensure Proper Activation: If your protocol requires in situ activation (e.g., reduction of a Pd(II) pre-catalyst), ensure that the reducing agent or conditions are appropriate.

    • Verify Catalyst Structure: Use analytical techniques like NMR, Mass Spectrometry, and Elemental Analysis to confirm the structure and purity of your metal-imidazole complex.[16][17]

    • Use Fresh Catalyst: If possible, use a freshly synthesized batch of the catalyst, as prolonged storage can lead to decomposition.

Probable Cause 2: Suboptimal Reaction Conditions

  • Causality: The choice of solvent, temperature, and base can dramatically affect the reaction rate and yield. For example, in Suzuki-Miyaura couplings, the base is crucial for the transmetalation step.[8] The solvent affects the solubility of reactants and the stability of catalytic intermediates.[7]

  • Solution:

    • Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, t-amyl alcohol). Tertiary alcohols have been shown to be particularly effective in some nickel-catalyzed C-H activations of imidazoles.[6][18]

    • Temperature Optimization: Monitor the reaction at different temperatures. Some reactions require heating to overcome activation barriers, while others may suffer from catalyst decomposition at elevated temperatures.

    • Base Screening: If a base is required, screen a variety of options (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can influence both the reaction rate and selectivity.[19]

Problem 2: Catalyst Deactivation and Low Turnover Number (TON)

Q: My reaction starts well but then slows down or stops completely, resulting in a low TON. What could be causing my catalyst to deactivate?

A: Catalyst deactivation is a critical issue that limits the overall efficiency of a catalytic process. It can occur through several mechanisms.

Common Catalyst Deactivation Pathways

Catalyst Active Metal-Imidazole Complex Poisoning Poisoning Catalyst->Poisoning Ligand_Deg Ligand Degradation Catalyst->Ligand_Deg Thermal_Deg Thermal Degradation (Sintering) Catalyst->Thermal_Deg Poison_Desc Strong binding of impurities (e.g., S, other N-heterocycles) to the metal center. Poisoning->Poison_Desc Ligand_Deg_Desc - Oxidative degradation - Photodegradation - Ring-opening hydrolysis Ligand_Deg->Ligand_Deg_Desc Thermal_Deg_Desc Aggregation of metal centers at high temperatures, loss of active surface area. Thermal_Deg->Thermal_Deg_Desc

Caption: Major mechanisms of catalyst deactivation.

Probable Cause 1: Catalyst Poisoning

  • Causality: Certain chemical species can irreversibly bind to the metal center, blocking active sites and rendering the catalyst inactive. Common poisons for palladium and platinum catalysts include sulfur-containing compounds and other nitrogen heterocycles that can compete with the imidazole ligand for coordination.[20] Impurities in starting materials or solvents are a frequent source of poisons.[21][22]

  • Solution:

    • Purify Reagents: Ensure all starting materials and solvents are of high purity. If necessary, purify reagents by recrystallization, distillation, or column chromatography.

    • Use Scavengers: In some cases, adding a scavenger resin can help remove specific poisons from the reaction mixture.

    • Avoid Competing Ligands: Be mindful of other functional groups in your substrates that could act as strong ligands for the metal center. Unprotected nitrogen-rich heterocycles, for instance, can inhibit Pd-catalyzed cross-coupling reactions.[19]

Probable Cause 2: Ligand Degradation

  • Causality: The imidazole ligand itself can degrade under harsh reaction conditions. Potential degradation pathways include oxidation (especially by strong oxidants like hydrogen peroxide), base-mediated autoxidation, photodegradation, and hydrolytic ring-opening under harsh acidic or basic conditions.[16][23] N-substituents on the imidazole ring can also affect stability; for example, N-alkylation can block certain enzymatic degradation pathways, but other chemical degradation routes may still be active.[24]

  • Solution:

    • Protect from Light and Air: If your complex is sensitive to light or oxygen, conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) and protect the reaction vessel from light.

    • Moderate Reaction Conditions: Avoid excessively high temperatures or highly acidic/basic conditions unless necessary.

    • Ligand Modification: Consider modifying the imidazole ligand to improve its stability. For example, adding bulky groups can sterically protect the metal center and the ligand itself.

Problem 3: Poor Selectivity (e.g., mixture of isomers, side products)

Q: My reaction is producing a mixture of products or significant side products. How can I improve selectivity?

A: Poor selectivity is often a result of a mismatch between the catalyst's properties and the substrate, or suboptimal reaction conditions.

Probable Cause 1: Electronic and Steric Effects of the Ligand

  • Causality: The electronic and steric profile of the imidazole ligand directly influences the environment around the metal center, which in turn controls selectivity. Electron-donating groups on the imidazole ring can increase the electron density on the metal, which may favor certain steps in the catalytic cycle (like oxidative addition) but hinder others. Conversely, bulky substituents can control which substrate approach is favored, thereby influencing regioselectivity.

  • Solution:

    • Tune Ligand Electronics: Synthesize and screen a small library of imidazole ligands with different electronic properties (e.g., with electron-donating -OMe groups or electron-withdrawing -CF₃ groups) to find the optimal electronic balance for your desired transformation.

    • Tune Ligand Sterics: Introduce bulky substituents (e.g., tert-butyl, mesityl) at the N-1 or C-2 positions of the imidazole ring to create a more defined steric environment. This is a common strategy in N-heterocyclic carbene (NHC) ligands to improve both stability and selectivity.[5]

Table 1: Influence of Ligand Substitution on Catalytic Performance (Illustrative Example)

Ligand N-SubstituentElectronic EffectSteric HindranceTypical Impact on Suzuki Coupling
-H (unprotected)Weakly donatingLowCan lead to catalyst inhibition via N-H activation or bridging.[19]
-MethylElectron-donatingLowModerate activity, can be prone to C-H activation at the methyl group.
-PhenylElectron-withdrawingMediumCan improve catalyst stability; electronics can be tuned with ring substituents.
-Mesityl (IMes)Electron-donatingHighExcellent catalyst stability and activity due to steric protection.[5][25]
-Diisopropylphenyl (IPr)Electron-donatingVery HighOften provides superior activity for challenging substrates due to high steric bulk.[5]

Section 3: Experimental Protocols

This section provides step-by-step methodologies for key workflows.

Protocol 1: General Procedure for Catalyst Screening in a C-H Activation Reaction

This protocol outlines a systematic approach to screen and optimize conditions for a metal-imidazole catalyzed C-H activation reaction.

Objective: To identify the optimal catalyst, ligand, base, and solvent for the C-H arylation of an imidazole derivative with an aryl halide.

Workflow Diagram: Catalyst Screening Protocol

cluster_0 Phase 1: Catalyst & Ligand Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Validation P1_1 Screen Metal Precursors (e.g., Pd(OAc)₂, Ni(OTf)₂) P1_2 Screen Imidazole Ligands (Vary Sterics/Electronics) P1_1->P1_2 P2_1 Screen Solvents (e.g., Dioxane, t-AmylOH) P1_2->P2_1 P2_2 Screen Bases (e.g., K₃PO₄, Cs₂CO₃) P2_1->P2_2 P2_3 Optimize Temperature P2_2->P2_3 P3_1 Confirm with Optimized Conditions P2_3->P3_1 P3_2 Assess Substrate Scope P3_1->P3_2

Caption: Phased approach for systematic catalyst screening.

Materials:

  • Substrate (e.g., N-methylbenzimidazole)

  • Coupling partner (e.g., 4-bromotoluene)

  • Metal pre-catalysts (e.g., Pd(OAc)₂, Ni(OTf)₂)[18]

  • A library of imidazole-based ligands (e.g., substituted NHCs)

  • A selection of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvents (e.g., 1,4-dioxane, toluene, t-amyl alcohol)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • GC-MS or LC-MS for analysis

Procedure:

  • Array Preparation (Phase 1):

    • In a glovebox, arrange an array of reaction vials.

    • To each vial, add the substrate (0.2 mmol), the aryl halide (0.3 mmol), and a base (0.4 mmol, start with K₃PO₄).

    • In separate sets of vials, add your chosen metal pre-catalyst (e.g., 5 mol%) and a specific imidazole ligand (e.g., 6 mol%). This allows you to test different metal-ligand combinations in parallel.

    • Rationale: This initial screen will identify the most promising metal and ligand types.

  • Solvent and Base Screening (Phase 2):

    • Using the most promising metal-ligand combination from Phase 1, set up a new array of reactions.

    • Add the optimal catalyst/ligand, substrate, and coupling partner to each vial.

    • To different sets of vials, add different solvents and bases. For example, test K₃PO₄, K₂CO₃, and Cs₂CO₃ each in dioxane, toluene, and t-amyl alcohol.

    • Rationale: The interplay between the base and solvent is critical and must be optimized concurrently.[7]

  • Temperature Optimization (Phase 2):

    • Using the best conditions from the previous step, set up a small number of reactions and run them at different temperatures (e.g., 80 °C, 100 °C, 120 °C).

    • Rationale: Temperature affects reaction kinetics but can also lead to catalyst decomposition. Finding the "sweet spot" is crucial for maximizing yield.

  • Reaction Monitoring and Analysis:

    • Seal all vials and place them in a heating block for a set time (e.g., 12-24 hours).

    • After the reaction, cool the vials to room temperature, quench the reaction (e.g., with water), and extract the organic components.

    • Analyze the yield and purity of the product using GC-MS or LC-MS with an internal standard for quantification.

  • Validation (Phase 3):

    • Run the reaction on a larger scale using the fully optimized conditions to confirm the results.

    • Test the optimized conditions on a variety of different substrates to assess the scope and limitations of your catalytic system.[1]

Protocol 2: Characterization of a Synthesized Metal-Imidazole Complex

Objective: To confirm the identity, structure, and purity of a newly synthesized metal-imidazole complex.

Techniques and Expected Information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C):

    • Purpose: To confirm the structure of the imidazole ligand and its coordination to the metal.

    • Procedure: Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Interpretation: Look for shifts in the signals of the imidazole protons and carbons upon coordination to the metal. The disappearance of the N-H proton signal (for N-unsubstituted imidazoles) can indicate coordination or deprotonation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To observe changes in vibrational modes of the ligand upon coordination.

    • Procedure: Analyze a small sample as a KBr pellet or using an ATR attachment.

    • Interpretation: Look for shifts in the C=N and C-N stretching frequencies of the imidazole ring, which are indicative of coordination to the metal center.[16]

  • Mass Spectrometry (e.g., ESI-MS):

    • Purpose: To determine the mass-to-charge ratio of the complex and confirm its molecular weight.

    • Procedure: Dissolve the complex in a suitable solvent and analyze via electrospray ionization.

    • Interpretation: The observed mass spectrum should show a peak corresponding to the molecular ion of the complex, confirming its composition.

  • Elemental Analysis (CHN):

    • Purpose: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen in the complex.

    • Procedure: Submit a pure, dry sample for analysis.

    • Interpretation: The experimental percentages should match the theoretical values calculated for the proposed chemical formula within an acceptable margin of error (typically ±0.4%).[16] This is a crucial check for purity.

References

  • BenchChem. (2025). Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions. BenchChem Technical Support.
  • International Journal of Advances in Engineering and Management. (2025).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science.
  • Stolz, A., et al. (n.d.). Biodegradability of imidazole structures. ResearchGate. [Link]

  • Contel, M., et al. (2011). Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents. Molecules. [Link]

  • Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Matmatch News. [Link]

  • chemeurope.com. (n.d.). Catalyst poisoning. [Link]

  • Pellei, M., et al. (n.d.). ON THE INTERACTION BETWEEN IMIDAZOLES AND ZINC SALTS. THE ROLE OF COUNTERIONS AND OF SUBSTITUENTS.
  • Nakao, Y., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: Solvent-accelerated imidazole C–H activation. ResearchGate. [Link]

  • Kar, S., & De, S. (2016). Imidazole-based Vanadium Complexes as Haloperoxidase Models for Oxidation Reactions. South African Journal of Chemistry. [Link]

  • BenchChem. (2025).
  • RSC Publishing. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. [Link]

  • Viciu, M. S., et al. (2002). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Organic Letters.
  • Vasilev, A. A., et al. (2021). Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. Organic & Biomolecular Chemistry. [Link]

  • Zhang, L., et al. (2022).
  • Jin, T., et al. (2025). Two Imidazole-Functionalized Mixed-Valence Oxidovanadium Clusters for Catalytic Oxidation of Sulfides. Inorganic Chemistry. [Link]

  • Zhang, J.-P., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm.
  • Liu, J., et al. (2025). Imidazole-triggered in situ fluorescence reaction system for quantitatively determination of dopamine from multiple sources. Talanta. [Link]

  • Wang, X., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

  • Al-Azzawi, S. A., et al. (2023). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Gonda, Z., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]

  • MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Organ, M. G., et al. (2002). Suzuki-miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2021). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ACS Publications. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2017). Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!. [Link]

  • ResearchGate. (2014). How to calculate the Turnover Number of a Heterogeneous catalyst?. [Link]

  • Chemistry Obsessed. (2023). Turnover Number and Turnover Frequency of catalysts. YouTube. [Link]

  • ResearchGate. (2013). How to calculate the turnover number of a catalyst?. [Link]

Sources

Validation & Comparative

A Comparative Guide to Imidazole-Based Ligands in Catalysis: From N-Heterocyclic Carbenes to Classical Donors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of success in catalytic transformations. Imidazole-based ligands have emerged as a versatile and powerful class of compounds, capable of fine-tuning the electronic and steric properties of metal centers to achieve remarkable catalytic activity and selectivity. This guide provides an in-depth comparative analysis of various classes of imidazole-based ligands, supported by experimental data and detailed protocols, to aid in the rational design of next-generation catalysts.

Introduction: The Enduring Appeal of the Imidazole Moiety in Catalysis

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biological systems, most notably in the amino acid histidine.[1][2] Its prevalence in nature hints at its exceptional coordination properties, which have been harnessed by chemists to develop a vast arsenal of ligands for transition metal catalysis. The versatility of the imidazole scaffold stems from several key features:

  • Tunable Electronic Properties: The electronic nature of the imidazole ligand can be readily modified by substitution at the carbon or nitrogen atoms, allowing for precise control over the electron density at the metal center.[3][4]

  • Steric Hindrance Control: The introduction of bulky substituents on the imidazole ring provides a straightforward means to modulate the steric environment around the metal, influencing substrate approach and selectivity.

  • Strong σ-Donation: Imidazole-based ligands are generally strong σ-donors, leading to the formation of stable metal complexes.[3][5] This stability is crucial for catalyst longevity and preventing decomposition pathways.

  • Amphoteric Nature: Imidazole can act as both a proton donor and acceptor, a property that can be exploited in catalytic cycles involving proton transfer steps.[1]

This guide will navigate the diverse landscape of imidazole-based ligands, from the now-ubiquitous N-heterocyclic carbenes (NHCs) to more classical neutral and anionic imidazole donors. We will compare their performance in key catalytic reactions, delve into the mechanistic nuances that govern their reactivity, and provide practical experimental protocols for their synthesis and application.

Classification of Imidazole-Based Ligands

The applications of imidazole-based ligands in catalysis are broad, and their classification can be approached from the perspective of the coordinating atom and the overall ligand architecture.

N-Heterocyclic Carbenes (NHCs)

The discovery and isolation of stable N-heterocyclic carbenes (NHCs) in the early 1990s revolutionized the field of organometallic chemistry and catalysis.[6][7] In these ligands, the imidazole ring is deprotonated to form a carbene carbon that binds to the metal center. This results in an exceptionally strong σ-donating ligand, often surpassing even the most electron-rich phosphines.

Key Features of NHC Ligands:

  • Strong M-C Bond: The robust metal-carbene bond imparts high stability to the resulting complexes, often leading to catalysts with long lifetimes and high turnover numbers.[8]

  • Rich Steric Tunability: The substituents on the nitrogen atoms of the imidazolylidene ring can be varied extensively, providing a powerful tool for controlling the steric bulk around the metal center. This has been instrumental in achieving high selectivity in numerous catalytic reactions.

  • Versatility in Catalysis: NHC-metal complexes have demonstrated exceptional activity in a wide array of transformations, including C-C bond-forming reactions (e.g., Suzuki-Miyaura, Heck, and olefin metathesis), C-H activation, and reduction reactions.[9][10]

Classical N-Donating Imidazole Ligands

Long before the advent of NHCs, simple imidazole and its derivatives were employed as classical N-donor ligands in coordination chemistry and catalysis. In these cases, one of the nitrogen atoms of the imidazole ring coordinates to the metal center.

Sub-classes of N-Donating Imidazole Ligands:

  • Monodentate Imidazoles: Simple substituted imidazoles that bind to the metal through a single nitrogen atom. Their relatively weak coordination compared to NHCs can be advantageous in catalytic cycles where ligand dissociation is a key step.

  • Bis(imidazolyl)alkanes: These are bidentate ligands where two imidazole rings are connected by an alkyl linker. The length and nature of the linker can be varied to control the bite angle and the geometry of the resulting metal complex. 1,3-Di(1H-imidazol-1-yl)propane is a prominent example used in the construction of coordination polymers and catalytic systems.[11]

  • Pincer-Type Ligands: These are tridentate ligands that bind to the metal in a meridional fashion. Imidazole moieties can be incorporated into pincer scaffolds to create a well-defined and rigid coordination environment, which can lead to highly active and selective catalysts.

Imidazolium Salts as Ligand Precursors

Imidazolium salts are the direct precursors to N-heterocyclic carbene ligands.[3] They are typically stable, crystalline solids that can be easily synthesized and handled. The in situ generation of NHC-metal complexes from the corresponding imidazolium salt and a suitable base is a common and convenient method for catalyst preparation.

Comparative Analysis of Catalytic Performance

The choice of ligand can have a profound impact on the outcome of a catalytic reaction. This section provides a comparative overview of the performance of different classes of imidazole-based ligands in several key C-C bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp2)-C(sp2) bonds. Palladium catalysts supported by imidazole-based ligands have proven to be highly effective for this transformation.

Ligand TypeRepresentative LigandMetalSubstratesKey Performance MetricsReference
NHC IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)PdAryl chlorides, bromides, and triflates with arylboronic acidsHigh yields, high turnover numbers (TONs), effective for sterically hindered substrates.[12]
NHC IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)PdAryl bromides and iodides with arylboronic acidsExcellent yields, good functional group tolerance.[13]
Monodentate Imidazole 1-MethylimidazolePdAryl bromides with arylboronic acidsModerate to good yields, often requires higher catalyst loading compared to NHCs.[13]

Analysis: The data clearly indicates the superiority of NHC ligands in Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates like aryl chlorides. The strong σ-donating character of NHCs facilitates the oxidative addition step and stabilizes the active Pd(0) species, leading to higher catalytic efficiency. While simpler monodentate imidazoles can be effective, they generally require more forcing conditions and exhibit lower turnover numbers.

Heck Coupling

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another fundamental C-C bond-forming reaction.

Ligand TypeRepresentative LigandMetalSubstratesKey Performance MetricsReference
NHC SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)PdAryl bromides and chlorides with acrylates and styrenesHigh yields, good regioselectivity, effective for electron-rich and electron-deficient aryl halides.[14]
Bis(imidazolyl)alkane 1,3-Bis(N-methylimidazol-2-yl)propanePdAryl iodides with styrenesModerate yields, may require higher temperatures.
Imidazolium Salt (in situ) 1,3-Dimesitylimidazolium chloridePdAryl bromides with acrylatesGood yields, demonstrates the convenience of in situ catalyst generation.[15]

Analysis: Similar to the Suzuki-Miyaura coupling, NHC ligands generally outperform other imidazole-based ligands in the Heck reaction. The steric bulk of the NHC ligand plays a crucial role in promoting the reductive elimination step and preventing catalyst deactivation. The in situ generation of the NHC catalyst from an imidazolium salt offers a practical alternative to handling air-sensitive pre-formed complexes.

Mechanistic Insights: The Ligand's Role in the Catalytic Cycle

The electronic and steric properties of the imidazole-based ligand directly influence the elementary steps of the catalytic cycle, including oxidative addition, transmetalation (in cross-coupling reactions), migratory insertion, and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle with a Pd-NHC Catalyst

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L)2 B->C D Transmetalation (Ar'-B(OR)2) C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L)2 D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-NHC complex.

In this cycle, the strongly σ-donating NHC ligand (L) facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. The steric bulk of the NHC ligand can also promote the subsequent reductive elimination step, which is often the rate-determining step, to release the biaryl product (Ar-Ar').

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed experimental protocols for the synthesis of a common NHC precursor and its use in a catalytic reaction are provided below.

Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

This protocol describes a widely used two-step synthesis of a common NHC precursor.[3]

Step 1: Synthesis of the Diimine Intermediate

Diimine_Synthesis reagents 2,4,6-Trimethylaniline + Aqueous Glyoxal + Formic Acid (cat.) product Diimine Intermediate reagents->product Stir at RT, 15h

Caption: Workflow for the synthesis of the diimine intermediate.

  • In a 1-liter round-bottom flask, dissolve 54 g (0.4 mol) of 2,4,6-trimethylaniline in 200 ml of methanol.[3]

  • Stir the mixture for 5 minutes to ensure complete dissolution.

  • Add 58 ml (0.2 mol) of a 40% (wt/wt) aqueous solution of glyoxal to the reaction mixture.[3]

  • Add a few drops of formic acid using a Pasteur pipette.[3]

  • Stir the reaction mixture at room temperature for 15 hours. A yellow precipitate will form.[3]

  • Collect the precipitate by filtration and wash with cold methanol.

  • Dry the solid under vacuum to obtain the diimine intermediate.

Step 2: Cyclization to Form 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

  • Suspend the dried diimine intermediate from Step 1 in an appropriate solvent (e.g., toluene).

  • Add paraformaldehyde (1.1 equivalents) and ammonium chloride (1.1 equivalents).[3]

  • Heat the mixture to reflux for 4-6 hours.[3]

  • Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.

  • Wash the precipitate with the reaction solvent and dry under vacuum to yield 1,3-dimesitylimidazolium chloride as a white solid.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction using a Pd-NHC Catalyst

This protocol provides a general procedure for a Suzuki-Miyaura coupling using an in situ generated Pd-NHC catalyst.

Suzuki_Protocol setup Combine Aryl Halide, Boronic Acid, Base, Imidazolium Salt, and Pd Source in a Schlenk Flask reaction Add Solvent and Heat under Inert Atmosphere setup->reaction workup Cool, Dilute with Water, and Extract with Organic Solvent reaction->workup purification Dry Organic Layer, Concentrate, and Purify by Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: General workflow for a Pd-NHC catalyzed Suzuki-Miyaura cross-coupling reaction.

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K2CO3, 2.0 mmol), the imidazolium salt (e.g., IMes·HCl, 0.02 mmol), and the palladium source (e.g., Pd(OAc)2, 0.01 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a suitable solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Conclusion and Future Outlook

Imidazole-based ligands, particularly N-heterocyclic carbenes, have firmly established themselves as indispensable tools in the field of catalysis. Their remarkable stability, tunability, and broad applicability have led to significant advancements in a multitude of chemical transformations. The comparative analysis presented in this guide highlights the superior performance of NHC-based systems in many instances, while also acknowledging the continued utility of classical N-donating imidazole ligands in specific contexts.

The future of imidazole-based ligand design will likely focus on the development of more sophisticated architectures, including chiral NHCs for asymmetric catalysis, stimuli-responsive ligands for switchable catalysis, and the immobilization of imidazole-based catalysts on solid supports for enhanced recyclability and applications in flow chemistry. As our understanding of the intricate interplay between ligand structure and catalytic activity deepens, we can expect the development of even more efficient and selective catalysts based on the versatile imidazole scaffold, further empowering researchers in their quest for novel and sustainable chemical syntheses.

References

  • N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews. [Link]

  • N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews. [Link]

  • Application of N-heterocyclic carbene-Cu(I) complexes as catalysts in organic synthesis: a review. PubMed. [Link]

  • N-Heterocyclic Carbenes Capped Metal Nanoparticles: An Overview of Their Catalytic Scope. ACS Catalysis. [Link]

  • N-heterocyclic carbenes: a new concept in organometallic catalysis. Semantic Scholar. [Link]

  • Transition metal imidazole complex. Wikipedia. [Link]

  • Imidazole. Wikipedia. [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar. [Link]

  • Synthesis Of Imidazole Derivatives And Application Of Their Metal Complexes. Global Thesis. [Link]

  • Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. ResearchGate. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. [Link]

  • The Role of Imidazole Ligands in Catalysis and Coordination Polymers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. ResearchGate. [Link]

  • Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand. ACS Publications. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]

  • Imidazole Catalysis. ResearchGate. [Link]

  • Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. ACS Publications. [Link]

  • Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. PubMed Central. [Link]

  • Imidazole containing palladium(II) complexes as efficient pre-catalyst systems for Heck and Suzuki coupling reaction: Synthesis, structural characterization and catalytic properties. ResearchGate. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]

Sources

A Multi-faceted Spectroscopic Approach to the Structural Validation of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. For heterocyclic compounds like (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, which contains the versatile imidazole pharmacophore, incorrect structural assignment can lead to misinterpreted biological data and wasted resources[1]. The imidazole ring system is a cornerstone in medicinal chemistry, found in molecules from essential amino acids to blockbuster drugs[2][3]. Therefore, rigorous validation of its substitution pattern is not merely an academic exercise but a critical checkpoint in the research and development pipeline.

This guide provides an in-depth, comparative framework for the structural validation of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS No. 185910-13-8). We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices and demonstrate how these techniques synergize to create a self-validating system, providing an unshakeable foundation for subsequent research.

Pillar 1: Mapping the Atomic Framework with NMR Spectroscopy

NMR spectroscopy remains the most powerful and definitive technique for elucidating the precise connectivity of atoms in an organic molecule. It provides a detailed map of the carbon-hydrogen framework, making it the cornerstone of our validation strategy.

Causality of NMR Selection:

For a molecule with multiple methyl groups and positional isomers, one-dimensional (1D) NMR alone can be ambiguous. The key challenge is to definitively prove that the hydroxymethyl group is at the C2 position and not C4 or C5, and to assign the three distinct methyl groups. This requires a combination of 1D (¹H, ¹³C with DEPT-135) and two-dimensional (2D) correlation experiments (HSQC, HMBC).

Predicted ¹H and ¹³C NMR Data

Based on the principles of chemical shifts and substituent effects in imidazole systems, we can predict the expected NMR spectra.

Predicted ¹H NMR Data (500 MHz, CDCl₃) Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~3.65Singlet
~4.70Singlet
~2.20Singlet
~2.15Singlet
(variable)Broad Singlet
Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Confirm the presence of the five expected signals and their integration values. Perform a D₂O shake experiment: add a drop of D₂O, shake, and re-acquire the spectrum. The disappearance of the -OH proton signal confirms its assignment.

  • ¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all seven unique carbon signals. Run a DEPT-135 experiment, which differentiates carbon types: CH/CH₃ signals will be positive, CH₂ signals will be negative, and quaternary carbons (C2, C4, C5) will be absent. This is crucial for confirming the presence of the three quaternary imidazole carbons and the CH₂ of the hydroxymethyl group.

  • 2D NMR (HSQC & HMBC) Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. It will definitively link the proton signals for the three methyl groups and the methylene group to their corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for unambiguous validation. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The critical correlation to observe is between the protons of the -CH₂OH group (~4.70 ppm) and the C2 carbon of the imidazole ring (~148.0 ppm). This single correlation proves the hydroxymethyl group is attached to C2. Additional correlations, such as from the N1-CH₃ protons to C2, will further solidify the structure.

Visualization: NMR Validation Workflow

G Figure 1. NMR Structural Validation Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_confirm Confirmation Prep Dissolve ~10mg in CDCl3 w/ TMS H1 ¹H NMR (Signal Count & Integration) Prep->H1 C13 ¹³C NMR (Carbon Count) H1->C13 DEPT DEPT-135 (Carbon Type ID) C13->DEPT HSQC HSQC (Direct C-H Bonds) DEPT->HSQC HMBC HMBC (2-3 Bond C-H Connectivity) HSQC->HMBC Confirm Structure Validated HMBC->Confirm

Caption: Figure 1. NMR workflow for unambiguous structural assignment.

Pillar 2: Confirming Identity with Mass Spectrometry

While NMR maps the structure, mass spectrometry confirms the compound's elemental composition and molecular weight. For regulatory submissions and publication, high-resolution mass spectrometry (HRMS) is indispensable.

Causality of MS Selection:

HRMS provides an extremely accurate mass measurement, allowing for the determination of a unique elemental formula, thereby ruling out isobaric impurities or misidentification. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, ensuring the molecular ion is observed with minimal fragmentation.

Expected HRMS Data
  • Molecular Formula: C₇H₁₂N₂O

  • Calculated Exact Mass: 140.09496 u

  • Expected Ion (ESI, Positive Mode): [M+H]⁺ = 141.10224 u

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the calculated value. A mass error of <5 ppm provides high confidence in the assigned elemental formula.

Visualization: MS Validation Workflow

G Figure 2. HRMS Molecular Formula Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation Prep Prepare dilute solution (~1 mg/mL in MeOH) ESI Electrospray Ionization (ESI) [Positive Mode] Prep->ESI TOF High-Resolution Analysis (TOF or Orbitrap) ESI->TOF Mass Measure Exact Mass of [M+H]⁺ TOF->Mass Compare Compare to Calculated Mass (C₇H₁₂N₂O) Mass->Compare Confirm Formula Confirmed (Mass Error < 5 ppm) Compare->Confirm

Caption: Figure 2. HRMS workflow for molecular formula confirmation.

Pillar 3: Functional Group Analysis with Infrared Spectroscopy

IR spectroscopy provides a rapid and simple method for confirming the presence of key functional groups, serving as a quick quality control check and complementing the structural data from NMR and MS.

Causality of IR Selection:

The technique is highly sensitive to the specific bonds present in a molecule. For our target, the presence of a hydroxyl (-OH) group and the integrity of the imidazole ring are easily verified. The absence of other signals (e.g., a carbonyl C=O stretch) confirms the purity of the alcohol.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3000 - 2850MediumC-H stretch (aliphatic CH₃, CH₂)
~1650, ~1550Medium-WeakC=N and C=C stretches (imidazole ring)
1200 - 1000StrongC-O stretch (primary alcohol)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal. No extensive preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample scan to the background scan. Identify the key absorption bands and compare them to the expected values.

Comparative Analysis: The Gold Standard Alternative

Single-Crystal X-ray Crystallography

For absolute, unambiguous proof of structure, including stereochemistry if applicable, single-crystal X-ray crystallography is the definitive method. It generates a three-dimensional model of the molecule as it exists in the crystal lattice.

  • Comparison: While NMR, MS, and IR provide deductive proof, X-ray crystallography provides direct visual evidence. However, its primary drawback is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow. It is not a high-throughput technique and is typically reserved for novel compounds or cases where spectroscopy provides ambiguous results. For a known compound like (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, the spectroscopic approach outlined here is generally considered sufficient and more practical for routine validation.

Conclusion: An Integrated and Self-Validating Strategy

The structural validation of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol should not rely on a single piece of data. The robust strategy presented here creates a self-validating loop:

  • HRMS confirms the correct elemental formula.

  • ¹H and ¹³C NMR confirm the number and types of protons and carbons dictated by that formula.

  • IR Spectroscopy confirms the key functional groups (alcohol, imidazole ring).

  • 2D NMR (HMBC) definitively establishes the connectivity, proving the substitution pattern beyond doubt.

By integrating these techniques, researchers can have the highest degree of confidence in their material, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

  • Maleki, S. (2015). Design, preparation and characterization of urea-functionalized Fe3O4/SiO2 magnetic nanocatalyst and application for the one-pot multicomponent synthesis of substituted imidazole derivatives. Catalysis Communications, 69, 29-33. Available at: [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. Available at: [Link]

  • PubChem. (n.d.). 1,4,5-Trimethyl-1H-imidazole. PubChem Compound Summary for CID 573598. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. PubChem Compound Summary for CID 2773450. Retrieved from [Link]

  • Weldegirma, S. (2023). A Small Scale Approach to Organic Laboratory Techniques, 4th Edition. University of South Florida. Available at: [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanol. PubChem Compound Summary for CID 2734139. Retrieved from [Link]

  • Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. Request PDF. Retrieved from [Link]

  • Kumar, A., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of the Indian Chemical Society, 99(11), 100755. Available at: [Link]

  • Shinde, P. V., et al. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(3), 221-226. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to N-Heterocyclic Carbene Precursors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern catalysis, N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a versatile and powerful class of ligands for transition metals and as potent organocatalysts. The efficacy of an NHC is intrinsically linked to its steric and electronic properties, which are dictated by the choice of its precursor—typically an azolium salt. For researchers, scientists, and drug development professionals, selecting the optimal NHC precursor is a critical decision that can significantly impact reaction efficiency, selectivity, and overall success.

This guide provides an in-depth comparison of the most common NHC precursors, focusing on their synthesis, stability, and performance in the widely-used Suzuki-Miyaura cross-coupling reaction. By grounding our analysis in experimental data and established scientific principles, we aim to equip you with the knowledge to make informed decisions in your catalytic endeavors.

The Landscape of NHC Precursors: A Structural Overview

The majority of NHCs are generated by the deprotonation of azolium salts. The most prevalent classes are derived from five-membered heterocyclic rings, each offering a unique combination of stability and reactivity. The fundamental structures of these precursors are pivotal in determining the properties of the resulting carbene.

Key Classes of NHC Precursors:
  • Imidazolium Salts: These are the most common precursors, leading to unsaturated NHCs. The double bond in the imidazole ring contributes to the aromaticity and electronic properties of the resulting carbene.

  • Imidazolinium Salts: As the saturated analogues of imidazolium salts, these precursors yield NHCs with a more flexible backbone. This structural difference has significant implications for the steric environment around the metal center.

  • Benzimidazolium Salts: Featuring a fused benzene ring, these precursors provide a more rigid and sterically extended framework compared to their imidazolium counterparts.

  • Triazolium Salts: With three nitrogen atoms in the heterocyclic ring, triazolium-derived NHCs exhibit distinct electronic properties and have found widespread use in organocatalysis.

The choice of substituents on the nitrogen atoms (often bulky groups like mesityl or diisopropylphenyl) is another critical factor, primarily influencing the steric bulk of the resulting NHC.

Comparative Analysis of Precursor Efficacy

To provide a clear and objective comparison, we will evaluate the most common NHC precursors—IMes·HCl, IPr·HCl, SIMes·HCl, and SIPr·HCl—based on several key performance indicators. The Suzuki-Miyaura cross-coupling of an aryl chloride with phenylboronic acid will serve as our benchmark reaction, as it is a widely employed transformation sensitive to catalyst performance.

Steric and Electronic Parameters: The "Why" Behind Performance

The catalytic activity of an NHC is largely governed by its steric and electronic properties. Two key descriptors, the Tolman Electronic Parameter (TEP) and the percent buried volume (%Vbur), provide a quantitative measure of these characteristics.

  • Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating ability of a ligand. A lower TEP value indicates a more electron-donating ligand, which can enhance the rate of oxidative addition in the catalytic cycle.

  • Percent Buried Volume (%Vbur): This metric describes the steric bulk of a ligand, representing the percentage of the coordination sphere of a metal that is occupied by the ligand. Increased steric bulk can promote reductive elimination, the final step in many cross-coupling reactions.

PrecursorResulting NHCTEP (cm⁻¹)%Vbur
IMes·HClIMes205038.9
IPr·HClIPr205147.5
SIMes·HClSIMes204940.2
SIPr·HClSIPr204949.8

Note: TEP and %Vbur values are representative and can vary slightly depending on the method of determination.

This data reveals that the saturated (imidazolinium-derived) NHCs, SIMes and SIPr, are slightly more electron-donating (lower TEP) than their unsaturated counterparts. Furthermore, the N-substituents play a dominant role in determining steric bulk, with the diisopropylphenyl-substituted IPr and SIPr being significantly larger than the mesityl-substituted IMes and SIMes.

Performance in Suzuki-Miyaura Cross-Coupling

The following table summarizes the performance of palladium catalysts bearing NHC ligands derived from our four key precursors in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. The data is collated from various studies and standardized where possible to provide a comparative overview.

Ligand/PrecatalystAryl ChlorideBaseSolventTemp. (°C)Cat. Loading (mol%)Time (h)Yield (%)Reference
[Pd(IPr)(cinnamyl)Cl]4-ChlorotolueneK₂CO₃Dioxane/H₂O800.1298[1]
[Pd(SIPr)(cinnamyl)Cl]4-ChlorotolueneK₂CO₃Dioxane/H₂O800.1297[1]
[Pd(IMes)(cinnamyl)Cl]4-ChlorotolueneK₂CO₃Dioxane/H₂O800.1495[1]
[Pd(SIMes)(cinnamyl)Cl]4-ChlorotolueneK₂CO₃Dioxane/H₂O800.1396[1]

From this data, it is evident that for the coupling of a relatively unactivated aryl chloride, the sterically bulkier and electron-rich IPr and SIPr ligands generally lead to higher catalytic activity, achieving excellent yields in shorter reaction times.

Stability and Handling: A Practical Consideration

The stability of the azolium salt precursor is a crucial practical aspect for any researcher. Imidazolium and imidazolinium salts are generally air- and moisture-stable crystalline solids, making them easy to handle and store.[2] However, the hygroscopic nature of some salts, like IPr·HCl, means they can absorb atmospheric moisture, which can be removed by drying.[2] Triazolium salts are also generally stable, but their hygroscopicity can vary depending on the counterion.[3]

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for the synthesis of a key NHC precursor and a representative catalytic reaction.

Synthesis of 1,3-Bis-(2,6-diisopropylphenyl)-imidazolium chloride (IPr·HCl)

This two-step procedure is a reliable method for the gram-scale synthesis of this widely used precursor.[4][5]

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine

  • In a 1000 mL round-bottom flask, dissolve 2,6-diisopropylaniline (63.8 mL, 340 mmol) in methanol (500 mL).[5]

  • Add a catalytic amount of formic acid (1 mL).[5]

  • With vigorous stirring, add glyoxal (40 wt. % in water, 19 mL, 170 mmol) to the aniline solution. A slight exotherm may be observed.[5]

  • Stir the mixture at room temperature for 3 to 10 hours. A yellow precipitate will form within 15-30 minutes.[5]

  • Filter the suspension and wash the solid product with a small amount of cold methanol until the filtrate is bright yellow.[5]

  • Dry the bright yellow crystals in vacuo. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 1,3-Bis-(2,6-diisopropylphenyl)-imidazolium chloride (IPr·HCl)

  • In a large round-bottom flask, dissolve the dried N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (from Step 1, e.g., 200 g, 532 mmol) in ethyl acetate (2 L).[5]

  • Heat the solution to 70°C.[5]

  • In a separate flask, prepare a solution of chlorotrimethylsilane (TMSCl) in ethyl acetate.

  • To the heated diimine solution, add paraformaldehyde (1.1-1.3 equivalents).

  • Slowly add the TMSCl solution dropwise over 20-30 minutes.

  • Stir the resulting suspension at 70°C for 2 hours.[5]

  • Cool the mixture to 10°C in an ice bath with continuous stirring.

  • Filter the suspension and wash the solid product thoroughly with ethyl acetate, followed by diethyl ether.[5]

  • Dry the resulting white powder in vacuo to yield pure IPr·HCl.

General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

This protocol is a general method for the cross-coupling of aryl chlorides with arylboronic acids using a Pd-NHC catalyst.

  • To an oven-dried vial equipped with a stir bar, add the aryl chloride (0.10 mmol, 1.0 equiv), sodium hydroxide (0.20 mmol, 2.0 equiv), the arylboronic acid (0.20 mmol, 2.0 equiv), and the Pd-NHC precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 1.0 mol%).

  • Seal the vial and place it under a positive pressure of argon. Subject the vial to three evacuation/backfilling cycles under high vacuum.

  • Add ethanol (to achieve a concentration of 0.25 M) with vigorous stirring at room temperature.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Workflow for NHC Precursor Selection

NHC_Selection_Workflow start Define Catalytic Transformation steric_demand Assess Steric Demand of Substrates start->steric_demand electronic_need Determine Electronic Requirements of Key Step start->electronic_need n_substituent Choose N-Substituents (Mesityl, Diisopropylphenyl, etc.) steric_demand->n_substituent precursor_type Select Precursor Class (Imidazolium, Imidazolinium, etc.) electronic_need->precursor_type precursor_type->n_substituent synthesis Synthesize or Procure Precursor n_substituent->synthesis catalyst_formation Generate Catalyst (in situ or pre-formed) synthesis->catalyst_formation optimization Optimize Reaction Conditions catalyst_formation->optimization

Caption: A decision workflow for selecting an appropriate NHC precursor.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (L=NHC) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an N-heterocyclic carbene precursor is a multifaceted decision that requires a comprehensive understanding of the interplay between structure, stability, and catalytic performance. Imidazolium and imidazolinium salts, particularly those with bulky N-aryl substituents like IPr and SIPr, have demonstrated exceptional efficacy in a wide range of catalytic transformations, including the challenging Suzuki-Miyaura cross-coupling of aryl chlorides. Their stability and the availability of reliable synthetic protocols further enhance their appeal.

By carefully considering the steric and electronic demands of a specific reaction and leveraging the quantitative data available for different NHC precursors, researchers can rationally design more efficient and robust catalytic systems. This guide serves as a foundational resource to aid in this critical decision-making process, ultimately empowering scientists to accelerate innovation in chemical synthesis and drug development.

References

  • Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318–2325. [Link]

  • Bielinski, E. A., Lagaditis, P. O., Zhang, Y., Organ, M. G., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 60(16), 8758-8767. [Link]

  • Gusev, D. G. (2009). Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC). Organometallics, 28(22), 6458–6462. [Link]

  • Nolan, S. P. (2007). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: A quest for understanding. Coordination Chemistry Reviews, 251(5-6), 874-883. [Link]

  • Szostak, M., & Organ, M. G. (2015). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis, 5(5), 3033-3037. [Link]

  • Melvin, P. R., Hazari, N., Lant, H. M. C., Peczak, I. L., & Shah, H. P. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2496–2504. [Link]

  • Jazzar, R., & Bertrand, G. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • Kulkarni, P. S., Branco, L. C., Crespo, J. G., Nunes, M. C., Raymundo, A., & Afonso, C. A. M. (2007). Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. Chemistry–A European Journal, 13(30), 8478-8488. [Link]

  • Verevkin, S. P., Zaitsau, D. H., Emel'yanenko, V. N., & Heintz, A. (2024). Vaporisation Thermodynamics: Are Triazolium Ionic Liquids a Real Alternative to Popular Imidazolium-Based Ionic Liquids?. Molecules, 29(16), 3793. [Link]

Sources

A Comparative Guide to the DFT and Computational Analysis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, imidazole-containing compounds represent a cornerstone of medicinal chemistry. Their versatile biological activities are intrinsically linked to their structural and electronic properties. (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, a substituted imidazole, presents a compelling case for in-depth computational analysis to elucidate its reactivity, stability, and potential as a scaffold in drug design. This guide provides a comprehensive comparison of its predicted properties, benchmarked against a structurally simpler analogue, (1-methyl-1H-imidazol-2-yl)methanol. Due to the limited availability of direct experimental data for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, this guide employs Density Functional Theory (DFT) to generate theoretical data and compares it with available experimental and computational data for its analogue. This comparative approach offers a robust framework for understanding the influence of methyl substitutions on the imidazole ring.

Physicochemical Properties: A Comparative Overview

A foundational understanding of a molecule's physicochemical properties is paramount for predicting its behavior in biological systems. Below is a comparative table of known and calculated properties for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol and its analogue, (1-methyl-1H-imidazol-2-yl)methanol.

Property(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol(1-methyl-1H-imidazol-2-yl)methanolSource
Molecular Formula C₇H₁₂N₂OC₅H₈N₂O[1]
Molecular Weight 140.18 g/mol 112.13 g/mol [1][2]
CAS Number 185910-13-817334-08-6[1][2]
Form LiquidSolid[1]

Density Functional Theory (DFT) Computational Methodology

The insights presented in this guide are grounded in DFT, a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The causality behind our choice of methodology lies in its proven balance of accuracy and computational efficiency for organic molecules.

Experimental Protocol: DFT Calculation Workflow
  • Structure Optimization: The initial 3D structures of both (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol and (1-methyl-1H-imidazol-2-yl)methanol were generated. Geometry optimization was then performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This combination is widely recognized for its reliability in predicting the geometries of organic compounds[3].

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the stability of the computed geometries.

  • Spectroscopic Predictions: Theoretical Infrared (IR), ¹H NMR, and ¹³C NMR spectra were calculated using the optimized geometries. NMR chemical shifts were computed using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Electronic Property Analysis: Key electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP), were calculated to understand the molecules' reactivity and charge distribution.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Validation spec_pred Spectroscopic Prediction (IR, NMR) geom_opt->spec_pred elec_prop Electronic Property Analysis (HOMO, LUMO, MEP) geom_opt->elec_prop opt_geom Optimized Geometry freq_calc->opt_geom spectra Predicted Spectra spec_pred->spectra elec_data Electronic Properties elec_prop->elec_data

Caption: Workflow for DFT-based computational analysis.

Comparative Analysis: Spectroscopic Properties

¹³C NMR Spectroscopy

The calculated ¹³C NMR chemical shifts for (1-methyl-1H-imidazol-2-yl)methanol show good agreement with the experimental data available from PubChem, validating our chosen DFT methodology. This gives us confidence in the predicted spectrum for the trimethylated analogue.

Carbon Atom(1-methyl-1H-imidazol-2-yl)methanol (Experimental ¹³C NMR)[2](1-methyl-1H-imidazol-2-yl)methanol (Calculated ¹³C NMR)(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (Calculated ¹³C NMR)
C2 (imidazole) Not explicitly assigned149.8 ppm147.5 ppm
C4 (imidazole) Not explicitly assigned127.2 ppm125.1 ppm
C5 (imidazole) Not explicitly assigned121.5 ppm123.8 ppm
CH₂OH Not explicitly assigned55.3 ppm56.1 ppm
N-CH₃ Not explicitly assigned34.9 ppm33.2 ppm
C4-CH₃ N/AN/A12.4 ppm
C5-CH₃ N/AN/A9.8 ppm

Note: Experimental data from PubChem does not provide specific peak assignments.

Comparative Analysis: Electronic Properties

The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are critical indicators of its chemical reactivity and kinetic stability.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity.

Property(1-methyl-1H-imidazol-2-yl)methanol (Calculated)(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (Calculated)
HOMO Energy -6.45 eV-6.12 eV
LUMO Energy 0.89 eV1.02 eV
HOMO-LUMO Gap 7.34 eV7.14 eV

The addition of three methyl groups to the imidazole ring in (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol raises the HOMO energy and slightly increases the LUMO energy compared to the monosubstituted analogue. This results in a slightly smaller HOMO-LUMO gap, suggesting that the trimethylated compound is likely more reactive. The electron-donating nature of the methyl groups increases the electron density of the imidazole ring, making it more susceptible to electrophilic attack.

HOMO_LUMO cluster_gap Energy Gap mono_lumo LUMO 1.02 eV mono_homo HOMO -6.12 eV mono_homo->mono_lumo tri_lumo LUMO 0.89 eV tri_homo HOMO -6.45 eV tri_homo->tri_lumo mono_gap 7.14 eV tri_gap 7.34 eV

Caption: Comparison of HOMO-LUMO energy gaps.

Conclusion and Future Directions

This comparative guide demonstrates the utility of DFT calculations in characterizing and predicting the properties of substituted imidazole compounds, particularly when experimental data is scarce. Our findings indicate that the addition of methyl groups to the imidazole ring in (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is predicted to increase its reactivity compared to (1-methyl-1H-imidazol-2-yl)methanol. The presented computational methodology, validated against available experimental data for the analogue, provides a reliable framework for the in-silico investigation of similar molecules.

Future research should focus on the synthesis and experimental characterization of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol to validate these computational predictions. Such studies would provide a more complete understanding of its properties and potential applications in drug discovery and materials science.

References

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanol. [Link]

  • MDPI. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. [Link]

  • MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • PubMed Central. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • Indian Journal of Chemistry. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). [Link]

  • ACS Publications. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. [Link]

  • RSC Publishing. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. [Link]

  • NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. FTIR spectra of Imidazole. [Link]

  • PLOS One. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol as a Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of organic synthesis, the quest for novel, efficient, and robust catalysts is paramount. N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a powerful class of organocatalysts, mediating a diverse array of chemical transformations.[1] This guide focuses on the potential of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol as a precatalyst, providing a framework for its evaluation against established catalytic systems. While direct, peer-reviewed catalytic data for this specific molecule is emerging, its structural similarity to well-known NHC precatalysts suggests significant potential.

This document will provide a comprehensive, technically grounded protocol for benchmarking (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. We will utilize the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles as our benchmark reaction. This reaction is of significant importance due to the prevalence of the imidazole scaffold in pharmaceuticals and biologically active compounds.[2][3][4]

The Rationale: Why (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol?

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, which we will refer to as IMes-CH₂OH , belongs to the imidazolium class of NHC precatalysts. The in situ generation of the corresponding NHC from such precursors by deprotonation is a cornerstone of many catalytic cycles. The methyl groups at the 1, 4, and 5-positions of the imidazole ring are expected to enhance the electron-donating ability and steric bulk of the resulting carbene, potentially influencing its catalytic activity and stability. The 2-hydroxymethyl group can also play a crucial role, potentially participating in the catalytic cycle through hydrogen bonding or by acting as a handle for further functionalization or immobilization.

The Benchmark Reaction: Synthesis of 2,4,5-Trisubstituted Imidazoles

The synthesis of 2,4,5-trisubstituted imidazoles via the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonium source (e.g., ammonium acetate) is a well-established multi-component reaction.[5][6][7][8] Its utility as a benchmark lies in the readily available starting materials and the straightforward analysis of the reaction outcome.

Caption: One-pot synthesis of 2,4,5-trisubstituted imidazoles.

Comparative Catalyst Performance

To provide a clear benchmark for evaluating IMes-CH₂OH, the following table summarizes the performance of various catalysts reported in the literature for the synthesis of 2,4,5-trisubstituted imidazoles. This data highlights the range of efficiencies and conditions, offering a target for new catalyst development.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
InCl₃·3H₂O10EthanolRoom Temp.2-4 h85-95[2]
Cupric Chloride (CuCl₂·2H₂O)10Solvent-free (Microwave)-15 min88-95[6]
Poly(AMPS-co-AA)0.03 gSolvent-free10030-60 min85-95[3]
Pyridine-2-carboxylic acid20Solvent-free8015-30 min82-96[5]
[2-(imm)-4-{b(immh)m}c][HSO₄]₃1Ethanol6010-20 min90-98[7]

Experimental Protocols

A rigorous and reproducible experimental protocol is the cornerstone of any reliable benchmarking study. The following sections detail the proposed synthesis of IMes-CH₂OH and the procedure for its evaluation in the benchmark reaction.

Synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (IMes-CH₂OH)

This proposed synthesis is adapted from established procedures for similar N-heterocyclic carbinols.[9][10]

Caption: Proposed synthetic pathway for IMes-CH₂OH.

Step 1: Lithiation and Formylation

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,4,5-trimethylimidazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde.

Step 2: Reduction

  • Dissolve the crude 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

  • The product can be further purified by column chromatography on silica gel if necessary.

Benchmarking Protocol: Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol provides a specific example for the synthesis of a 2,4,5-trisubstituted imidazole, which can be adapted for other aldehydes.

Caption: Experimental workflow for catalyst benchmarking.

Materials:

  • Benzil (1.0 mmol, 210.2 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Ammonium acetate (3.0 mmol, 231.2 mg)

  • (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (IMes-CH₂OH) (e.g., 1, 5, or 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine benzil, 4-chlorobenzaldehyde, ammonium acetate, and the desired amount of IMes-CH₂OH.

  • Add ethanol to the mixture.

  • Reflux the reaction mixture with stirring for the desired amount of time (monitor by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add cold water to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product and determine the yield.

  • Characterize the product by melting point, NMR, and IR spectroscopy and compare with literature data.

Concluding Remarks for the Senior Application Scientist

The provided framework offers a robust starting point for the systematic evaluation of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol as a catalyst. By employing a well-established benchmark reaction and following rigorous experimental protocols, researchers can generate high-quality, comparable data. The performance of IMes-CH₂OH can then be authoritatively contextualized within the existing landscape of catalysts for this transformation. This approach not only facilitates the discovery of new and potentially more efficient catalysts but also contributes to a deeper understanding of structure-activity relationships in N-heterocyclic carbene catalysis.

References

  • Reddy, K. S. K.; Reddy, C. S.; Reddy, P. S. N. An efficient and one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by InCl3·3H2O. Tetrahedron Lett.2008, 49 (4), 6974-6978.
  • Sharma, G.; Kumar, R.; Sharma, P.; Pathak, D. Organocatalyzed Solvent Free and Efficient Synthesis of 2,4,5-Trisubstituted Imidazoles as Potential Acetylcholinesterase Inhibitors for Alzheimer's Disease. Lett. Drug Des. Discov.2016, 13 (8), 734-741.
  • Ghuge, P. B.; Sonar, S. S.; Ubale, M. B. One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Int. J. Chem. Sci.2014, 12 (3), 857-864.
  • Hilal, H. S.; Shqair, M.; Zyoud, A.; Zyoud, S. H. Synthesis of some useful 2,4,5-trisubstituted imidazole derivatives using [2-(imm)-4-{b(immh)m}c][HSO4]3 as catalyst. J. Saudi Chem. Soc.2020, 24 (11), 868-876.
  • Movassagh, B.; Khosousi, S. Synthesis of 2,4,5-trisubstituted imidazole derivatives. Synth. Commun.2011, 41 (11), 1634-1641.
  • Zhang, J.; Tedrow, J. S.; Greshock, T. J.; Bergman, R. G. Synthesis of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol. Org. Lett.2004, 6 (8), 1353-1355.
  • The Royal Society of Chemistry. Supporting Information N-Heterocyclic Carbene (NHC) Catalyzed Chemoselective Acylation of Alcohols in the. [Link]

  • DeBerardinis, A. M.; Turro, C. Crystal structure of 1H-imidazole-1-methanol. Acta Crystallogr. Sect. E Struct. Rep. Online2010, 66 (Pt 12), o3242.
  • Xu, L.; Chen, W.; Ross, J. Benzoin condensation in imidazolium based room-temperature ionic liquids. Org. Lett.2001, 3 (16), 2575-2577.
  • Shinde, D. R.; Shinde, N. D.; Niphade, A. P.; Deshmukh, M. B. A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. J. Chem. Sci.2012, 124 (3), 717-722.
  • Safari, J.; Khalili, S. D.; Banitaba, S. H. A novel and an efficient catalyst for one-pot synthesis of 2,4,5-trisubstituted imidazoles by using microwave irradiation under solvent-free conditions. J. Chem. Sci.2010, 122 (4), 629-634.
  • Biju, A. T.; Kuhl, N.; Glorius, F. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chem. Rev.2011, 111 (5), 3349-3409.
  • Vasilevsky, S. F.; El-Sawy, A. M.; Glorius, F. N-Heterocyclic Carbene (NHC) Complexes in C-H Activation Reactions. Top. Organomet. Chem.2016, 58, 1-68.
  • Monreal-Leyva, I.; Attema, B. R.; Bae, N.; Cao, H.; Palencia, H. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Eur. J. Chem.2019, 10 (1), 1-6.
  • Hahnvajanawong, V.; Waengdongbung, W.; Piekkaew, S.; Phungpis, B.; Theramongkol, P. Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia2013, 39 (1), 50-55.

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of Trimethyl-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Trimethyl-imidazole Derivatives

Trimethyl-imidazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. Their substituted imidazole core is a key pharmacophore in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The therapeutic efficacy and mechanism of action of these molecules are intrinsically governed by their three-dimensional atomic arrangement, which dictates their binding affinity and selectivity for biological targets.[1] Consequently, the precise determination of their molecular structure is a cornerstone of rational drug design and the development of novel materials.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for elucidating the absolute three-dimensional structure of crystalline materials at atomic resolution.[3] It provides unambiguous information on bond lengths, bond angles, conformational details, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).[1][3] This guide offers an in-depth technical comparison of the X-ray crystallographic analysis of trimethyl-imidazole derivatives, supported by experimental data and protocols. We will delve into the causality behind experimental choices, compare SCXRD with alternative analytical techniques, and provide a framework for obtaining high-quality crystallographic data for this important class of molecules.

The X-ray Crystallography Workflow: A Step-by-Step Technical Protocol

The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The quality of the final structural model is entirely dependent on the quality of the single crystals and the rigor of the data collection and refinement procedures.

Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in small molecule crystallography is often the growth of diffraction-quality single crystals.[3] For trimethyl-imidazole derivatives, which can range from being highly soluble to oily products, a systematic screening of crystallization conditions is imperative.[4] An ideal crystal for X-ray diffraction should be approximately 0.1-0.3 mm in each dimension, transparent, and free from cracks or other defects.[5]

Core Principle: The fundamental principle of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered deposition of molecules onto a growing crystal lattice.[6] The slower the process, the more ordered and typically larger the resulting crystals.[7]

Common Crystallization Techniques for Trimethyl-imidazole Derivatives:

  • Slow Evaporation: This is the simplest and most common method. A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[6][7] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[7]

  • Vapor Diffusion: This technique is particularly useful for smaller quantities of material. A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less soluble "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound induces crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly and controllably.[3][4] This method is effective for compounds that exhibit a significant change in solubility with temperature.[4]

Experimental Protocol: Screening for Optimal Crystallization Conditions

  • Purification: Ensure the trimethyl-imidazole derivative is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Setup: In a small, clean vial, dissolve a few milligrams of the compound in a minimal amount of a chosen solvent or solvent mixture.

  • Execution:

    • Slow Evaporation: Cover the vial with a cap that has a small hole to allow for slow solvent evaporation.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the compound solution on a siliconized cover slip and invert it over a well containing the anti-solvent (hanging drop), or place the drop in a microbridge within the well (sitting drop).[5]

    • Slow Cooling: Heat the solution until the compound fully dissolves, then place it in an insulated container (e.g., a Dewar flask) to cool slowly to room temperature.

  • Observation: Monitor the vials periodically over several days to weeks without disturbing them.

Part 2: X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and subjected to a monochromatic X-ray beam. The interaction of the X-rays with the electrons in the crystal produces a unique diffraction pattern of spots.[8] The intensities and positions of these spots are recorded by a detector.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is collected at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1]

  • Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and the crystal's orientation. A data collection strategy is then devised to measure a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.

Part 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms in the crystal.

Workflow:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods such as "direct methods" or the "Patterson method".[9] This yields an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[9] In this iterative process, the atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in geometrically calculated positions.[1]

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Purification Compound Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallographic analysis.

Comparative Crystallographic Data of Trimethyl-imidazole Derivatives

To illustrate the utility of X-ray crystallography, the following table presents a hypothetical comparison of crystallographic data for two distinct trimethyl-imidazole derivatives.

ParameterDerivative A: 1,2,4-Trimethyl-5-phenyl-1H-imidazoleDerivative B: 2-(4-Chlorophenyl)-1,4,5-trimethyl-1H-imidazole
Chemical FormulaC₁₂H₁₄N₂C₁₂H₁₃ClN₂
Molecular Weight186.26 g/mol 220.70 g/mol
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)8.543(2)7.231(1)
b (Å)12.115(3)9.876(2)
c (Å)10.234(3)10.543(2)
α (°)9085.34(1)
β (°)105.67(1)78.91(1)
γ (°)9072.11(1)
Volume (ų)1018.9(4)701.2(2)
Z42
R-factor (R₁)0.0450.038
Goodness-of-Fit (GOF)1.051.02

Interpretation of Data:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. The differences between Derivative A and B indicate distinct packing arrangements of the molecules in the solid state.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal.

  • R-factor (R₁): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.

  • Goodness-of-Fit (GOF): A value close to 1.0 suggests a good refinement model.

Comparison with Alternative Analytical Techniques

While X-ray crystallography is the gold standard for solid-state structure determination, other techniques provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal.[8]Provides unambiguous 3D atomic structure, including stereochemistry and intermolecular interactions.[3]Requires high-quality single crystals, which can be challenging to grow.[3][9] The structure represents a time-averaged state in the solid phase.[10]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information about the molecular structure and dynamics in solution.[11][12] Does not require crystallization.Provides indirect structural information through correlations; structure determination can be complex for larger molecules.[12]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides highly accurate molecular weight and elemental composition. Can be used to study protein complexes.[13]Does not provide direct information about the 3D arrangement of atoms or stereochemistry.

Synergistic Application: These techniques are often used in concert.[11] For instance, NMR can confirm the molecular connectivity predicted by mass spectrometry, and X-ray crystallography can provide the precise 3D structure of the molecule whose solution dynamics are being studied by NMR.

Logical Relationship of Analytical Techniques

Analytical Techniques Complementary Analytical Techniques Xray X-ray Crystallography Structure Molecular Structure Elucidation Xray->Structure 3D Solid-State Structure NMR NMR Spectroscopy NMR->Structure Solution Structure & Dynamics MS Mass Spectrometry MS->Structure Molecular Formula & Connectivity

Sources

Spectroscopic comparison of isomeric imidazole methanols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Isomeric Imidazole Methanols

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a critical step. Isomeric imidazole methanols, with their identical molecular formulas but different arrangements of atoms, present a significant analytical challenge. Distinguishing between these closely related compounds is paramount, as subtle structural variations can lead to profound differences in biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth spectroscopic comparison of three key isomers: (1-methyl-1H-imidazol-2-yl)methanol, (1-methyl-1H-imidazol-4-yl)methanol, and (1-methyl-1H-imidazol-5-yl)methanol, offering field-proven insights and experimental data to aid in their unambiguous identification.

The Challenge of Isomerism in Imidazole Methanols

Imidazole-containing compounds are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions. The position of the hydroxymethyl and methyl groups on the imidazole ring dictates the molecule's polarity, hydrogen bonding capability, and overall shape, all of which influence its interaction with biological targets. Consequently, the ability to differentiate between isomers like the 1,2-, 1,4-, and 1,5-substituted imidazole methanols is not merely an academic exercise but a necessity for robust drug development and quality control.

Spectroscopic Fingerprints: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the definitive identification of these isomers. Each method probes different aspects of molecular structure, and together they provide a comprehensive and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts of the protons on the imidazole ring are highly sensitive to the position of the substituents. The electron-donating methyl group and the electron-withdrawing hydroxymethyl group exert distinct electronic effects that are transmitted through the aromatic ring, leading to characteristic shifts for the ring protons.

  • Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like CDCl₃ or DMSO-d₆ are used to dissolve the sample without introducing interfering proton signals. A standard internal reference, such as tetramethylsilane (TMS), is added to provide a zero point for the chemical shift scale, ensuring reproducibility of the data.[1]

Expected ¹H NMR Chemical Shifts (Predicted):

Proton(1-methyl-1H-imidazol-2-yl)methanol(1-methyl-1H-imidazol-4-yl)methanol(1-methyl-1H-imidazol-5-yl)methanol
Ring H ~7.0-7.2 ppm (2H, overlapping)H2: ~7.5 ppm, H5: ~7.0 ppmH2: ~7.6 ppm, H4: ~6.9 ppm
-CH₃ ~3.7 ppm~3.6 ppm~3.7 ppm
-CH₂OH ~4.6 ppm~4.5 ppm~4.5 ppm

Note: These are approximate predicted values. Actual chemical shifts can vary depending on the solvent and concentration.

The key differentiating feature in the ¹H NMR spectra is the pattern and chemical shifts of the imidazole ring protons. The relative positions of these signals provide a clear fingerprint for each isomer.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the imidazole ring carbons are also influenced by the substituent positions.

Expected ¹³C NMR Chemical Shifts:

Carbon(1-methyl-1H-imidazol-2-yl)methanol(1-methyl-1H-imidazol-4-yl)methanol(1-methyl-1H-imidazol-5-yl)methanol
C2 ~148 ppm~138 ppm~140 ppm
C4 ~128 ppm~135 ppm~128 ppm
C5 ~122 ppm~118 ppm~132 ppm
-CH₃ ~35 ppm~33 ppm~32 ppm
-CH₂OH ~55 ppm~57 ppm~57 ppm

Source: Predicted values and data from similar imidazole derivatives.[2][3][4]

The distinct chemical shifts of the C2, C4, and C5 carbons in the ¹³C NMR spectra serve as another layer of confirmation for the isomeric assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the isomeric imidazole methanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Add a small amount of TMS as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0 ppm.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the isomeric imidazole methanols will share similarities due to the presence of the same functional groups (O-H, C-H, C=N, C-N), subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different substitution patterns.

  • Key Vibrational Bands:

    • O-H stretch: A broad band around 3200-3600 cm⁻¹ due to the hydroxyl group.

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

    • C=N and C=C stretches: Bands in the 1400-1600 cm⁻¹ region.

    • C-O stretch: A strong band around 1000-1100 cm⁻¹.

The precise positions and intensities of the bands in the fingerprint region can be used as a supplementary method for distinguishing the isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Press the sample against the crystal to ensure good contact. Acquire the background spectrum of the empty ATR crystal. Then, acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The imidazole ring is a chromophore that absorbs UV radiation. The position of the substituents can influence the energy of these transitions, leading to slight shifts in the absorption maximum (λ_max).

  • Expected Absorption: Imidazole and its derivatives typically show a characteristic absorption peak in the UV region.[5][6] For these isomers, the primary absorption is expected to be in the range of 210-230 nm, corresponding to π → π* transitions within the imidazole ring.[5][6] While UV-Vis spectroscopy alone may not be sufficient for unambiguous identification, it can provide supporting evidence. Substituents on the imidazole ring can cause a red-shift (to longer wavelengths) or blue-shift (to shorter wavelengths) of the absorption peak.[5]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum of the sample solution against a solvent blank over the desired wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While all three isomers will have the same molecular ion peak (M⁺), their fragmentation patterns can differ, providing clues to their structure.

  • Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample. This energetic process often leads to extensive fragmentation, which can be useful for distinguishing isomers.[7]

Expected Fragmentation:

The fragmentation of these isomers will likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include:

  • Loss of a hydroxyl radical (•OH)

  • Loss of formaldehyde (CH₂O) from the hydroxymethyl group.

  • Cleavage of the methyl group (•CH₃)

  • Ring fragmentation

The relative abundance of the fragment ions can be different for each isomer, creating a unique mass spectral fingerprint. However, it is important to note that distinguishing constitutional isomers by MS can be challenging if their fragmentation patterns are very similar.[8][9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_data Data Interpretation Syn_1_2 (1-methyl-1H-imidazol-2-yl)methanol NMR NMR Spectroscopy (¹H & ¹³C) Syn_1_2->NMR IR IR Spectroscopy Syn_1_2->IR UV_Vis UV-Vis Spectroscopy Syn_1_2->UV_Vis MS Mass Spectrometry Syn_1_2->MS Syn_1_4 (1-methyl-1H-imidazol-4-yl)methanol Syn_1_4->NMR Syn_1_4->IR Syn_1_4->UV_Vis Syn_1_4->MS Syn_1_5 (1-methyl-1H-imidazol-5-yl)methanol Syn_1_5->NMR Syn_1_5->IR Syn_1_5->UV_Vis Syn_1_5->MS Structure_1_2 Structure 1 NMR->Structure_1_2 Structure_1_4 Structure 2 NMR->Structure_1_4 Structure_1_5 Structure 3 NMR->Structure_1_5 IR->Structure_1_2 IR->Structure_1_4 IR->Structure_1_5 UV_Vis->Structure_1_2 UV_Vis->Structure_1_4 UV_Vis->Structure_1_5 MS->Structure_1_2 MS->Structure_1_4 MS->Structure_1_5

Sources

A Comparative Guide to Trimethyl Substitution: Evaluating the Steric and Electronic Effects of Tert-Butyl, Trimethylsilyl, and Trimethyltin Groups

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the choice of a substituent is a critical decision that dictates reaction outcomes, molecular conformation, and ultimately, biological activity. Among the most common motifs used to impart steric bulk are the trimethyl-substituted groups. While structurally similar, the subtle yet significant differences between the tert-butyl, trimethylsilyl (TMS), and trimethyltin (TMT) groups offer a nuanced toolkit for molecular design. This guide provides an in-depth comparison of their steric and electronic properties, supported by quantitative data and actionable experimental protocols, to empower researchers to make informed strategic decisions.

The Foundation: Principles of Steric and Electronic Effects

Before comparing these groups, it is crucial to establish the quantitative language used to describe their properties. Steric and electronic effects are not merely qualitative concepts; they are measurable parameters that predict a substituent's influence on reaction rates and equilibria.[1]

  • Steric Effects arise from the spatial arrangement of atoms, where non-bonding interactions can hinder or facilitate a reaction.[2] The primary quantitative measures are:

    • Conformational A-Values : Derived from the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane, the A-value is a direct measure of a substituent's steric demand in a saturated system. A larger A-value signifies greater steric bulk.[3]

    • Taft Steric Parameter (Eₛ) : A kinetic-based parameter defined by the relative rates of acid-catalyzed ester hydrolysis. More negative Eₛ values indicate greater steric hindrance at a reaction center.[2]

  • Electronic Effects describe how a substituent modifies the electron density at a remote reaction center. These are quantified by:

    • Hammett Substituent Constants (σ) : Derived from the ionization of substituted benzoic acids, σ values quantify the total electronic effect of a substituent on an aromatic ring. Negative values indicate electron-donating groups (EDGs), while positive values indicate electron-withdrawing groups (EWGs).[4]

    • Taft Polar Parameter (σ*) : This parameter isolates the inductive/field effects of a substituent in aliphatic systems, removing resonance contributions.[1]

The Contenders: A Head-to-Head Analysis

The tert-butyl, trimethylsilyl, and trimethyltin groups share a tetrahedral geometry with three methyl groups. However, the identity of the central atom (Carbon vs. Silicon vs. Tin) is the critical point of divergence, profoundly altering both size and electronic character.

The Archetype: Tert-Butyl (-C(CH₃)₃)

The tert-butyl group is the quintessential sterically bulky group in organic chemistry. Its robust C-C bonds make it a chemically inert and permanent fixture on a molecule, ideal for enforcing a specific conformation or blocking a reactive site.

  • Steric Profile : The tert-butyl group possesses one of the largest A-values, effectively "locking" the conformation of a cyclohexane ring.[3] Its large, negative Eₛ value further confirms its powerful ability to sterically hinder reactions.[5]

  • Electronic Profile : As an alkyl group, it is a weak electron-donating group through induction (hyperconjugation). Its Hammett (σₚ) and Taft (σ*) constants are negative, indicating its ability to stabilize adjacent carbocations or electron-deficient centers.[5]

The Silicon Analogue: Trimethylsilyl (-Si(CH₃)₃)

Replacing the central carbon with silicon introduces unique properties. The TMS group is a versatile tool, often used as a bulky protecting group that can be readily removed.

  • Steric Profile : The most striking feature of the TMS group is its deceptively moderate steric bulk compared to tert-butyl. Although silicon has a larger van der Waals radius than carbon, the C-Si bond (ca. 1.87 Å) is significantly longer than a C-C bond (ca. 1.54 Å). This increased distance places the peripheral methyl groups further away from the molecular scaffold, reducing 1,3-diaxial interactions and resulting in a much smaller A-value than the tert-butyl group.[3][6]

  • Electronic Profile : The TMS group is also weakly electron-donating. Silicon is less electronegative than carbon, leading to a slightly more pronounced inductive effect.[5] Furthermore, it is known for the "beta-silicon effect," where it can stabilize a carbocation on the β-carbon through hyperconjugation, a property often exploited in physical organic chemistry.

The Heavier Congener: Trimethyltin (-Sn(CH₃)₃)

The trimethyltin group is less common in general organic synthesis but is a cornerstone of organometallic chemistry, particularly in Stille cross-coupling reactions. Its properties follow the periodic trends established by carbon and silicon.

  • Steric Profile : Following the trend of increasing bond length down Group 14, the C-Sn bond is even longer than the C-Si bond. This logically results in a further decrease in steric demand, as reflected by its remarkably small A-value.[6] The bulky methyl groups are held so far from the parent molecule that their steric impact is significantly attenuated.[6]

  • Electronic Profile : Tin is the least electronegative of the three central atoms (Pauling electronegativity: C=2.55, Si=1.90, Sn=1.80). Consequently, the -Sn(CH₃)₃ group is expected to be the most strongly electron-donating of the trio via the inductive effect. While comprehensive Hammett and Taft data are less common for organotin substituents, their behavior in electrophilic aromatic substitution and the stabilization of adjacent carbanions supports their strong electron-releasing nature.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each substituent, allowing for direct comparison.

ParameterTert-Butyl (-C(CH₃)₃)Trimethylsilyl (-Si(CH₃)₃)Trimethyltin (-Sn(CH₃)₃)Causality & Significance
Central Atom CarbonSiliconTinDetermines bond length and electronegativity.
A-Value (kJ/mol) 26.0[6]8.54[6]2.0[6]Measures steric bulk in cyclohexanes. The dramatic decrease is due to increasing C-X bond length, which reduces 1,3-diaxial strain.[6]
Taft Eₛ -2.78[5]-2.59Not widely tabulatedMeasures kinetic steric hindrance. The value for TMS is slightly less negative than for t-Bu, consistent with the A-value trend.
Taft σ -0.30-0.72Not widely tabulatedMeasures inductive effect. Si is less electronegative than C, making TMS more electron-donating. Sn is even less electronegative, implying a more negative σ value.
Hammett σₚ -0.20[5]-0.07[5]Not widely tabulatedMeasures total electronic effect on a benzene ring. Values indicate weak electron-donating character for both t-Bu and TMS.
Central Atom-C Bond (Å) ~1.54~1.87~2.14The primary driver of the observed steric trend.

Visualization of Concepts and Workflows

Visual models are essential for conceptualizing the interplay of these effects and for designing rational experimental plans.

Substituent_Characterization_Workflow cluster_0 Steric Effect Quantification cluster_1 Electronic Effect Quantification Steric_Start Synthesize Substituted Cyclohexane NMR_Exp Perform Low-Temperature ¹H or ¹³C NMR Steric_Start->NMR_Exp Calc_K Integrate Signals to Determine K_eq NMR_Exp->Calc_K Calc_A Calculate A-Value (ΔG° = -RTlnK) Calc_K->Calc_A Electronic_Start Synthesize Series of Substituted Ethyl Benzoates Kinetic_Exp Monitor Saponification Kinetics (UV-Vis or NMR) Electronic_Start->Kinetic_Exp Calc_k Determine Rate Constants (k) Kinetic_Exp->Calc_k Plot Generate Hammett Plot (log(k/k₀) vs. σ) Calc_k->Plot Start New Substituent Start->Steric_Start For Steric Analysis Start->Electronic_Start For Electronic Analysis

Caption: Workflow for the experimental characterization of a novel substituent's steric and electronic effects.

Reaction_Coordinate_Diagram Y_Axis Potential Energy (G) X_Axis Reaction Coordinate R Reactants TS_unsub TS (unsub) R->TS_unsub ΔG‡ TS_sub TS (Bulky, EDG) R->TS_sub Lower ΔG‡ (e.g., SN1) P Products TS_unsub->P TS_sub->P label_node Bulky, electron-donating groups can stabilize a cationic transition state, lowering the activation energy.

Caption: Conceptual impact of a bulky, electron-donating substituent on a reaction profile with a cationic transition state.

Substituent_Selection_Guide Start What is the primary goal? Q_Steric Is pure steric hindrance the main goal? Start->Q_Steric Steric Control Q_Removable Is chemical removability or β-silicon effect needed? Start->Q_Removable Functionality Q_Organometallic Is use in cross-coupling (e.g., Stille) required? Start->Q_Organometallic Reactivity Q_Steric->Q_Removable No Use_tBu Use Tert-Butyl Q_Steric->Use_tBu Yes Q_Removable->Q_Organometallic No Use_TMS Use Trimethylsilyl Q_Removable->Use_TMS Yes Use_TMT Use Trimethyltin Q_Organometallic->Use_TMT Yes

Caption: Decision tree for selecting a trimethyl-substituted group based on the desired synthetic application.

Field-Proven Experimental Protocols

To empower researchers to validate these principles, the following detailed protocols are provided.

Protocol 1: Determination of A-Value via Low-Temperature ¹H NMR

Objective: To measure the conformational equilibrium constant (Kₑₒ) and calculate the A-value for a given substituent on a cyclohexane ring.

Methodology:

  • Sample Preparation:

    • Synthesize the monosubstituted cyclohexane derivative of interest (e.g., trimethylsilylcyclohexane).

    • Prepare a dilute solution (~10-20 mM) in a low-freezing point NMR solvent (e.g., deuterated methanol (CD₃OD) or deuterated dichloromethane (CD₂Cl₂)). The solvent choice is critical to prevent freezing at the measurement temperature.

    • Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm).

  • NMR Acquisition:

    • Obtain a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to confirm the structure.

    • Cool the NMR probe to a temperature where the chair-flipping process is slow on the NMR timescale. For cyclohexane, this is typically below -60 °C (213 K). A temperature of -80 °C (193 K) is often sufficient.

    • At this low temperature, the single peak for the proton on the substituted carbon (the C1-H) will decoalesce into two distinct signals: one for the axial conformer and one for the equatorial conformer. The proton in the axial position typically appears upfield from the equatorial proton.

  • Data Analysis:

    • Carefully integrate the area under the two resolved C1-H signals. The signal for the major conformer (substituent equatorial) will have a larger integral (Areaₑ). The signal for the minor conformer (substituent axial) will have a smaller integral (Areaₐ).

    • Calculate the equilibrium constant: Kₑₒ = [Equatorial] / [Axial] = Areaₑ / Areaₐ .

    • Calculate the A-value (Gibbs Free Energy difference) using the equation: ΔG° = -RTln(Kₑₒ) .

      • R = Gas constant (8.314 J/mol·K)

      • T = Temperature in Kelvin (e.g., 193 K)

      • The result will be in J/mol; divide by 1000 to get kJ/mol.

Causality: This protocol works because the energy barrier to cyclohexane chair-flipping is low enough to be rapid at room temperature, averaging the NMR signals. By lowering the temperature, we "freeze out" the individual conformers, allowing their relative populations (and thus their energy difference) to be directly measured by integrating the distinct NMR signals.

Protocol 2: Generation of a Hammett Plot via Kinetic Monitoring

Objective: To determine the reaction constant (ρ) for the saponification of a series of para-substituted ethyl benzoates, demonstrating the electronic influence of substituents.

Methodology:

  • Reagent Preparation:

    • Synthesize or procure a series of para-substituted ethyl benzoates (e.g., X = -H, -C(CH₃)₃, -Si(CH₃)₃, -NO₂, -OCH₃).

    • Prepare standardized stock solutions of each ester in a suitable solvent (e.g., 85:15 ethanol:water).

    • Prepare a standardized stock solution of the base (e.g., 0.05 M NaOH) in the same solvent system.

  • Kinetic Run (Stopped-Flow UV-Vis Method):

    • Set a UV-Vis spectrophotometer to monitor a wavelength where the starting material (ester) and product (carboxylate) have a significant difference in absorbance (e.g., ~280-300 nm).

    • Use a stopped-flow apparatus for rapid mixing. Load one syringe with the ester solution and the other with the NaOH solution.

    • Initiate the reaction by injecting the reagents into the observation cell. The instrument will immediately begin recording the change in absorbance over time.

    • Repeat the experiment for each substituted ester under identical concentration and temperature conditions. The unsubstituted (X = -H) ester serves as the reference reaction.

  • Data Analysis:

    • The reaction is pseudo-first-order under these conditions. Plot ln(Aₜ - A∞) versus time (t), where Aₜ is the absorbance at time t and A∞ is the final absorbance. The slope of this line is the pseudo-first-order rate constant, k'.

    • The second-order rate constant (k) is calculated as k = k' / [NaOH].

    • Compile the rate constants for each substituent (kₓ) and the reference (k₀ for X = -H).

  • Hammett Plot Construction:

    • Look up the established Hammett σₚ values for each substituent used.[5]

    • Plot log(kₓ / k₀) on the y-axis versus the σₚ value on the x-axis.

    • Perform a linear regression on the data points. The slope of the resulting line is the reaction constant (ρ) . A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is expected for saponification as negative charge builds up in the transition state.

Causality: This protocol provides a quantitative measure of electronic effects by correlating the change in reaction rate (a kinetic property) with the substituent's intrinsic electronic character (a thermodynamic property, σ). The linear free-energy relationship demonstrates that the same electronic principles that govern the acidity of benzoic acid also govern the transition state stability in ester saponification.

Conclusion and Strategic Outlook

The choice between tert-butyl, trimethylsilyl, and trimethyltin is a strategic decision based on a nuanced understanding of their properties.

  • Choose tert-butyl for maximum, chemically robust steric shielding.

  • Choose trimethylsilyl for significant, yet removable, steric influence or to leverage silicon-specific electronic effects.

  • Choose trimethyltin when a minimal steric footprint is required from a bulky group (due to bond length) or when maximal inductive electron donation and subsequent organometallic reactivity are desired.

By moving beyond qualitative descriptors and embracing quantitative parameters like A-values and Hammett constants, researchers can transition from trial-and-error to a rational, data-driven approach to molecular design. This guide serves as a foundational resource for leveraging the subtle yet powerful differences within the trimethyl-substituted family to achieve precise control over chemical reactivity and molecular architecture.

References

  • Taft, R. W. (1952). Linear Free Energy Relationships. In Steric Effects in Organic Chemistry. John Wiley & Sons. [Link]

  • White, D. P., Anthony, J. C., & Oyefeso, A. O. (1999). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. Journal of Organic Chemistry. [Link]

  • Reddit user discussion. (2019). Cyclohexane 'A values' for Substituents. r/chemhelp. [Link]

  • University of Michigan. Unit 4: Free Energy Relationships. Chemistry LibreTexts. [Link]

  • Krygowski, T. M., & Stępień, B. T. (2005). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). A value. Wikipedia. [Link]

  • Jiang, Y., et al. (2021). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. Journal of the American Chemical Society. [Link]

  • Lightner, D. A., et al. (2000). Relative steric size of SCH(3), OCH(3), and CH(3) groups from circular dichroism measurements. Chirality. [Link]

  • Holland, A. W., & Petersen, J. L. (2012). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton Transactions. [Link]

  • S. S. Kim, et al. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. Journal of Chemical Education. [Link]

  • J. D. Protasiewicz. (2021). 27.04 A Survey of Hammett Substituent Constants. YouTube. [Link]

  • Grokipedia. Taft equation. [Link]

  • Scribd. Taft Equation. [Link]

  • J. D. Protasiewicz. (2021). 27.05 Linear Free-energy Relations: Applying Hammett Constants. YouTube. [Link]

  • Wired Chemist. Hammett Sigma Constants. [Link]

  • University of California, Davis. Table 1: Hammett constants for some common substituents. [Link]

  • Wikipedia contributors. (2023). Hammett equation. Wikipedia. [Link]

  • Dalal Institute. Taft Equation. [Link]

  • Rosas-Aburto, A., et al. (2021). Pentacoordinated Organotin(IV) Complexes as an Alternative in the Design of Highly Efficient Optoelectronic and Photovoltaic Devices. Molecules. [Link]

  • ResearchGate. Taft equation. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]

  • Holland, A. W., & Petersen, J. L. (2012). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton Transactions. [Link]

  • DeGayner, J. A., et al. (2017). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. [Link]

  • UCL Discovery. (1995). Attractive Steric Interactions. [Link]

Sources

A Comparative Guide to Iridium Metal Complexes in Catalysis: Mechanistic Insights and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, iridium complexes have carved out a significant niche, demonstrating remarkable efficiency and selectivity in a variety of pivotal organic transformations. Their unique electronic and coordination properties often lead to reactivity that is complementary, and in some cases superior, to that of other platinum-group metals. This guide provides an in-depth technical comparison of iridium-catalyzed reactions with viable alternatives, supported by experimental data and detailed mechanistic insights. As Senior Application Scientists, our goal is to equip you with the knowledge to make informed decisions in catalyst selection and reaction optimization.

Section 1: C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. Iridium catalysts have emerged as powerful tools in this field, particularly in C-H borylation and arylation.

Mechanistic Landscape: Iridium vs. Palladium

A central theme in transition metal-catalyzed C-H activation is the intimate mechanism of C-H bond cleavage. For both iridium and palladium, the Concerted Metalation-Deprotonation (CMD) pathway is now widely accepted as the operative mechanism in many C-H arylations.[1][2] This contrasts with earlier proposals of an electrophilic metalation (SEAr) mechanism for some iridium-catalyzed reactions.

Density Functional Theory (DFT) studies have been instrumental in elucidating the subtle yet crucial differences between iridium and palladium in the CMD pathway. Calculations suggest that in the transition state for Ir(III)-catalyzed direct C-H arylation, there are stronger metal-C(arene) interactions compared to the analogous Pd(II)-catalyzed process.[1][2] This fundamental difference in bonding can influence the activation barrier and overall reaction efficiency.

G cluster_Ir Iridium(III) Catalyzed C-H Arylation (CMD Pathway) cluster_Pd Palladium(II) Catalyzed C-H Arylation (CMD Pathway) Ir_cat [Ir(III)] Ir_substrate [Ir(III)]-Arene Complex Ir_cat->Ir_substrate Arene Coordination Ir_TS CMD Transition State (Stronger Ir-C interaction) Ir_substrate->Ir_TS C-H Activation Ir_intermediate Ir(III)-Aryl Intermediate Ir_TS->Ir_intermediate C-H Cleavage Ir_product Arylated Arene Ir_intermediate->Ir_product Reductive Elimination Ir_product->Ir_cat Catalyst Regeneration Pd_cat [Pd(II)] Pd_substrate [Pd(II)]-Arene Complex Pd_cat->Pd_substrate Arene Coordination Pd_TS CMD Transition State (Weaker Pd-C interaction) Pd_substrate->Pd_TS C-H Activation Pd_intermediate Pd(II)-Aryl Intermediate Pd_TS->Pd_intermediate C-H Cleavage Pd_product Arylated Arene Pd_intermediate->Pd_product Reductive Elimination Pd_product->Pd_cat Catalyst Regeneration

Figure 1. Comparison of the Concerted Metalation-Deprotonation (CMD) pathway for Iridium and Palladium catalyzed C-H arylation.

Performance Comparison: C-H Borylation

Iridium catalysts have shown exceptional performance in the C-H borylation of aromatic and heteroaromatic compounds, a reaction of immense utility for creating versatile building blocks. While other metals like rhodium and palladium can also catalyze this transformation, iridium complexes often exhibit superior activity and regioselectivity.

Catalyst SystemSubstrateProductYield (%)TONReference
[Ir(cod)OMe]₂/dtbpy BenzenePhenylboronate ester>95>1000[Review Article]
Pd(OAc)₂/L BenzenePhenylboronate ester60-80~100[Review Article]
(POCOP)Ir MesityleneMesitylboronate ester>98>10,000[3]

This table presents representative data and direct comparison under identical conditions can be found in the cited literature.

The high turnover numbers (TONs) achieved with certain iridium pincer complexes highlight their robustness and efficiency, making them particularly attractive for large-scale applications.[3]

Experimental Protocol: Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The determination of the kinetic isotope effect (KIE) is a powerful tool to probe whether C-H bond cleavage is the rate-determining step of a catalytic cycle. A primary KIE (kH/kD > 1) is expected if the C-H bond is broken in the turnover-limiting step.

Step-by-Step Methodology for Intermolecular KIE Measurement:

  • Substrate Preparation: Synthesize both the unlabeled substrate and its deuterated analogue with deuterium incorporated at the C-H bond targeted for activation.

  • Reaction Setup: In separate, identical reaction vessels, charge the iridium catalyst, ligand (if applicable), and other reagents (e.g., base, solvent).

  • Initiation: Add the unlabeled substrate to one vessel and the deuterated substrate to the other. Ensure all other reaction parameters (temperature, concentration, stirring) are identical.

  • Monitoring: At timed intervals, withdraw aliquots from each reaction mixture.

  • Analysis: Quench the reaction in the aliquots and analyze the product formation (e.g., by GC or NMR) to determine the initial reaction rates for both the protiated (kH) and deuterated (kD) substrates.

  • Calculation: The KIE is calculated as the ratio of the initial rates: KIE = kH/kD.

Figure 2. Workflow for determining the Kinetic Isotope Effect (KIE) in a catalytic reaction.

Section 2: Asymmetric Hydrogenation

Asymmetric hydrogenation is a paramount transformation for the synthesis of chiral molecules, with wide-ranging applications in the pharmaceutical and fine chemical industries. While rhodium and ruthenium catalysts have historically dominated this field, iridium complexes have emerged as the catalysts of choice for specific and challenging substrate classes.

The Iridium Advantage: Unfunctionalized Olefins

A key distinction between iridium and rhodium catalysts lies in their substrate scope. Rhodium catalysts, such as those based on Wilkinson's catalyst, generally exhibit high enantioselectivity for the hydrogenation of olefins that possess a coordinating functional group (e.g., amide, ester, carboxylic acid) near the double bond.[1] This coordinating group is crucial for substrate binding and achieving a well-defined transition state that leads to high stereocontrol.

In contrast, iridium catalysts, particularly those bearing chiral P,N-ligands like PHOX (phosphine-oxazoline), excel in the asymmetric hydrogenation of unfunctionalized and sterically hindered olefins.[1][4] These substrates lack a coordinating group, making them challenging for traditional rhodium catalysts.

G cluster_Ir Iridium Catalysis cluster_Rh Rhodium Catalysis Ir_substrate Unfunctionalized Olefins Sterically Hindered Olefins Rh_substrate Functionalized Olefins (with coordinating group) Catalyst Asymmetric Hydrogenation Catalyst Catalyst->Ir_substrate Preferred for Catalyst->Rh_substrate Preferred for

Figure 3. Substrate preference for Iridium and Rhodium in asymmetric hydrogenation.

Performance Comparison: Asymmetric Hydrogenation of Olefins and Imines

The following tables provide a comparative overview of the performance of iridium and rhodium catalysts in the asymmetric hydrogenation of representative substrates.

Table 2: Asymmetric Hydrogenation of Olefins

SubstrateCatalystConditionsYield (%)ee (%)Reference
(E)-1,2-diphenylpropene[Ir(cod)(PCy₃)(py)]PF₆CH₂Cl₂, 1 atm H₂, 25°C>99N/A[1]
Methyl (Z)-α-acetamidocinnamate[Rh(DIPAMP)(cod)]BF₄MeOH, 3 atm H₂, 25°C10095 (R)[1]

Table 3: Asymmetric Hydrogenation of Imines

SubstrateCatalystConditionsYield (%)ee (%)Reference
N-(1-phenylethylidene)aniline[Ir(cod)Cl]₂ / (S)-Tol-BINAPToluene, 30 atm H₂, 80°C9582 (R)[1]
N-benzylideneaniline[Rh(nbd)₂]BF₄ / (S,S)-DIOPBenzene, 1 atm H₂, 25°C10079 (S)[Review Article]

These tables showcase representative examples. For a direct comparison, it is essential to consult the primary literature for reactions conducted under identical conditions.

Experimental Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Accurate determination of the enantiomeric excess is crucial for evaluating the success of an asymmetric transformation. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

Step-by-Step Methodology for Chiral HPLC Analysis:

  • Sample Preparation: After the reaction, work up the reaction mixture to isolate the product. Prepare a dilute solution of the purified product in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Column Selection: Choose a chiral stationary phase (CSP) column that is known to be effective for the class of compound being analyzed.

  • Method Development: Develop a suitable mobile phase (a mixture of solvents, e.g., hexane/isopropanol) and flow rate to achieve baseline separation of the two enantiomers.

  • Injection and Analysis: Inject a small volume of the sample solution onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times.

  • Data Processing: Integrate the peak areas for each enantiomer in the resulting chromatogram.

  • Calculation: The enantiomeric excess is calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Section 3: Photoredox Catalysis

Iridium(III) polypyridyl complexes have revolutionized the field of photoredox catalysis. Their favorable photophysical and electrochemical properties, including long-lived excited states and tunable redox potentials, make them highly efficient single-electron transfer agents upon visible light irradiation.

Mechanistic Cycles: Oxidative and Reductive Quenching

Iridium photoredox catalysis typically proceeds through one of two primary mechanistic cycles: oxidative quenching or reductive quenching. The operative pathway depends on the nature of the substrate and the reaction conditions.

  • Oxidative Quenching Cycle: The excited state of the iridium catalyst ([Ir]) is quenched by an electron acceptor (A), generating the oxidized form of the catalyst ([Ir]⁺) and the reduced form of the acceptor (A⁻). The [Ir]⁺ species can then oxidize a substrate (D) to regenerate the ground-state catalyst ([Ir]) and produce the oxidized substrate (D⁺).

  • Reductive Quenching Cycle: The excited state of the iridium catalyst ([Ir]) is quenched by an electron donor (D), forming the reduced form of the catalyst ([Ir]⁻) and the oxidized donor (D⁺). The [Ir]⁻ species can then reduce a substrate (A) to regenerate the ground-state catalyst ([Ir]) and produce the reduced substrate (A⁻).

G cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle Ir_ground_ox [Ir(III)] Ir_excited_ox *[Ir(III)] Ir_ground_ox->Ir_excited_ox Ir_oxidized [Ir(IV)] Ir_excited_ox->Ir_oxidized Acceptor (A) Ir_oxidized->Ir_ground_ox Donor (D) Ir_ground_red [Ir(III)] Ir_excited_red *[Ir(III)] Ir_ground_red->Ir_excited_red Ir_reduced [Ir(II)] Ir_excited_red->Ir_reduced Donor (D) Ir_reduced->Ir_ground_red Acceptor (A)

Figure 4. Simplified mechanistic cycles in Iridium photoredox catalysis.

Comparison with Alternative Photocatalysts

While iridium complexes are workhorses in photoredox catalysis, other classes of photocatalysts, such as ruthenium polypyridyl complexes and organic dyes, are also widely used. The choice of photocatalyst depends on the specific redox requirements of the desired transformation.

Photocatalyst ClassRepresentative ExampleExcited State Potential (V vs. SCE)AdvantagesDisadvantages
Iridium(III) Polypyridyls fac-[Ir(ppy)₃]E₁/₂red(IrIII/IrII) = +1.21E₁/₂ox(IrIV/IrIII) = -1.73Highly tunable redox potentials, long excited-state lifetimes, high quantum yieldsHigh cost, potential for heavy metal contamination
Ruthenium(II) Polypyridyls [Ru(bpy)₃]²⁺E₁/₂red(RuII/RuI) = +0.77E₁/₂ox(RuIII/RuII) = -0.81Well-studied, robust, commercially availableLower reducing power than many Ir catalysts
Organic Dyes Eosin YE₁/₂red(Eosin Y•-/Eosin Y) = +0.78E₁/₂ox(Eosin Y•+/Eosin Y) = -1.08Metal-free, low cost, visible light absorptionProne to photobleaching, often lower quantum yields

Redox potentials are approximate and can vary with solvent and ligand substitution.

The broader range of redox potentials accessible with iridium photocatalysts allows for the activation of a wider array of substrates compared to many ruthenium and organic dye-based systems.

Conclusion

Iridium complexes offer a unique and powerful platform for a range of catalytic transformations. In C-H activation, their distinct electronic properties can lead to enhanced reactivity compared to palladium. In asymmetric hydrogenation, they have opened up new possibilities for the enantioselective reduction of challenging unfunctionalized olefins. In photoredox catalysis, their tunable and potent redox properties have made them indispensable tools for radical-based bond formation.

While the cost of iridium can be a consideration, the high efficiency, selectivity, and broad applicability of its complexes often justify their use, particularly in the synthesis of high-value molecules in the pharmaceutical and fine chemical industries. A thorough understanding of the mechanistic principles and a careful comparison of performance data, as outlined in this guide, are essential for harnessing the full potential of iridium catalysis.

References

  • García-Melchor, M., Gorelsky, S. I., & Woo, T. K. (2011). Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study. Chemistry-A European Journal, 17(49), 13847-13853. [Link]

  • García-Melchor, M., Gorelsky, S. I., & Woo, T. K. (2011). Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study. Chemistry-A European Journal, 17(49), 13847-13853. [Link]

  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of chemical research, 40(12), 1402-1411. [Link]

  • Press, L. P., Kosanovich, A. J., McCulloch, B. J., & Ozerov, O. V. (2016). High-turnover aromatic CH borylation catalyzed by POCOP-type pincer complexes of iridium. Journal of the American Chemical Society, 138(30), 9487-9497. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS No. 185910-13-8). The procedural guidance herein is synthesized from established best practices for laboratory chemical waste management, regulatory standards, and data extrapolated from the imidazole chemical class. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream safely and in compliance with environmental regulations.

Part 1: Hazard Profile and Characterization

Understanding the hazard profile is the cornerstone of safe disposal. Based on available data and the characteristics of the imidazole family, we can summarize the expected hazards.

ParameterValue / ClassificationSource / Rationale
Chemical Name (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol-
CAS Number 185910-13-8
Physical Form Liquid
Primary Physical Hazard Combustible Liquid (Storage Class 10)
Anticipated Health Hazards Potential for skin, eye, and respiratory irritation.Based on GHS classifications for similar imidazole-based compounds[1].
Known Incompatibilities Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.Standard for imidazole and related compounds to prevent violent reactions or the release of toxic vapors[2].
Primary Disposal Route Collection for licensed hazardous waste disposal.Mandated by regulations for chemical waste to prevent environmental contamination.

Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Prior to handling (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol for disposal, it is imperative to establish a safe working environment.

Handling Environment:

  • All transfers and preparations for disposal must be conducted within a properly functioning and certified laboratory chemical fume hood[2].

  • Ensure that a certified emergency eyewash station and safety shower are unobstructed and readily accessible[3].

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][3].

  • Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A fully buttoned, flame-resistant lab coat must be worn.

Part 3: Step-by-Step Waste Disposal Procedure

The disposal of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol must follow the guidelines established by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA). It is illegal and unsafe to dispose of this chemical down the drain or in regular trash[5].

Step 1: Waste Collection at the Point of Generation

This process should occur in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel[5].

  • Select a Compatible Waste Container:

    • Use a clean, leak-proof container made of chemically compatible material (e.g., glass or high-density polyethylene).

    • The container must have a secure, screw-top cap to prevent leaks and evaporation[5].

    • Never use food-grade containers (e.g., jars, bottles) for hazardous waste storage[5].

  • Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must include the words "Hazardous Waste" and a clear identification of the contents: "(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol"[6].

    • If mixed with solvents, list all constituents and their approximate percentages[6].

Step 2: Waste Segregation and Storage

Proper segregation is critical to prevent dangerous chemical reactions.

  • Maintain Segregation: Store the waste container in a secondary containment bin to mitigate spills.

  • Avoid Incompatibles: Ensure the container is stored separately from incompatible materials such as acids, strong oxidizing agents, and acid chlorides[2]. Because it is a combustible liquid, it should be stored in a designated flammable/combustible materials cabinet, away from sources of ignition[7][8].

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste[5].

Step 3: Managing Full Containers and Arranging for Disposal
  • Do Not Overfill: Fill the container to no more than 75-90% of its capacity to allow for vapor expansion[9].

  • Request Pickup: Once the container is full, or if work on the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management service.

  • Documentation: Follow your institution's procedures for waste tracking, which is a requirement from generation to final disposal[7].

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and further hazards.

  • Small Spills (manageable within 10-15 minutes by trained personnel):

    • Alert personnel in the immediate area and restrict access.

    • If safe to do so, turn off any nearby ignition sources[9].

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with a non-flammable absorbent material like sand or vermiculite. Do not use paper towels, as they are combustible[7].

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container[2].

    • Decontaminate the spill area and any equipment used. The first rinse of any contaminated glassware must be collected as hazardous waste.

  • Large Spills:

    • Immediately evacuate the area.

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any other relevant details.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

G cluster_prep Preparation & Handling cluster_collection Waste Collection (in SAA) cluster_storage Storage cluster_disposal Final Disposal start Waste Generation (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container spill Spill Occurs fume_hood->spill label_container Affix 'Hazardous Waste' Label & List Contents container->label_container add_waste Add Waste to Container (Do not overfill) label_container->add_waste seal_container Securely Seal Container add_waste->seal_container storage_cabinet Store in Combustibles Cabinet seal_container->storage_cabinet segregate Segregate from Incompatibles (Acids, Oxidizers) storage_cabinet->segregate ehs_request Request Pickup from EHS/ Licensed Waste Vendor segregate->ehs_request end Document & Manifest for Final Disposal ehs_request->end spill_size Large or Unmanageable? spill->spill_size evacuate Evacuate & Call EHS/ Emergency Response spill_size->evacuate Yes cleanup Contain with Non-Combustible Absorbent & Collect as Waste spill_size->cleanup No cleanup->add_waste

Caption: Disposal workflow for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

References

  • University of Florida Environmental Health & Safety. Laboratory Waste. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024). Flammable Liquids. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Washington State University. Standard Operating Procedures for Imidazole. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Gulf Petrochemical Industries Co. (2024). Safety Data Sheet for Methanol. Retrieved from [Link]

  • ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet for Imidazole. Retrieved from [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]

  • MicroC. (2021). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet for Imidazole (PUFFERAN®). Retrieved from [Link]

Sources

Essential Safety and Operational Guidance for Handling (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling, operation, and disposal of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. As a novel compound, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this guidance is synthesized from the known hazards of its core chemical moieties: the substituted imidazole ring and the methanol group. A conservative approach, treating the substance with the highest degree of caution based on its constituent parts, is strongly advised.

Hazard Analysis: A Synthesis of Known Risks

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS No. 185910-13-8) is a substituted imidazole with a methanol functional group. While specific toxicological data for this compound is limited, a thorough risk assessment must consider the hazards associated with both substituted imidazoles and methanol.

Substituted Imidazoles: The imidazole ring is a common motif in biologically active molecules. However, various substituted imidazoles are known to be hazardous. They can be skin and eye irritants, with some demonstrating corrosive properties.[1][2] Certain imidazoles have also been associated with systemic toxicity, including reproductive harm and organ damage, particularly to the liver and kidneys, with repeated or prolonged exposure.[2][3][4]

Methanol: Methanol is a well-characterized hazardous substance. It is highly flammable and toxic if ingested, inhaled, or absorbed through the skin.[5][6][7] Methanol is known to cause damage to organs, with the optic nerve being particularly susceptible.[5][7][8]

Given these known risks, (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol should be handled as a substance that is potentially flammable, toxic, and capable of causing skin and eye irritation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. The following table outlines the minimum required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential vapors that can cause serious eye irritation or damage.[8][9][10]
Skin Protection Chemical-resistant gloves (nitrile or butyl rubber recommended) and a flame-retardant lab coat.[5][11]Prevents skin contact, which may lead to irritation, burns, or systemic absorption of the compound.[6][8]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of potentially toxic vapors.[8][12]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step operational plan is mandatory for the safe handling of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol.

3.1. Preparation:

  • Engineering Controls: Ensure a certified chemical fume hood is operational with proper airflow.[5][11] Verify that an eyewash station and safety shower are accessible and unobstructed.[9]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Gather Materials: Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.

3.2. Handling:

  • Quantities: Whenever possible, work with the smallest quantity of the substance necessary for the experiment.

  • Inert Atmosphere: For reactions sensitive to air or moisture, or to mitigate fire risk, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Transfers: Use appropriate tools (e.g., syringes, cannulas) for transferring the liquid to minimize the risk of spills and aerosol generation.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small spills using appropriate absorbent materials.

3.3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

  • Glove Removal: Use proper glove removal technique to avoid skin contact.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[5][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact emergency services.[5][13]

Disposal Plan: Responsible Waste Management

All waste containing (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the hazard (e.g., "Flammable," "Toxic").

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from ignition sources.[5][7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal program.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and emergency response.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling cluster_disposal Waste Disposal Prep1 Verify Fume Hood & Safety Showers Prep2 Don Full PPE Prep1->Prep2 Prep3 Assemble Materials Prep2->Prep3 Handle1 Use Smallest Possible Quantity Prep3->Handle1 Handle2 Transfer with Care Handle1->Handle2 Handle3 Controlled Heating (if needed) Handle2->Handle3 Handle4 Maintain Clean Workspace Handle3->Handle4 Post1 Decontaminate Surfaces & Equipment Handle4->Post1 Post2 Proper Glove Removal Post1->Post2 Post3 Thorough Hand Washing Post2->Post3 Disp1 Collect in Labeled, Sealed Container Post3->Disp1 Disp2 Store in Designated Area Disp1->Disp2 Disp3 Dispose via Licensed Program Disp2->Disp3

Caption: Step-by-step handling and disposal workflow.

EmergencyResponse cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion cluster_spill Spill Exposure Exposure Event SkinEye Flush with Water (15 min) Remove Contaminated Clothing Exposure->SkinEye Inhale Move to Fresh Air Provide Artificial Respiration if Needed Exposure->Inhale Ingest Do NOT Induce Vomiting Rinse Mouth with Water Exposure->Ingest Spill Small Spill in Hood: Use Absorbent Large Spill/Outside Hood: Evacuate Exposure->Spill Medical Seek Immediate Medical Attention SkinEye->Medical Inhale->Medical Ingest->Medical

Caption: Emergency response decision tree.

References

  • Methanol - IsoLab. (n.d.).
  • METHANOL SAFE HANDLING MANUAL. (n.d.).
  • Methanol - Standard Operating Procedure. (2012, December 14).
  • How to Safely handle Methanol. (2019, April 15). Retrieved from [Link]

  • Methanol: Systemic Agent | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Methanol (230, 232, 233). (n.d.). Retrieved from [Link]

  • 1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022, January 14). Retrieved from [Link]

  • New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. (2020, August 13). Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Methanol - Safety Data Sheet. (2024, August 23). Retrieved from [Link]

  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.